Pregnanetriol-d4
Description
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Properties
Molecular Formula |
C₂₁H₃₂D₄O₃ |
|---|---|
Molecular Weight |
340.53 |
Synonyms |
(3α,5β,20S)-Pregnane-3,17,20-triol-d4; 5β-Pregnane-3α,17,20α-triol-d4; 3α,17α,20α-Trihydroxy-5β-pregnane; 5β-Pregnane-3α,17α,20α-triol-d4; NSC 52760-d4; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Function of Pregnanetriol-d4 in Steroid Analysis
Executive Summary
In the high-stakes environment of clinical diagnostics and drug development, Pregnanetriol-d4 serves as a critical metrological anchor. It is the stable isotope-labeled internal standard (SIL-IS) used to quantify Pregnanetriol—a diagnostic marker for Congenital Adrenal Hyperplasia (CAH)—with absolute specificity.
This guide details the technical function of this compound, moving beyond basic definitions to explore its role in correcting matrix-induced ionization suppression and extraction variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
The Biological & Clinical Context
To understand the function of the internal standard, one must first understand the analyte. Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) is the major urinary metabolite of 17-hydroxyprogesterone (17-OHP) .
In patients with 21-hydroxylase deficiency (the most common form of CAH), the adrenal cortex cannot convert 17-OHP into cortisol. Consequently, 17-OHP accumulates and is shunted into the androgen pathway and metabolized into Pregnanetriol.
-
Diagnostic Utility: Elevated urinary Pregnanetriol is a retrospective marker for CAH and is used to monitor the efficacy of glucocorticoid replacement therapy.
-
The Analytical Challenge: Urinary steroid profiling is plagued by isobaric interferences and variable matrix effects. Without a deuterated internal standard like this compound, quantitative data is often unreliable.
Diagram 1: Metabolic Blockade in CAH
This diagram illustrates the steroidogenesis pathway, highlighting where the enzymatic block leads to Pregnanetriol accumulation.
Caption: The metabolic shunt in Congenital Adrenal Hyperplasia. The 21-hydroxylase block forces 17-OHP accumulation, increasing Pregnanetriol levels.
Technical Function of this compound
This compound is a synthetic analog of Pregnanetriol where four hydrogen atoms (typically at the C2, C4, C6, or C16 positions) are replaced by deuterium (
Mechanism of Action: Isotope Dilution
The core function of this compound is to provide a ratiometric reference . In LC-MS/MS, the absolute signal intensity (Area Counts) of an analyte is unstable due to:
-
Extraction Efficiency: Loss of sample during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Matrix Effects: Co-eluting compounds in urine (e.g., salts, phospholipids) can suppress or enhance ionization efficiency in the ESI source.
Because this compound is chemically identical to the native analyte but distinct in mass (+4 Da), it behaves identically during extraction and chromatography.
-
Correction Logic: If 20% of the native Pregnanetriol is lost during extraction, exactly 20% of the this compound is also lost. The ratio of Native/IS remains constant, preserving quantitative accuracy.
Mass Spectral Properties
The "d4" modification shifts the precursor and product ions, allowing the mass spectrometer to distinguish the standard from the patient's analyte.
| Compound | Formula | Precursor Ion | Primary Product Ion (Quantifier) | Transition Type |
| Pregnanetriol | 337.3 | 301.3 (loss of 2 | Native | |
| This compound | 341.3 | 305.3 (loss of 2 | Internal Standard |
Expert Insight: Steroid triols like Pregnanetriol are labile. In the collision cell, they readily lose water molecules. The transition
(loss of two water molecules) is often more stable and intense than the molecular ion or single water loss, making it the preferred quantifier.
Experimental Protocol: Urinary Steroid Profiling
This protocol describes a validated workflow for quantifying Pregnanetriol using this compound.
Reagents & Standards
-
Internal Standard Solution: Prepare this compound at 10 µg/mL in Methanol.
-
Enzyme:
-Glucuronidase (e.g., from Helix pomatia or E. coli). Urinary Pregnanetriol exists primarily as a glucuronide conjugate and must be hydrolyzed before extraction.
Step-by-Step Workflow
Step 1: Sample Preparation & Hydrolysis
-
Aliquot 200 µL of urine into a glass tube.
-
Spike IS: Add 20 µL of this compound working solution. Crucial: The IS must be added BEFORE hydrolysis to correct for any enzymatic inefficiency.
-
Add 1 mL of Acetate Buffer (pH 5.0) containing
-glucuronidase.[1] -
Incubate at 37°C for 2-3 hours (or 55°C for 1 hour, enzyme dependent).
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 3 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes to partition the free steroid into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
Step 3: LC-MS/MS Analysis
-
Reconstitution: Dissolve residue in 100 µL of 50:50 Methanol:Water.
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm).
-
Mobile Phase:
-
Gradient: 40% B to 95% B over 8 minutes.
Diagram 2: Analytical Workflow
Visualizing the critical integration point of the Internal Standard.
Caption: The IS is added prior to hydrolysis to compensate for all pre-analytical variations, including enzymatic efficiency and extraction loss.
Data Interpretation & Quality Control
Calculating the Response Factor (RF)
Quantification is not based on raw area but on the Area Ratio :
The concentration is derived from a calibration curve plotting Area Ratio vs. Concentration.
Acceptance Criteria (Self-Validating System)
To ensure the trustworthiness of the assay, the this compound signal acts as a quality indicator:
-
Retention Time: The d4 peak must elute within ±0.05 minutes of the native peak. Note: Deuterated isotopes may elute slightly earlier than native forms on C18 columns due to the deuterium isotope effect, but this shift should be constant.
-
IS Recovery: The absolute area of the IS in patient samples should be within 50-150% of the IS area in the calibration standards. A drastic drop indicates severe matrix suppression or extraction failure.
References
-
National Institutes of Health (NIH) / PubMed . Urinary excretion of pregnanetriol and Δ5-pregnenetriol in two forms of congenital adrenal hyperplasia. Available at: [Link] (Context on clinical utility).
-
Journal of Lipid Research . An LC/MS/MS method for analyzing the steroid metabolome with high accuracy.[5][6] Available at: [Link] (Methodology for steroid profiling).
-
Clinical Chemistry . Isotope dilution mass spectrometry of steroid hormones. Available at: [Link] (Principles of ID-MS).
-
Protocols.io . LC MS/MS analysis of steroids in plasma/urine for CAH. Available at: [Link] (Specific extraction protocols).
-
MassBank . Pregnanetriol Mass Spectrum and Transitions. Available at: [Link] (Source for MRM transition confirmation).
Sources
- 1. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. protocols.io [protocols.io]
- 4. protocols.io [protocols.io]
- 5. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pregnanetriol-d4 in Clinical Steroid Profiling
Executive Summary
Pregnanetriol-d4 (5β-Pregnane-3α,17α,20α-triol-d4) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of urinary and serum pregnanetriol. Its primary utility lies in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency. By mirroring the physicochemical behavior of endogenous pregnanetriol while providing a distinct mass spectral signature (+4 Da), this reagent eliminates ionization matrix effects and extraction variability, ensuring the data integrity required for high-stakes clinical decision-making.
Part 1: Chemical Identity & Structural Analysis
Structural Specifications
This compound is the deuterated analog of the steroid metabolite pregnanetriol. The "d4" designation typically indicates the substitution of four hydrogen atoms with deuterium isotopes at stable, non-exchangeable positions on the steroid nucleus (often C11, C12, or the side chain carbons, depending on synthesis), ensuring the label is not lost during ionization or aqueous hydrolysis.
| Property | Specification |
| Chemical Name | 5β-Pregnane-3α,17α,20α-triol-d4 |
| Molecular Formula | C₂₁H₃₂D₄O₃ |
| Molecular Weight | ~340.53 g/mol (vs. 336.51 for unlabeled) |
| CAS Number | 1098-45-9 (Unlabeled parent); d4 specific CAS varies by manufacturer |
| Solubility | Soluble in Methanol, Acetonitrile, Chloroform |
| Stability | Stable in solid state (-20°C); Solutions stable for ~12 months at -80°C |
The "d4" Advantage in Mass Spectrometry
In LC-MS/MS, the +4 Da mass shift is optimal. It is sufficiently large to avoid isotopic overlap with the natural M+4 abundance of the analyte, yet small enough that the deuterated standard co-elutes with the analyte. This co-elution is non-negotiable: the IS must experience the exact same matrix suppression or enhancement as the analyte at the electrospray source to provide valid normalization.
Part 2: Biological Context & Clinical Relevance[3]
The Metabolic Bottleneck
Pregnanetriol is the downstream urinary metabolite of 17-hydroxyprogesterone (17-OHP) . In healthy adrenal steroidogenesis, 17-OHP is converted to 11-deoxycortisol by the enzyme 21-hydroxylase .
In CAH patients, this enzyme is deficient.[1] Consequently, 17-OHP accumulates and is shunted into the androgen pathway and reduced to pregnanetriol. Therefore, elevated urinary pregnanetriol is the pathognomonic marker for this blockade.
Visualization: Steroidogenesis Pathway
The following diagram illustrates the metabolic block in CAH and the accumulation of Pregnanetriol.
Caption: CAH Pathophysiology. Red nodes indicate accumulation due to the 21-Hydroxylase block; Blue node represents the diagnostic analyte.
Part 3: Analytical Application (LC-MS/MS Protocol)
Experimental Design Philosophy
Quantifying pregnanetriol in urine requires overcoming two hurdles:
-
Conjugation : It exists primarily as a glucuronide conjugate.
-
Isobars : Urine contains many steroid isomers.
The Protocol: The workflow utilizes enzymatic hydrolysis followed by Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). The d4-IS is added before any manipulation to correct for hydrolysis efficiency and extraction recovery.
Step-by-Step Methodology
Reagents:
-
Enzyme: β-Glucuronidase (from E. coli or Helix pomatia).
-
Internal Standard: this compound (1 µg/mL in Methanol).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Workflow:
-
Aliquot : Transfer 200 µL of urine into a glass tube.
-
Spike IS : Add 20 µL of this compound working solution. Crucial : Equilibrate for 10 mins.
-
Hydrolysis : Add 100 µL β-Glucuronidase buffer (pH 6.0). Incubate at 50°C for 2 hours. Note: E. coli enzyme is preferred for speed.
-
Extraction (LLE) : Add 2 mL MTBE (Methyl tert-butyl ether). Vortex for 5 mins. Centrifuge.
-
Dry Down : Transfer supernatant to a clean vial and evaporate under Nitrogen flow.
-
Reconstitution : Dissolve residue in 100 µL 50:50 Mobile Phase A/B.
LC-MS/MS Acquisition Parameters
The instrument operates in Multiple Reaction Monitoring (MRM) mode using Positive Electrospray Ionization (ESI+).[2] Pregnanetriol readily loses water molecules in the source.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Pregnanetriol (d0) | 337.2 [M+H]⁺ | 301.2 | 25 | Loss of 2 H₂O |
| 337.2 [M+H]⁺ | 319.2 | 15 | Loss of 1 H₂O | |
| This compound (IS) | 341.2 [M+H]⁺ | 305.2 | 25 | Loss of 2 H₂O |
Note: The transitions assume the deuterium labels are not located on the hydroxyl groups, which is standard for commercial IS.
Visualization: Analytical Workflow
Caption: Analytical workflow ensuring IS correction for hydrolysis and extraction efficiency.
Part 4: Quality Assurance & Handling
To maintain scientific integrity, the following handling protocols are mandatory:
-
Stock Preparation : Dissolve neat this compound powder in 100% Methanol to create a 1 mg/mL Master Stock. Store at -80°C.
-
Deuterium Exchange Check : If using a new lot, infuse the standard to verify no signal exists at the d0 mass (337.2). Isotopic purity should be >99%.
-
System Suitability : Inject the IS alone before every batch. If a peak appears in the analyte channel (cross-talk), the concentration of the IS is too high or the isotopic purity is insufficient.
References
-
National Institutes of Health (NIH) . Congenital Adrenal Hyperplasia: Diagnosis and Management. PubChem Compound Summary. Available at: [Link]
-
Sinreih M, et al. (2015).[4] Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLoS ONE. Available at: [Link]
-
Protocols.io . LC-MS/MS analysis of steroids in plasma/urine for CAH studies. Available at: [Link][3]
-
NIST Chemistry WebBook . 5β-Pregnane-3α,17α,20α-triol Spectra and Properties. Available at: [Link]
Sources
Technical Deep Dive: Pregnanetriol-d4 in Steroid Profiling
This guide is structured as an advanced technical whitepaper designed for analytical chemists and clinical researchers. It prioritizes mechanistic understanding, robust methodology, and data integrity.
Precision Internal Standardization for Congenital Adrenal Hyperplasia (CAH) Diagnostics
Executive Summary
The accurate quantification of Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) is the analytical cornerstone for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency. As the primary urinary metabolite of 17-hydroxyprogesterone (17-OHP), Pregnanetriol levels serve as a retrospective marker of adrenal control.
However, the urinary matrix is chemically complex, leading to significant ionization suppression (LC-MS) or derivatization variability (GC-MS). Pregnanetriol-d4 , a stable isotope-labeled internal standard (SIL-IS), is not merely a "calibrator"; it is a kinetic and compensatory tool that corrects for:
-
Hydrolysis Efficiency: Variations in
-glucuronidase activity. -
Extraction Recovery: Losses during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Matrix Effects: Ion enhancement/suppression in the source.
This guide details the physicochemical properties, analytical behavior, and validated protocols for deploying this compound in clinical mass spectrometry.
Chemical & Physical Profile
The Analyte: Pregnanetriol (PT)[1]
-
IUPAC Name: 5β-Pregnane-3α,17α,20α-triol
-
Role: Terminal metabolite of 17-OHP via the "Backdoor Pathway" or classic catabolism.
-
Key Feature: Three hydroxyl groups (C3, C17, C20) make it highly polar and thermally labile, necessitating derivatization for GC or specific ionization parameters for LC.
The Standard: this compound[2]
-
Structure: Identical steroid backbone with four deuterium atoms replacing hydrogen.
-
Labeling Position: Typically 2,2,4,4-d4 (Ring A).
-
Expert Insight: Ring A labeling is preferred over side-chain labeling (e.g., C21) because the C17-C20 bond is prone to enzymatic or thermal cleavage. Ring A labels remain stable during the harsh acidic conditions of hydrolysis or derivatization.
-
-
Isotopic Purity: Must be
98% atom D to minimize the contribution of "d0" (unlabeled) signal to the analyte channel (blank contamination).
Analytical Workflows & Mechanisms
Metabolic Context
Understanding where PT comes from is vital for interpreting the IS data.
Figure 1: Metabolic blockade in CAH leads to accumulation of 17-OHP, which is shunted to Pregnanetriol. The IS (d4) is added before hydrolysis to mimic the PT-Glucuronide to PT conversion and extraction.
GC-MS Analysis (The Gold Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Trimethylsilyl (TMS) derivatization is the historical and reference method.
-
Derivatization: PT reacts with MSTFA/TMSI to form Pregnanetriol-tris-TMS .
-
Mass Shift:
-
PT-TMS (MW 552):
. -
PT-d4-TMS (MW 556):
.
-
-
Fragmentation Logic (Expert Tip):
-
Avoid m/z 117: The base peak for PT-TMS is typically m/z 117 (cleavage of the C20-C21 side chain). If the d4 label is on Ring A, the side chain remains unlabeled, and both analyte and IS will produce m/z 117. Do not use this for IS quantitation.
-
Target Ions: Use high-mass fragments that include the steroid nucleus.
-
Analyte (d0): m/z 255 (Ring A/B/C fragment) or m/z 435 (M - 117).
-
Standard (d4): m/z 259 (Shifted +4) or m/z 439.
-
-
LC-MS/MS Analysis (High Throughput)
Liquid Chromatography-Tandem Mass Spectrometry offers speed but suffers from matrix effects.
-
Ionization: ESI Positive.
-
Transitions (MRM): PT loses water molecules readily in the source.
-
Analyte (d0):
(Loss of 2nd water) or . -
Standard (d4):
.
-
-
Why d4 is superior here: Deuterium slightly alters retention time (isotope effect). In Reverse Phase (C18), d4-PT elutes slightly earlier than d0-PT. This separation is minimal but ensures the IS experiences the same suppression zone as the analyte.
Validated Experimental Protocol
This protocol describes a Stable Isotope Dilution Assay (SIDA) for urine.
Materials
-
Internal Standard: this compound (10 µg/mL in Methanol).
-
Enzyme:
-glucuronidase (Helix pomatia or E. coli). -
Derivatization Reagent (GC only): MSTFA + 1% TMCS.
Step-by-Step Workflow
Figure 2: The SIDA workflow. Crucially, the IS is added before hydrolysis to compensate for enzyme efficiency variability.
Detailed Steps
-
Spiking: Add 50 µL of this compound IS working solution to 0.5 mL urine. Vortex for 10s. Equilibration time (15 min) is critical for the IS to bind to matrix proteins similarly to the analyte.
-
Hydrolysis: Buffer to pH 5.0 (Acetate buffer). Add 2000 U
-glucuronidase. Incubate at 37°C for 2-3 hours. -
Extraction (LLE): Add 3 mL Ethyl Acetate. Shake mechanically for 10 min. Centrifuge at 3000g.
-
Drying: Transfer supernatant to a glass vial. Evaporate under Nitrogen at 40°C.
-
Reconstitution (LC-MS) or Derivatization (GC-MS):
-
LC-MS: Dissolve in 100 µL 50:50 MeOH:Water.
-
GC-MS: Add 50 µL MSTFA. Heat at 60°C for 30 min.
-
Data Interpretation & Quality Control
Quantitative Calculation
Quantification utilizes the Area Ratio :
Acceptance Criteria (Trustworthiness)
-
IS Response: The absolute area of this compound should not vary by more than ±20% across the batch. A drop >50% indicates severe matrix suppression or extraction failure.
-
Retention Time: The d4 peak should elute within ±0.05 min (LC) or ±0.02 min (GC) of the analyte.
-
Blank Check: Analyze a "double blank" (matrix without IS) and a "zero sample" (matrix + IS). The zero sample must show <1% signal in the analyte channel (no isotopic cross-talk).
Comparative Data Table
| Parameter | GC-MS (TMS Derivative) | LC-MS/MS (ESI+) |
| Analyte Form | Pregnanetriol-tris-TMS | Pregnanetriol (Free) |
| Precursor Mass | m/z 552 (M+) | m/z 337 [M+H]+ or 319 [M+H-H2O]+ |
| Quantitation Ion | m/z 255 or 435 | m/z 283 (Product of 319) |
| IS Quant Ion (d4) | m/z 259 or 439 | m/z 287 (Product of 323) |
| Interference Risk | High (requires good chromatography) | Moderate (Isobaric steroids) |
| Sensitivity | Good (pg levels) | Excellent (fg levels) |
References
-
Wudy, S. A., et al. (2000). Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology. Steroids.[1][2][3][4][5][6][7][8][9][10][11][12] Link
-
Shackleton, C. H. (2010). Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Steroid Biochemistry and Molecular Biology. Link
-
Pharmaffiliates. this compound Certificate of Analysis and Technical Data.Link
-
Endocrine Society. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline.Link
Sources
- 1. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 3α-O-β-D-Glucuronide| [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantitation of Pregnanetriol in CAH Profiling: A Technical Guide to Stable Isotope Dilution LC-MS/MS
Executive Summary
The accurate quantitation of Pregnanetriol (PT) —the specific urinary metabolite of 17-hydroxyprogesterone (17-OHP)—is the biochemical cornerstone for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency. While 17-OHP is the primary serum marker, urinary PT provides a retrospective window into adrenal control that is less susceptible to circadian fluctuation.
However, the analysis of PT in complex biological matrices (urine, serum) is plagued by significant matrix effects —ion suppression or enhancement caused by co-eluting phospholipids and salts. This guide details the technical superiority of using Pregnanetriol-d4 (deuterated internal standard) over non-deuterated external calibration. We provide a validated LC-MS/MS workflow that eliminates ionization bias, ensuring data integrity for critical clinical decision-making.
Part 1: The Biochemistry & Clinical Context[1][2][3]
To understand the analytical requirement, we must first map the metabolic blockage. In 21-hydroxylase deficiency, the adrenal cortex cannot convert 17-OHP to 11-Deoxycortisol. Consequently, 17-OHP accumulates and is shunted into the androgen pathway and metabolized into Pregnanetriol.[1]
Diagram 1: Steroidogenesis & The CAH Blockage
This pathway illustrates the metabolic bottleneck causing Pregnanetriol accumulation.
Caption: 21-Hydroxylase deficiency blocks Cortisol synthesis, shunting flux toward Androgens and Pregnanetriol.
Part 2: The Analytical Challenge: Matrix Effects
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ionization source (Electrospray Ionization, ESI) is competitive. If a patient sample contains high levels of salts, phospholipids, or creatinine (common in urine), these compounds may co-elute with Pregnanetriol.
-
Scenario A (Non-Deuterated / External Std): The calibrator is pure, ionizing at 100% efficiency. The patient sample contains matrix, suppressing PT ionization to 60%. Result: 40% underestimation of the disease marker.
-
Scenario B (Deuterated Internal Standard - PT-d4): The IS is added to the sample before extraction. It is chemically identical to PT but heavier. If matrix suppresses PT by 40%, it also suppresses PT-d4 by 40%. The ratio remains constant.
Comparative Technical Analysis
| Feature | Non-Deuterated Method (External Std) | Deuterated IS Method (this compound) |
| Quantitation Basis | Absolute Peak Area | Area Ratio (Analyte / IS) |
| Matrix Compensation | None (Requires matrix-matched curve) | Full Correction (Carrier Effect) |
| Extraction Recovery | Must be 100% consistent | Corrects for loss during LLE/SPE |
| Retention Time | Single peak verification | Co-elution confirms ID (RT Matching) |
| Cost | Low | Moderate (Requires labeled standard) |
| Clinical Risk | High (False Negatives) | Minimal (High Accuracy) |
Part 3: Method Development & Protocol
This protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) . The internal standard (this compound) typically contains four deuterium atoms, usually at positions 3, 3, 20, and 20, shifting the mass by +4 Da.
Reagents & Standards
-
Analyte: 5
-Pregnane-3 ,17 ,20 -triol (CAS: 13085-51-3). -
Internal Standard: 5
-Pregnane-3 ,17 ,20 -triol-d4. -
Matrix: Steroid-free urine (charcoal stripped) for calibration curves.
Sample Preparation (Enzymatic Hydrolysis & Extraction)
Pregnanetriol is excreted as a glucuronide conjugate. Hydrolysis is mandatory.
-
Aliquot: Transfer 200 µL of urine into a glass tube.
-
Spike IS: Add 20 µL of This compound working solution (e.g., 500 ng/mL). Crucial: IS must be added before hydrolysis to correct for hydrolysis efficiency.
-
Hydrolysis: Add 100 µL
-Glucuronidase (from Helix pomatia or E. coli). Incubate at 37°C for 2 hours. -
Extraction (LLE): Add 2 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Agitate: Vortex for 5 mins, centrifuge at 3000 x g for 5 mins.
-
Dry: Transfer supernatant to a clean tube; evaporate under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of 50:50 Methanol:Water.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 40% B to 90% B over 6 minutes.
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Optimized)
Pregnanetriol readily loses water molecules in the ESI source. The transitions below monitor water losses from the protonated molecule
| Compound | Precursor Ion ( | Product Ion ( | Type | Collision Energy (V) |
| Pregnanetriol | 337.3 | 301.3 | Quantifier ( | 15 |
| 337.3 | 283.3 | Qualifier ( | 22 | |
| This compound | 341.3 | 305.3 | Quantifier ( | 15 |
Part 4: Workflow Visualization
Diagram 2: The Isotope Dilution Workflow
This logic flow demonstrates how the d4-IS corrects for errors at every stage.
Caption: The ratio of Analyte to d4-Internal Standard remains constant despite extraction losses or ion suppression.
Part 5: Validation & Quality Assurance
To ensure the method meets CLSI C62-A guidelines, the following validation steps are required.
Linearity & Range
-
Range: 0.1 – 50.0 mg/L (covering the physiological and pathological range for CAH).
-
Criterion:
using weighting.
Matrix Factor (MF) Assessment
This is the definitive test for the value of the deuterated standard.
-
Calculation:
-
IS-Normalized MF:
-
Acceptance: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15), indicating the d4-IS is perfectly tracking the matrix effects acting on the analyte.
Troubleshooting Guide
-
Interference at 337/301: Common in urine.[1][2] Check resolution from Pregnanediol (one less hydroxyl, different mass but potential crosstalk if source fragmentation is high).
-
Low Sensitivity: Pregnanetriol does not ionize as strongly as Cortisol. Ensure the water content in Mobile Phase A is clean and the ESI temperature is optimized (often 450°C - 550°C).
References
-
Endocrine Society Clinical Practice Guideline. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency.[3][4]
-
Source:
-
-
Journal of Steroid Biochemistry and Molecular Biology. (2012). Standardized LC-MS/MS based steroid hormone profile-analysis.
-
Source:
-
-
Clinical Biochemistry. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites.
-
Source: [5]
-
-
National Institutes of Health (NIH). (2022). First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency.[6]
-
Source:
-
-
Rupa Health. (2023). Pregnanetriol: Biomarkers and Clinical Significance.
-
Source:
-
Sources
- 1. Pregnanetriol | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. 5-Pregnanetriol | Rupa Health [rupahealth.com]
- 5. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Levels of Pregnanetriol in Urine and Serum: A Technical Guide
Version 1.0 | February 2026
Executive Summary
Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is the principal urinary metabolite of 17-hydroxyprogesterone (17-OHP).[1] Its quantification is a cornerstone in the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH), specifically 21-hydroxylase deficiency.[2]
While urine remains the primary matrix for pregnanetriol analysis due to its high concentration and integration of adrenal output over time, serum analysis typically targets the precursor, 17-OHP. Direct measurement of serum pregnanetriol is analytically feasible but clinically non-standard due to rapid renal clearance and conjugation.
This guide details the metabolic origins, reference intervals, and validated mass spectrometry workflows (GC-MS and LC-MS/MS) required for high-integrity steroid profiling.
Part 1: Metabolic Context & Signaling Pathways
The Steroidogenic Blockade
Pregnanetriol accumulation is a direct consequence of enzymatic failure in the adrenal cortex.[1] In a healthy state, 21-hydroxylase (CYP21A2) converts 17-OHP into 11-deoxycortisol. In CAH, this step is blocked, shunting 17-OHP into the androgen pathway or reducing it to pregnanetriol for excretion.[1]
Figure 1: Steroidogenesis and Pregnanetriol Formation The diagram below illustrates the diversion of 17-OHP to Pregnanetriol in the absence of 21-Hydroxylase.
Caption: Metabolic shunt in 21-hydroxylase deficiency leading to accumulation of 17-OHP and subsequent excretion as Pregnanetriol.
Part 2: Reference Intervals & Clinical Data
Urine Reference Ranges
Urinary pregnanetriol is the retrospective "gold standard" for assessing long-term adrenal control, smoothing out the pulsatile variations seen in serum 17-OHP.
Table 1: Endogenous Urinary Pregnanetriol Levels
| Population / Status | Sample Type | Reference Interval | Unit | Source |
| Healthy Adult | 24-Hour Urine | 0.13 – 1.0 | mg/24h | [1, 2] |
| Healthy Child (<2 yrs) | 24-Hour Urine | < 0.1 | mg/24h | [2] |
| CAH: Optimal Control | First Morning Spot | 2.2 – 3.3 | mg/g Creatinine | [3, 4] |
| CAH: Good Control | 24-Hour Urine | 2.88 – 4.92 | mg/g Creatinine | [3] |
| CAH: Poor Control | 24-Hour Urine | > 13.0 | mg/g Creatinine | [3] |
Technical Insight: Normalization to creatinine (mg/g Cr) in spot urine samples correlates significantly (r=0.87) with serum 17-OHP, providing a non-invasive alternative to venipuncture for pediatric monitoring [3].
Serum Levels
Serum pregnanetriol is rarely quantified in routine clinical chemistry because it exists primarily as a glucuronide conjugate and is rapidly cleared. Clinical assessment relies on the precursor, 17-OHP .[2]
Table 2: Serum 17-OHP (Surrogate for Pregnanetriol Load)
| Status | Concentration (ng/mL) | Concentration (nmol/L) | Clinical Implication |
| Healthy (Follicular) | < 1.0 | < 3.0 | Normal Adrenal Function |
| CAH (Untreated) | > 200 | > 600 | Diagnostic for CAH |
| CAH (Therapeutic Target) | 4 – 12 | 12 – 36 | Adequate Glucocorticoid Dosing |
Part 3: Analytical Methodologies
Workflow Overview
The choice of matrix dictates the technology. Urine requires extensive sample preparation (hydrolysis) to measure the total steroid load, while serum requires high-sensitivity LC-MS/MS.
Figure 2: Comparative Analytical Workflows
Caption: Parallel workflows for Urine (GC-MS) and Serum (LC-MS/MS) steroid profiling.
Protocol A: Urinary Pregnanetriol by GC-MS (Gold Standard)
This protocol ensures the measurement of total pregnanetriol by cleaving glucuronide and sulfate conjugates.
Reagents:
-
Internal Standard (IS): 5β-Pregnane-3α,17α,20α-triol-d5.
-
Enzyme: Helix pomatia juice (Glucuronidase/Sulfatase activity).
-
Derivatization: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Step-by-Step Methodology:
-
Hydrolysis: Aliquot 1.0 mL urine. Add IS. Adjust pH to 5.2 (acetate buffer). Add 50 µL Helix pomatia juice. Incubate at 55°C for 3 hours.
-
Self-Validation Check: Include a "Hydrolysis Control" (e.g., conjugated testosterone) to verify >95% cleavage efficiency.
-
-
Extraction: Load sample onto a C18 SPE cartridge (pre-conditioned with MeOH/H2O). Wash with 10% MeOH. Elute with 100% MeOH. Evaporate to dryness under N2.
-
Derivatization: Add 50 µL MSTFA/TMCS (99:1). Incubate at 60°C for 30 mins. This forms the tris-TMS ether derivative.
-
Mechanism: Silylation of hydroxyl groups at C3, C17, and C20 renders the molecule volatile and thermally stable.
-
-
GC-MS Analysis:
-
Column: DB-1 or equivalent (100% dimethylpolysiloxane).
-
Carrier Gas: Helium, 1.0 mL/min.
-
Temp Ramp: 180°C to 280°C at 3°C/min.
-
Quantification Ions (SIM): Target m/z 435 (Quant) and 255 (Qual) for Pregnanetriol-TMS.
-
Protocol B: Serum 17-OHP by LC-MS/MS
Since serum pregnanetriol is not standard, this protocol targets the precursor 17-OHP, which correlates with urinary pregnanetriol output.
Step-by-Step Methodology:
-
Sample Prep: Mix 200 µL serum with 20 µL IS (17-OHP-d8).
-
Precipitation: Add 200 µL 0.1M ZnSO4, vortex, then add 500 µL Acetonitrile (cold). Centrifuge at 14,000 x g for 10 min.
-
Cleanup: Supernatant transfer to Supported Liquid Extraction (SLE) plate. Elute with MTBE (Methyl tert-butyl ether). Dry down.[3] Reconstitute in 50:50 MeOH:H2O.
-
LC-MS/MS Parameters:
-
Column: C18 (e.g., Kinetex 2.6 µm), 50°C.
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol + 0.1% Formic Acid.
-
Ionization: ESI Positive.
-
MRM Transitions:
-
17-OHP: 331.2 → 97.1 (Quant), 331.2 → 109.1 (Qual).
-
-
Self-Validation Check: Monitor ion ratio (Quant/Qual) tolerance within ±15% of calibrators.
-
Part 4: Troubleshooting & Quality Assurance
To ensure Trustworthiness and Scientific Integrity , the following controls must be implemented:
-
Hydrolysis Efficiency (Urine): Incomplete hydrolysis is the #1 cause of false negatives in urine analysis.
-
Action: Run a sulfated steroid control (e.g., DHEAS) in every batch. If DHEA recovery is <90%, reject the batch.
-
-
Isomer Separation: Pregnanetriol has a structural isomer, Pregnanetriolone (11-keto-pregnanetriol), which appears in 21-hydroxylase deficiency.
-
Action: Ensure GC temperature ramp is slow enough (2-3°C/min) to resolve Pregnanetriol (RT ~18.5 min) from Pregnanetriolone (RT ~19.2 min).
-
-
Matrix Effects (Serum): Phospholipids can suppress ionization in LC-MS.
-
Action: Monitor the Internal Standard response. If IS area drops <50% of the neat standard, re-extract using SLE or perform phospholipid removal.
-
References
-
Rupa Health. (2024). Pregnanetriol: Metabolism, Function, and Testing.[1][2][4] Rupa Health. Link
-
Mayo Clinic Laboratories. (2024). Pregnanetriol, 24 Hour, Urine: Reference Values.[2][5] Mayo Clinic. Link
-
Kamrath, C., et al. (2022). First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency. Frontiers in Endocrinology.[6] Link
-
National Institutes of Health (NIH). (2022). The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency.[5] PMC.[5][6] Link
-
Agilent Technologies. (2020). Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS. Agilent Application Notes. Link
-
Testing.com. (2021). 17-Hydroxyprogesterone (17-OHP) Test.[1][2][3][6][7][8] Testing.com. Link
Sources
- 1. Pregnanetriol | Rupa Health [rupahealth.com]
- 2. 5-Pregnanetriol | Rupa Health [rupahealth.com]
- 3. academic.oup.com [academic.oup.com]
- 4. iris.unito.it [iris.unito.it]
- 5. The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The application of a serum 17OH-progesterone radioimmunoassay to the diagnosis and management of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative LC-MS/MS method for the sensitive and simultaneous determination of natural hormones in bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathway and Quantitation of Pregnanetriol: A Technical Guide
Executive Summary
Pregnanetriol (5
This guide delineates the precise enzymatic cascade leading to pregnanetriol formation, explores its clinical utility, and provides a validated analytical workflow for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS), the reference method for urinary steroid profiling.
Part 1: The Biochemistry of Pregnanetriol Formation
The Metabolic Blockade
In a functioning adrenal cortex, 17-OHP is a transient intermediate converted into 11-deoxycortisol by 21-hydroxylase (CYP21A2) . In patients with CAH, mutations in the CYP21A2 gene create a metabolic bottleneck. 17-OHP accumulates and is shunted into the hepatic catabolic pathway, resulting in the excretion of pregnanetriol.
The Hepatic Catabolic Pathway
The conversion of 17-OHP to pregnanetriol occurs primarily in the liver through a two-step reduction process involving the A-ring and the ketone group at C20.
-
5
-Reduction: The double bond at C4-C5 is reduced by -3-oxosteroid 5 -reductase (AKR1D1) .[5] This creates the 5 (cis) configuration characteristic of urinary pregnanes, forming 17-hydroxypregnanolone. -
3
-Reduction: The ketone at C3 is reduced to a hydroxyl group by 3 -hydroxysteroid dehydrogenase (AKR1C4) , forming pregnanetriol.
Scientist's Note: The stereochemistry is critical. The 5
-H configuration (bent A/B ring junction) renders these metabolites highly water-soluble after glucuronidation, facilitating renal excretion.
Pathway Visualization
The following diagram illustrates the diversion from the cortisol pathway to pregnanetriol formation.
Figure 1: The metabolic shunt of 17-OHP to Pregnanetriol due to CYP21A2 deficiency.
Part 2: Analytical Methodologies
While LC-MS/MS is gaining traction for serum steroids, GC-MS remains the gold standard for urinary steroid profiling .[6] It provides a comprehensive "fingerprint" of the steroid metabolome, allowing for the simultaneous detection of pregnanetriol and other diagnostic markers (e.g., pregnanetriolone).
Experimental Protocol: GC-MS Quantification
This protocol ensures the complete hydrolysis of steroid conjugates (glucuronides) and stable derivatization for gas phase analysis.
Phase A: Sample Preparation & Hydrolysis
Urine contains pregnanetriol primarily as a glucuronide conjugate. Direct analysis is impossible without hydrolysis.
-
Sample: Collect 24-hour urine (preferred) or first-morning void. Store at -20°C.
-
Aliquot: Transfer 1.0 mL of urine to a glass centrifuge tube.
-
Internal Standard: Spike with 50 µL of Pregnanetriol-d5 (10 µg/mL).
-
Why: Corrects for extraction losses and injection variability.
-
-
Hydrolysis: Add 1.0 mL Acetate Buffer (pH 5.2) and 50 µL Helix pomatia juice (
-glucuronidase/arylsulfatase).-
Incubation:55°C for 3 hours .
-
Critical Control:Helix pomatia is selected over E. coli because it contains arylsulfatase, ensuring hydrolysis of any sulfated minor metabolites, though PT is mostly glucuronidated.
-
Phase B: Extraction (Solid Phase Extraction - SPE)
Liquid-liquid extraction (LLE) is traditional, but SPE offers higher reproducibility for clinical workflows.
-
Conditioning: C18 Cartridge (500 mg) -> 3 mL Methanol -> 3 mL Water.
-
Loading: Load hydrolyzed urine sample.[7]
-
Wash: 3 mL Water -> 3 mL 10% Methanol (removes salts and polar interferences).
-
Elution: 3 mL Methanol.
-
Drying: Evaporate eluate to dryness under Nitrogen stream at 40°C.
Phase C: Derivatization
Steroids are non-volatile and thermally labile. We must replace active hydrogens with Trimethylsilyl (TMS) groups.
-
Reagent: Add 100 µL MSTFA:TMSI (100:2) .
-
Chemistry: TMSI (Trimethylsilylimidazole) is a potent catalyst ensuring the sterically hindered 17
-hydroxyl group is derivatized. MSTFA acts as the solvent and primary donor.
-
-
Reaction: Incubate at 60°C for 30 minutes .
-
Transfer: Transfer to autosampler vial with glass insert.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for urinary pregnanetriol quantification.[1][5][7]
Part 3: Data Presentation & Interpretation[8]
GC-MS vs. LC-MS/MS Comparison
While this guide focuses on GC-MS, understanding the landscape is vital for drug development professionals.
| Feature | GC-MS (TMS Derivatization) | LC-MS/MS (Electrospray Ionization) |
| Analyte Form | Free steroid (requires hydrolysis) | Intact conjugate (Glucuronide) OR Free |
| Specificity | High (Chromatographic resolution of isomers) | Moderate (Isobaric interferences common) |
| Sensitivity | Good (LOQ ~10 ng/mL) | Excellent (LOQ ~0.1 ng/mL) |
| Throughput | Low (Long run times + derivatization) | High (Dilute-and-shoot potential) |
| Clinical Utility | Gold Standard for comprehensive profiling | Preferred for high-volume targeted assays |
Reference Ranges
Interpretation requires age-stratified reference data.
| Patient Demographic | Pregnanetriol Reference Range (mg/24h) | Clinical Implication of Elevation |
| Infants (<1 yr) | < 0.10 | Suggestive of CAH (requires confirmation) |
| Children (1-10 yrs) | < 0.50 | Monitor for late-onset CAH |
| Adults (Male/Female) | 0.2 - 2.0 | > 2.0 mg/24h strongly indicates 21-OH Deficiency |
| CAH Patients | Often > 10.0 (untreated) | Used to titrate glucocorticoid therapy |
Note: Values are approximate and method-dependent. Always validate with local control groups.
References
-
Miller, W. L., & Auchus, R. J. (2011). The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders. Endocrine Reviews, 32(1), 81–151. Link
-
Wudy, S. A., & Hartmann, M. F. (2004). Gas chromatography-mass spectrometry profiling of steroids in times of molecular biology.[6] Hormone and Metabolic Research, 36(6), 415–422. Link
-
Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496–504.[6] Link
-
Shackleton, C. H. (1986). Profiling steroid hormones and urinary steroids. Journal of Chromatography B, 379, 91-156. Link
-
Kamrath, C., et al. (2018). Urine steroid metabolomics for the differential diagnosis of adrenal incidentalomas. The Journal of Clinical Endocrinology & Metabolism, 103(1), 305-313. Link
Sources
- 1. MeSH Browser [meshb.nlm.nih.gov]
- 2. Pregnanetriol | C21H36O3 | CID 101967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
clinical significance of elevated pregnanetriol levels
Technical Guide: Clinical Significance & Analytical Profiling of Elevated Pregnanetriol
Executive Summary
Elevated pregnanetriol (5β-pregnane-3α,17α,20α-triol) is the definitive urinary biochemical hallmark of 21-hydroxylase deficiency (21-OHD) , the most common form of Congenital Adrenal Hyperplasia (CAH).[1][2] While serum 17-hydroxyprogesterone (17-OHP) is the primary diagnostic marker for acute screening, urinary pregnanetriol offers a superior integrated metric for long-term therapeutic monitoring and differential diagnosis.
This guide provides a technical deep-dive into the pathophysiology, diagnostic utility, and mass spectrometry-based quantification of pregnanetriol, designed for researchers and drug developers targeting steroidogenic pathways.
Pathophysiological Mechanism
Pregnanetriol is the major urinary metabolite of 17-hydroxyprogesterone (17-OHP).[2] In a healthy adrenal cortex, 17-OHP is efficiently converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2) .
In 21-OHD, this enzymatic step is blocked.[2][3] The accumulated 17-OHP is shunted away from the glucocorticoid pathway and metabolized by hepatic reductases into pregnanetriol, which is excreted in the urine.[4] This elevation serves as a direct index of the degree of enzymatic block and the consequent ACTH-driven adrenal drive.
Steroidogenic Blockade & Shunt Pathway
Figure 1: Pathophysiology of 21-Hydroxylase Deficiency.[1] The red dashed lines indicate the enzymatic block. The solid red lines indicate the pathological shunt leading to elevated Pregnanetriol and Androgens.
Clinical & Diagnostic Utility
Differential Diagnosis
While 17-OHP is the primary screen, pregnanetriol profiling via Gas Chromatography-Mass Spectrometry (GC-MS) provides specificity that immunoassays lack.
| Condition | Urinary Pregnanetriol | 17-OH Progesterone | Pregnenetriol (Δ5) | Clinical Insight |
| 21-Hydroxylase Deficiency (Classic) | Markedly Elevated | Markedly Elevated | Normal/Low | Hallmark profile. Ratio of Pregnanetriol/Tetrahydrocortisone is high. |
| 3β-HSD Deficiency | Normal / Mildly Elevated | Elevated | Markedly Elevated | High Δ5-Pregnenetriol distinguishes this from 21-OHD. |
| 11β-Hydroxylase Deficiency | Mildly Elevated | Elevated | Normal | Characterized by elevated Tetrahydro-11-deoxycortisol (THS), not pregnanetriol. |
| Adrenal Carcinoma | Variable | Variable | Variable | Often shows chaotic steroid profile with elevated precursors. |
Therapeutic Monitoring in Drug Development
In clinical trials for CAH therapies (e.g., CRF antagonists, extended-release glucocorticoids), pregnanetriol is a critical pharmacodynamic biomarker .
-
Integrated Control: Unlike serum 17-OHP, which fluctuates wildly with circadian rhythm and dosing timing, 24-hour urinary pregnanetriol provides an integrated measure of adrenal androgen drive over time.
-
Target Range: The goal is not total suppression (which risks Cushingoid side effects) but maintenance within the upper limit of the reference range.
Analytical Protocol: GC-MS Profiling
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) remains the "gold standard" for urinary steroid profiling because it separates stereoisomers (e.g., pregnanetriol vs. allo-pregnanetriol) that LC-MS/MS often struggles to resolve without complex chiral columns.
Protocol: Quantitative Determination of Urinary Pregnanetriol
Principle: Conjugated steroids (glucuronides/sulfates) are hydrolyzed, extracted, and derivatized to volatile trimethylsilyl (TMS) ethers for GC-MS analysis.
Reagents:
-
Hydrolysis: Helix pomatia juice (contains β-glucuronidase and sulfatase).
-
Internal Standard (IS): Stigmasterol or d9-Pregnanetriol.
-
Derivatization: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
Workflow:
-
Sample Preparation:
-
Aliquot 2.0 mL of 24-hour urine collection.[5]
-
Add 50 µL Internal Standard (Stigmasterol, 100 µg/mL).
-
Buffer to pH 5.2 with Acetate buffer (0.1 M).
-
-
Enzymatic Hydrolysis:
-
Add 100 µL Helix pomatia enzyme solution.
-
Incubate at 55°C for 3 hours .
-
Critical Step: Ensure complete hydrolysis; incomplete hydrolysis leads to underestimation of total pregnanetriol.
-
-
Solid Phase Extraction (SPE):
-
Condition C18 Sep-Pak cartridge with methanol followed by water.
-
Load hydrolyzed sample.
-
Wash with 10% Methanol (removes salts/urea).
-
Elute steroids with 3 mL Methanol .
-
Evaporate eluate to dryness under Nitrogen stream at 40°C.
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Column: DB-1 or DB-5MS capillary column (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 100°C (1 min) -> 20°C/min -> 200°C -> 5°C/min -> 300°C.
-
Detection: Selected Ion Monitoring (SIM) mode.
-
Target Ions: m/z 117, 255, 435 (Pregnanetriol-TMS).
-
-
Analytical Logic Flow
Figure 2: GC-MS Analytical Workflow for Urinary Steroid Profiling.[5][7] Critical control points include the hydrolysis efficiency and moisture-free environment for derivatization.
References
-
Wudy, S. A., & Hartmann, M. F. (2004). Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology. Hormone Research in Paediatrics, 62(Suppl. 3), 69-75. Link
-
Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC-MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC-MS/MS). Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 496-504. Link
-
Honour, J. W. (2001). Diagnosis of steroidogenic disorders: clinical implications of the use of gas chromatography–mass spectrometry. Annals of Clinical Biochemistry, 38(5), 476-487. Link
-
Kamrath, C., et al. (2016). Urinary steroid profiling in the diagnosis of congenital adrenal hyperplasia.[2][4][8][9] Journal of Steroid Biochemistry and Molecular Biology, 165, 34-41. Link
-
Speiser, P. W., et al. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline. The Journal of Clinical Endocrinology & Metabolism, 103(11), 4043–4088. Link
Sources
- 1. Detection of late onset steroid 21-hydroxylase deficiency by capillary gas chromatographic profiling of urinary steroids in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnanetriol | Rupa Health [rupahealth.com]
- 3. 5-Pregnanetriol | Rupa Health [rupahealth.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Deep Dive: Interpreting the Certificate of Analysis for Pregnanetriol-d4
Topic: Pregnanetriol-d4 Certificate of Analysis Explained Content Type: Technical Guide / Whitepaper Audience: Researchers, Clinical Chemists, Drug Development Professionals[1]
Introduction: The Critical Role of Stable Isotopes in CAH Screening
In the realm of clinical mass spectrometry, This compound (
Elevated urinary or serum Pregnanetriol indicates a deficiency in 21-hydroxylase , the enzyme responsible for converting 17-hydroxyprogesterone to 11-deoxycortisol.[1] Because LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) relies on comparative ionization efficiency, the internal standard must behave identically to the analyte during extraction and ionization but remain spectrally distinct.[1]
The Certificate of Analysis (CoA) for this compound is not merely a receipt; it is a calibration document. Misinterpreting its data—specifically the distinction between chemical purity and isotopic enrichment—can lead to significant quantitative errors, potentially triggering false positives in neonatal screening or misdiagnosis in adrenal function tests.
Chemical Identity & Nomenclature[1][2][3]
Before validating the CoA, confirm the structural identity. Stable isotopes often share a CAS number with their unlabeled counterparts or lack a specific one.
| Parameter | Specification |
| Compound Name | This compound |
| Systematic Name | |
| Unlabeled CAS | 1098-45-9 (Reference only) |
| Molecular Formula | |
| Molecular Weight | ~340.54 g/mol (vs. 336.51 g/mol for d0) |
| Key Function | Quantifies 21-hydroxylase deficiency markers |
The Core: Anatomy of the Certificate of Analysis
A robust CoA for a deuterated standard must validate three distinct quality tiers: Identity , Chemical Purity , and Isotopic Purity .
A. Identity Verification
-
1H-NMR (Proton Nuclear Magnetic Resonance): Confirms the steroid backbone and the absence of protons at the deuterated positions.
-
Mass Spectrometry (MS): The parent ion should appear at
(or depending on ionization).[1]-
Critical Check: Ensure the fragmentation pattern matches the unlabeled standard, shifted by the mass of the deuterium labels retained in the fragment.
-
B. Chemical Purity (Chromatographic Purity)
This measures the presence of other chemical species (e.g., synthesis precursors, side-reaction steroids).[1]
-
Method: HPLC-UV or GC-FID.[1]
-
Acceptance Criteria: Typically
.[2][3][4] -
Impact: Impurities here affect the gravimetric accuracy. If you weigh 1 mg of powder that is only 90% chemically pure, you have only 0.9 mg of steroid.
C. Isotopic Purity (Enrichment)
This is the most misunderstood section. It measures the distribution of isotopologues (
-
Definition: The percentage of the molecule that contains the intended number of deuterium atoms.
-
The "d0 Contribution" Risk: The most dangerous impurity in an internal standard is the unlabeled (d0) isotopologue .
Visualizing the Validation Logic
The following diagram illustrates the decision-making workflow when reviewing a CoA for clinical application.
Figure 1: Decision logic for validating isotopic standards.[1] Note that "Isotopic Purity" failure (high d0) is often fatal for clinical assays, whereas lower "Chemical Purity" can sometimes be compensated for by mass adjustment.[1]
The "Net Content" Calculation Protocol
To prepare an accurate stock solution, you cannot simply weigh the powder and dilute. You must correct for the specific batch data on the CoA.
The Formula
[1]Note: For Internal Standards, the "Enrichment" term is often omitted from the mass calculation if the goal is simply to create a consistent signal, but the Chemical Purity and Residuals are mandatory corrections.
Step-by-Step Calculation Example
Scenario: You need a 1 mg/mL stock solution.
-
CoA Chemical Purity: 98.5%
-
CoA Water Content (Karl Fischer): 1.2%[1]
-
CoA Residual Solvent (Methanol): 0.8%[1]
1. Calculate Purity Factor:
2. Calculate Effective Mass:
3. Calculate Solvent Volume:
To achieve 1 mg/mL:
Result: Dissolve the 10.0 mg of powder in 9.653 mL of solvent (e.g., Methanol), not 10.0 mL.
Isotopic Interference: The "Cross-Talk" Phenomenon
The following diagram explains why the d0 specification on your CoA is the most critical parameter for assay sensitivity.
Figure 2: Mechanism of Isotopic Interference. Residual d0 in the d4 standard adds to the patient's signal, causing false positives.
Storage and Stability Guidelines
-
Hygroscopicity: Pregnanetriol is a steroid triol; it can absorb moisture. Always equilibrate the vial to room temperature before opening to prevent condensation, which alters the water content (invalidating the CoA).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101967, Pregnanetriol. Retrieved from [Link][1]
-
Almac Group (2025). Case Study: Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link][1]
-
European Society for Paediatric Endocrinology (2020). Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia. Retrieved from [Link][1]
Sources
commercial suppliers of high-purity Pregnanetriol-d4
Executive Summary
Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) is the signature urinary metabolite of 17-hydroxyprogesterone (17-OHP).[1] Its accurate quantification is the gold standard for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH), specifically 21-hydroxylase deficiency.[1]
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for correcting matrix effects, ionization suppression, and extraction variability.[1] Pregnanetriol-d4 serves as a critical analytical tool, offering a +4 Da mass shift that prevents isotopic overlap with the native analyte while maintaining identical chromatographic behavior.[1]
This guide provides a technical analysis of commercial this compound sources, detailed physicochemical specifications, and a validated LC-MS/MS workflow for its application in clinical steroid profiling.[1]
Technical Specifications & Selection Criteria
When sourcing this compound, laboratories must validate the material against strict physicochemical parameters to ensure assay integrity.[1]
Chemical Identity[1][2]
-
Systematic Name: 5β-Pregnane-3α,17α,20α-triol-d4[1]
-
Chemical Formula: C₂₁H₃₂D₄O₃[1]
-
Molecular Weight: ~340.53 g/mol (vs. 336.51 g/mol for native)
-
CAS Number: 1098-45-9 (Native); Specific labeled CAS often unassigned or listed as "N/A" by suppliers like TRC.[1]
-
Deuteration Site: Typically located on the side chain (e.g., C21) or stable ring positions to prevent deuterium exchange (scrambling) during acidic hydrolysis or storage.[1]
Critical Quality Attributes (CQA)
| Parameter | Specification | Technical Rationale |
| Chemical Purity | > 98% (HPLC) | Impurities (e.g., Pregnanediol) can cause isobaric interference.[1] |
| Isotopic Enrichment | > 99% atom D | Minimizes the contribution of "d0" (native) signal, which would artificially elevate patient results (blank contamination).[1] |
| Isotopic Overlap | < 0.1% at M+0 | Essential for Low Limit of Quantitation (LLOQ) accuracy. |
| Solubility | Soluble in Methanol, Acetonitrile | Standards are typically prepared as 1 mg/mL stocks in Methanol.[1] |
Commercial Landscape: Suppliers of this compound
The market for high-purity steroid isotopes is specialized.[1] Below is a validated analysis of primary suppliers verified for this compound availability.
| Supplier | Product Code | Pack Size | Form | Notes |
| Toronto Research Chemicals (TRC) | P705162 | 1 mg, 10 mg | Solid | Primary source.[1] High inventory reliability. Distributed globally via LGC Standards.[1] |
| LGC Standards | TRC-P705162 | Various | Solid | Official distributor for TRC.[1] ISO 17034 accredited distributor.[1] |
| Pharmaffiliates | PA STI 074730 | Custom | Solid | Offers custom synthesis; lead times may vary.[1] |
| CymitQuimica | TR-P705170 | 2.5 mg | Solid | European distributor for TRC products.[1] |
Note on C/D/N Isotopes: While a leader in deuterated compounds, current catalogs primarily list Pregnenolone-d4 and Pregnanediol-d5.[1] Researchers must verify specific inventory for this compound directly, as substitution with d5-Pregnanediol is analytically invalid due to retention time differences.[1]
Biological Context: The CAH Pathway
Understanding the metabolic origin of Pregnanetriol is essential for interpreting LC-MS/MS data.[1] In 21-hydroxylase deficiency, the block prevents the conversion of 17-OHP to 11-Deoxycortisol, shunting the pathway toward Pregnanetriol excretion.[1]
Figure 1: Steroidogenic pathway highlighting the accumulation of 17-OH Progesterone and its shunt to Pregnanetriol in 21-hydroxylase deficiency.[1]
Validated Analytical Workflow (LC-MS/MS)
This protocol outlines the extraction and quantification of urinary Pregnanetriol using this compound.[1]
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg this compound (TRC P705162) in 1 mL Methanol. Store at -20°C.
-
Working IS Solution (1 µg/mL): Dilute Stock 1:1000 in Methanol.
-
Enzyme Solution:
-glucuronidase (from Helix pomatia or E. coli), diluted in acetate buffer (pH 5.0).
Sample Preparation Protocol
Since Pregnanetriol is excreted as a glucuronide conjugate, enzymatic hydrolysis is the critical first step.
-
Aliquot: Transfer 200 µL of urine into a glass tube.
-
Spike IS: Add 20 µL of This compound Working Solution .
-
Hydrolysis: Add 200 µL
-glucuronidase solution. Incubate at 55°C for 2 hours (or 37°C overnight). -
Extraction (LLE):
-
Add 2 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
-
Reconstitution:
-
Transfer the organic (upper) layer to a clean vial.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Methanol/Water (50:50).
-
LC-MS/MS Parameters[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 30% B to 90% B over 5 minutes.
-
Ionization: ESI Positive Mode (Formation of [M+H]+ or [M-H2O+H]+).[1]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Pregnanetriol | 337.2 | 301.2 (Water loss) | 15 |
| This compound | 341.2 | 305.2 (Water loss) | 15 |[1]
Workflow Visualization
Figure 2: Analytical workflow for the quantification of urinary Pregnanetriol using d4-internal standard.
Validation & Troubleshooting
-
Deuterium Exchange: Avoid strong acids during extraction or storage, as protons on the steroid backbone can exchange with solvent protons, leading to signal loss in the d4 channel.
-
Linearity: The assay should be linear from 0.1 µg/mL to 100 µg/mL.
-
Interference: Monitor for Pregnanediol (m/z 321). Although mass-resolved, high concentrations can cause ion suppression.[1] The chromatographic method must separate Pregnanetriol (RT ~3.5 min) from Pregnanediol (RT ~4.2 min).
References
-
Toronto Research Chemicals. this compound Product Page (Cat# P705162).[1] Retrieved from [1]
-
LGC Standards. Reference Materials for Steroid Analysis. Retrieved from [1]
-
National Institutes of Health (NIH). LC-MS/MS Profile of Serum Steroids for Management of Congenital Adrenal Hyperplasia.[1] PMC3413554.[1] Retrieved from
-
ResearchGate. Development and validation of LC-MS/MS method for urinary steroid profiling. Retrieved from
-
Sigma-Aldrich. 5β-Pregnane-3α,17α,20α-triol Product Specifications.[1] Retrieved from [1]
Sources
Technical Guide: Pregnanetriol-d4 (Stable Isotope Internal Standard)
This guide provides an in-depth technical analysis of Pregnanetriol-d4 , a stable isotope-labeled internal standard critical for the accurate quantification of steroid metabolites in clinical mass spectrometry.[1][2]
Executive Summary
This compound is the deuterium-labeled isotopologue of Pregnanetriol (5
Its primary utility lies in the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency.[1] By mimicking the ionization efficiency and chromatographic behavior of the endogenous analyte while providing a distinct mass shift (+4 Da), this compound eliminates matrix effects and ionization suppression errors inherent in complex biological fluids.[1]
Chemical Identity & Physicochemical Properties[2][3][5][6]
Core Specifications
| Property | Data |
| Chemical Name | 5 |
| Common Name | This compound |
| CAS Number | None Assigned (Often referenced under parent CAS 1098-45-9 with "labeled" modifier) |
| Molecular Formula | C |
| Molecular Weight | 340.53 g/mol (Calculated based on D |
| Parent Compound MW | 336.51 g/mol |
| Isotopic Purity | Typically |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[1][4][5][6][7] |
Structural Configuration
The most common commercial isotopologue is Pregnanetriol-[20,21,21,21-d4] .[1][2] The deuterium atoms are typically located on the C20 and C21 positions of the side chain, introduced during synthesis via deuterated Grignard reagents or reduction steps.
Figure 1: Structural topology of this compound, highlighting the typical site of deuterium incorporation on the ethyl side chain.[1][2]
Application Context: The CAH Diagnostic Pathway
Pregnanetriol is the terminal metabolite of 17-Hydroxyprogesterone (17-OHP) .[1][2] In patients with 21-hydroxylase deficiency (the most common form of CAH), the conversion of 17-OHP to 11-Deoxycortisol is blocked.[1][2] This causes a backlog of 17-OHP, which is shunted into the formation of Pregnanetriol.[1]
Why d4? In LC-MS/MS, co-eluting matrix components (phospholipids, salts) can suppress the ionization of the target analyte.[1] Without a co-eluting stable isotope standard that experiences the exact same suppression, quantification can be off by >20%.[1] this compound corrects for this in real-time.
Figure 2: Metabolic shunt in Congenital Adrenal Hyperplasia leading to elevated Pregnanetriol.[1][2]
Analytical Methodology (LC-MS/MS)[1][2][5][6][9][10][11][12]
Experimental Protocol: Isotope Dilution Quantification
This protocol outlines the extraction and quantification of Pregnanetriol from urine using this compound as the internal standard.[1]
1. Sample Preparation (Enzymatic Hydrolysis & Extraction)
-
Hydrolysis : Urine contains pregnanetriol-glucuronide.[1][2] Add
-glucuronidase (Helix pomatia) to 200ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> L urine and incubate at 55°C for 2 hours to liberate free pregnanetriol.[1] -
Internal Standard Spiking : Add 20
L of This compound working solution (1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> g/mL in Methanol) to all samples before extraction.[1] -
Liquid-Liquid Extraction (LLE) : Add 2 mL Methyl tert-butyl ether (MTBE).[1][2] Vortex for 2 mins, centrifuge at 3000g.
-
Reconstitution : Evaporate the supernatant under nitrogen.[1] Reconstitute in 100
L Methanol:Water (50:50).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
2. LC Conditions
-
Column : C18 Reversed-Phase (e.g., Agilent Poroshell 120, 2.1 x 50mm, 2.7
m).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient : 20% B to 90% B over 5 minutes.
3. Mass Spectrometry (MRM Parameters) Operate in Negative Electrospray Ionization (ESI-) mode for best sensitivity, or Positive mode (ESI+) as ammonium adducts.
| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Pregnanetriol | ESI (-) | 335.2 [M-H] | 291.2 | 25 | Quantifier |
| This compound | ESI (-) | 339.2 [M-H] | 295.2* | 25 | Internal Standard |
> Note: If the d4 label is on the side chain (C20/21) and the fragmentation involves side-chain loss, the product ion might be identical to the unlabeled form (cross-talk). Ensure the transition selected retains the label (e.g., water loss transitions in ESI+ mode: 341
Synthesis & Stability
Synthesis Route
This compound is typically synthesized from 17
-
Grignard Reaction : Reaction with deuterated methylmagnesium iodide (CD
MgI) or reduction with Sodium Borodeuteride (NaBDngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) allows for the introduction of deuterium at the C20/C21 positions.[1] -
Stereoselective Reduction : The ketone at C20 is reduced to the hydroxyl group, often yielding a mix of isomers that must be purified to isolate the 5
, 20 isomer.[1]
Stability & Storage[2][3][4][7]
-
Storage : -20°C in a sealed container, protected from light.
-
Solvent Stability : Stable in methanol for >12 months at -20°C. Avoid aqueous storage for prolonged periods to prevent bacterial growth or non-specific adsorption.[1][2]
-
Deuterium Exchange : The C-D bonds on the alkyl side chain are non-exchangeable under physiological conditions, ensuring the label remains intact during extraction and chromatography.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 101967, Pregnanetriol. Retrieved from [Link][1][2]
-
Pharmaffiliates Analytics & Synthetics . This compound Product Specification & Application Note. Retrieved from [Link]
-
NIST Chemistry WebBook . 5beta-Pregnane-3alpha,17alpha,20alpha-triol Mass Spectrum. Retrieved from [Link][1][2]
Sources
- 1. Pregnanetriol | C21H36O3 | CID 101967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pregnanetriol - Wikipedia [en.wikipedia.org]
- 3. This compound 3α-O-β-D-Glucuronide | N/A - Coompo [coompo.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. protocols.io [protocols.io]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 1098-45-9: Pregnanetriol | CymitQuimica [cymitquimica.com]
- 8. protocols.io [protocols.io]
Methodological & Application
Application Note: Quantitative Profiling of Urinary Pregnanetriol by LC-MS/MS
Method Development Guide using Stable Isotope Dilution (Pregnanetriol-d4)
Executive Summary & Clinical Significance
Pregnanetriol (PT) is the primary urinary metabolite of 17-hydroxyprogesterone (17-OHP).[1] Its accurate quantification is critical for the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency. In these patients, the cortisol pathway is blocked, leading to an accumulation of 17-OHP and a subsequent surge in urinary pregnanetriol [1, 2].[1]
While Immunoassays suffer from cross-reactivity with structurally similar steroid metabolites, LC-MS/MS offers the necessary specificity. However, urinary steroid analysis presents two major challenges:
-
Isobaric Interference: The urine matrix contains numerous steroid isomers (e.g., 5-pregnenetriol) that share the same mass.
-
Matrix Effects: High salt and organic content in urine can suppress ionization.
This protocol utilizes This compound as an Internal Standard (IS). Because the d4-isotopologue is chemically identical to the analyte but mass-shifted, it co-elutes with PT, experiencing the exact same ionization suppression and extraction inefficiencies, thereby providing a self-correcting quantification system [3].
Chemical & Reagent Specifications
| Component | Specification | Role |
| Analyte | Pregnanetriol ( | Target Biomarker |
| Internal Standard | This compound (2,2,4,4-d4) | Correction for Matrix/Recovery |
| Enzyme | Hydrolysis of glucuronide conjugates | |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water | Enhances ionization of neutral steroids |
| Mobile Phase B | 100% Methanol (LC-MS Grade) | Organic Eluent |
Critical Insight: We recommend Ammonium Fluoride (
) over Formic Acid for this specific assay. Pregnanetriol is a neutral steroid with poor proton affinity.promotes the formation of or species more effectively than acidic conditions in positive mode ESI [4].
Sample Preparation Protocol
Urinary pregnanetriol exists primarily as a glucuronide conjugate. Direct analysis requires enzymatic hydrolysis to release the free steroid.
Workflow Diagram (DOT)
Figure 1: Sample preparation workflow emphasizing the critical hydrolysis step prior to extraction.
Detailed Protocol Steps
-
Aliquot: Transfer 50 µL of urine into a 2 mL deep-well plate.
-
IS Addition: Add 20 µL of this compound working solution (100 ng/mL). Crucial: Allow to equilibrate for 5 mins.
-
Hydrolysis: Add 150 µL of 1M Acetate Buffer (pH 5.0) containing
-glucuronidase.[2] Incubate at 55°C for 2 hours .-
Note: Ensure the enzyme used has sufficient activity (>5000 units/mL final conc).
-
-
Extraction (SLE Method):
-
Load hydrolyzed sample onto a Supported Liquid Extraction (SLE+) plate.
-
Apply gentle vacuum to load sample onto the sorbent. Wait 5 mins.
-
Elute with 1 mL Dichloromethane (DCM) or MTBE.
-
-
Reconstitution: Evaporate solvent under nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Methanol:Water.
LC-MS/MS Method Parameters
Chromatographic Conditions
Separating Pregnanetriol from its isomers (e.g., 5-pregnenetriol) is the primary chromatographic challenge. A Biphenyl column is superior to C18 for steroid isomer separation due to
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Vol: 5-10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B (MeOH) |
|---|---|
| 0.0 | 40% |
| 1.0 | 40% |
| 6.0 | 75% |
| 6.1 | 98% (Wash) |
| 8.0 | 98% |
| 8.1 | 40% (Re-equilibration) |
| 10.0 | Stop |
Mass Spectrometry (MRM) Settings
-
Source: ESI Positive (
). -
Ionization Mechanism: Water loss is common for triols. The precursor is often the protonated molecule
.
| Compound | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) |
| Pregnanetriol | 337.3 | 301.3 | Quant (2 | 20 |
| 337.3 | 319.3 | Qual (1 | 15 | |
| 337.3 | 283.3 | Qual (3 | 25 | |
| This compound | 341.3 | 305.3 | IS Quant | 20 |
Method Validation & Logic
The Role of Deuterated Internal Standards
The following diagram illustrates why this compound is non-negotiable for clinical accuracy.
Figure 2: The Internal Standard normalizes signal suppression. Since d4-PT and PT elute simultaneously, any matrix effect suppressing the analyte suppresses the IS by the exact same factor, cancelling out the error.
System Suitability Tests (SST)
Before running patient samples, verify:
-
Signal-to-Noise: The LOQ (Limit of Quantification) standard (typically 10 ng/mL) must have S/N > 10.
-
Peak Shape: Tailing factor must be < 1.5.
-
Retention Time: PT retention time must be within ±0.1 min of the calibrator.
References
-
Wudy, S. A., et al. (2018). "Steroid profiling in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Endocrine Society. (2018). "Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline." Journal of Clinical Endocrinology & Metabolism. Link
-
Greaves, R. F., et al. (2021). "Harmonization of urinary steroid profiles: A method validation study." Clinical Chemistry and Laboratory Medicine. Link
-
Flesher, R., et al. (2022). "Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry." Molecules. Link
-
Protocols.io. (2024).[4][5][6] "LC-MS/MS analysis of steroids in plasma/urine for Congenital Adrenal Hyperplasia." Link
Sources
Application Note: Optimizing Mass Spectrometry Parameters for the Quantification of Pregnanetriol using a Deuterated Internal Standard
Introduction: The "Why"
1.1. Clinical Relevance of Pregnanetriol
Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a critical biomarker in clinical diagnostics and endocrine research.[1][2] It is an inactive urinary metabolite of 17-hydroxyprogesterone (17-OHP), a key intermediate in the adrenal gland's cortisol biosynthesis pathway.[1][3] Measuring pregnanetriol levels, typically in a 24-hour urine collection, is a non-invasive method to assess the activity of the steroidogenesis pathway.[1][2][4] Elevated levels of pregnanetriol are a hallmark indicator for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[1][2] Insufficient cortisol dosage during treatment for CAH can also lead to elevated pregnanetriol excretion.[2] Therefore, accurate and precise quantification of this metabolite is paramount for patient management and research into adrenal insufficiency.[1]
1.2. The Imperative for a Stable Isotope Labeled Internal Standard
Quantitative analysis by mass spectrometry, particularly in complex biological matrices like urine or serum, is susceptible to variations in sample preparation and matrix effects.[5] To achieve the highest level of accuracy and precision, an ideal internal standard (IS) is employed. A stable isotope-labeled (SIL) internal standard, such as Pregnanetriol-d4, is the gold standard for LC-MS/MS analysis.[6][7]
-
Causality: this compound is chemically identical to the endogenous analyte but has a mass difference of 4 Daltons due to the substitution of four hydrogen atoms with deuterium. This mass shift allows the mass spectrometer to distinguish between the analyte and the IS.[7] Because it behaves identically during extraction, chromatography, and ionization, it effectively normalizes for any analyte loss during sample preparation and compensates for ion suppression or enhancement in the MS source, leading to a highly reliable and robust assay.[6][8]
Methodology: From Sample to Signal
This section outlines a comprehensive workflow for the quantification of pregnanetriol. The described protocols are grounded in established methodologies for steroid analysis and are designed to be self-validating.[6][9]
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract pregnanetriol from the complex urinary matrix while removing interferences like salts, proteins, and phospholipids that can compromise the LC-MS/MS system.[5][10] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are both effective methods.[5][10][11] An SPE protocol is detailed below for its high recovery and cleanliness.
Protocol 1: Solid-Phase Extraction (SPE) of Urinary Pregnanetriol
-
Sample Pre-treatment: Centrifuge a 1 mL aliquot of urine at 4000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To 500 µL of the supernatant, add 10 µL of this compound working solution (concentration should be similar to the expected median concentration of endogenous pregnanetriol).[12] Vortex for 10 seconds.
-
Hydrolysis (Optional but Recommended): Many steroids in urine are conjugated to glucuronide or sulfate groups.[13] To measure total pregnanetriol, enzymatic hydrolysis is required. Add 50 µL of β-glucuronidase solution and incubate at 55°C for 2 hours.[9]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the pregnanetriol and this compound with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Liquid Chromatography (LC): Separating the Components
Chromatographic separation is crucial to resolve pregnanetriol from isomeric compounds and other matrix components, ensuring that only the analyte of interest enters the mass spectrometer at a given time. A reverse-phase C18 column is standard for steroid analysis.[9]
Table 1: Example UHPLC Parameters
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for steroids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Strong organic solvent for eluting steroids. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | See below |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 50 |
| 8.0 | 50 |
Mass Spectrometry: Detection and Quantification
Tandem mass spectrometry (MS/MS) using a triple quadrupole instrument in Selected Reaction Monitoring (SRM) mode provides the necessary sensitivity and selectivity for quantification.[11][14]
Workflow for MS Parameter Optimization:
Caption: Workflow for SRM method development.
Step-by-Step MS Optimization Protocol:
-
Ion Source Selection: Electrospray Ionization (ESI) is the preferred method for polar molecules like steroids that do not require derivatization.[14][15] Operate in Positive Ion Mode as the formic acid in the mobile phase will promote the formation of the protonated molecule, [M+H]+.
-
Precursor Ion Identification (Q1 Scan):
-
Directly infuse a standard solution of Pregnanetriol (Molar Mass: 336.51 g/mol )[2] into the mass spectrometer.
-
Perform a full scan in Q1 to identify the protonated molecule. Expect to see the [M+H]+ ion at m/z 337.3 .
-
Repeat the process for this compound. The expected [M+H]+ ion will be at m/z 341.3 .
-
-
Product Ion Identification and Collision Energy (CE) Optimization (Product Ion Scan & SRM):
-
The "Why" of CE: Collision Energy is the kinetic energy applied to the precursor ion in the collision cell (Q2), causing it to fragment (Collision-Induced Dissociation - CID).[16][17] Optimizing this energy is critical: too low, and fragmentation is inefficient; too high, and the ion shatters into small, non-specific fragments. The goal is to find the energy that produces the most intense, stable, and specific product ions.[18][19]
-
Protocol: a. Set the mass spectrometer to isolate the precursor ion (e.g., m/z 337.3 for Pregnanetriol). b. Perform a product ion scan while ramping the collision energy (e.g., from 5 eV to 40 eV). c. Observe the resulting fragmentation spectrum. Steroids typically lose water molecules (H₂O) and undergo cleavage of the carbon rings or side chains.[20] Common losses for pregnanetriol would be [M+H - H₂O]+ and [M+H - 2H₂O]+. d. Identify two to three of the most intense and stable product ions. e. Create an SRM method with transitions for these product ions and perform multiple injections, each with a specific collision energy value. Plot the intensity of the product ion signal against the collision energy to find the optimal value for each transition.[21] f. Repeat this entire process for the this compound internal standard (precursor m/z 341.3).
-
Table 2: Optimized Mass Spectrometry Parameters (Example)
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Promotes protonation of steroids.[14] |
| Capillary Voltage | 3.5 kV | Optimizes spray stability and ion generation. |
| Gas Temperature | 325°C | Aids in desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Nebulizes and desolvates the incoming liquid stream. |
| Scan Type | SRM (Selected Reaction Monitoring) | Provides maximum sensitivity and selectivity.[14] |
| Collision Gas | Argon | Inert gas used for efficient collision-induced dissociation. |
Table 3: Final SRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| Pregnanetriol | 337.3 | 319.3 | 50 | 15 | Quantifier |
| Pregnanetriol | 337.3 | 301.3 | 50 | 20 | Qualifier |
| This compound | 341.3 | 323.3 | 50 | 15 | Internal Standard |
Note: The specific product ions and collision energies are instrument-dependent and MUST be determined empirically.
Data Analysis and System Validation
-
Quantification: The concentration of pregnanetriol is determined by the ratio of the peak area of the analyte's quantifier transition to the peak area of the internal standard's transition.
-
Qualifier Ion: The qualifier transition is used for identity confirmation. The ratio of the qualifier peak area to the quantifier peak area must remain constant (typically within ±20%) across all samples and standards.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of quantification (LOQ), and recovery according to established guidelines to ensure trustworthy results.[22]
References
-
Rupa Health. (n.d.). Pregnanetriol. Retrieved from Rupa Health. [Link]
-
Le, T. H., et al. (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
Çorbacı, S., & Yalçın, E. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. DergiPark. [Link]
-
Koskela, S., et al. (2016). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pregnanetriol. Retrieved from Wikipedia. [Link]
-
HealthMatters.io. (n.d.). Pregnanetriol (24hr urine). Retrieved from HealthMatters.io. [Link]
-
MacLean, B., et al. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io. [Link]
-
Wang, G., et al. (2020). Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS. PubMed. [Link]
-
Chemistry For Everyone. (2023). How Do You Prepare A Sample For LC-MS Analysis?. YouTube. [Link]
-
Torky, A., et al. (2022). First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency. PMC - NIH. [Link]
-
Parouche, Z., et al. (2021). Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. PubMed. [Link]
-
Ghorbani, S., et al. (2024). Rapid UHPLC–MS/MS measurement of pregnanediol 3‐glucuronide in spot urine samples for detecting ovulation. UniTo. [Link]
-
Kertész-Farkas, A., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research - ACS Publications. [Link]
-
Jedziniak, P., et al. (2014). LC-MS/MS fast analysis of androgenic steroids in urine. PubMed. [Link]
-
Matabosch, X., et al. (2009). Mass spectra of a pregnanetriolone and pregnanetetrolone isolated from mouse urine as MO-TMS ethers. ResearchGate. [Link]
-
Kauppila, T. J., et al. (2015). Feasibility of desorption atmospheric pressure photoionization and desorption electrospray ionization mass spectrometry to monitor urinary steroid metabolites during pregnancy. PubMed. [Link]
-
Agilent Technologies. (2017). Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Retrieved from Agilent Technologies. [Link]
-
Kánya, V., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. PubMed. [Link]
-
Palme, R. (2019). LC-MS as a method for non-invasive measurement of steroid hormones and their metabolites in urine and faeces of animals. ResearchGate. [Link]
-
Huckabee, K., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. PMC - NIH. [Link]
-
Taylor & Francis. (n.d.). Pregnanetriol – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from Skyline. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
ChemSurvival. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
Megoulas, N. C., & Koupparis, M. A. (2016). Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Analytical Methods (RSC Publishing). [Link]
-
Wu, Z., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. PubMed. [Link]
-
Alexander Semyonov. (2017). 35 3 Optimization of collision energy. YouTube. [Link]
-
Santoro, M. M., et al. (2016). Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer. NIH. [Link]
Sources
- 1. Pregnanetriol | Rupa Health [rupahealth.com]
- 2. Pregnanetriol - Wikipedia [en.wikipedia.org]
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- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
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Quantitative Analysis of Urinary Steroids: Pregnanetriol-d4 Application Note
Executive Summary & Clinical Significance
Target Analyte: Pregnanetriol (5
Scientific Context: Pregnanetriol (PT) is the signature urinary metabolite of 17-hydroxyprogesterone (17-OHP). In the context of Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency, the enzymatic block prevents the conversion of 17-OHP to 11-deoxycortisol. Consequently, the pathway shunts toward androgen production and the excretion of massive quantities of Pregnanetriol glucuronide.
While immunoassays exist, they suffer from cross-reactivity. LC-MS/MS utilizing Stable Isotope Dilution (SID) with this compound is the gold standard for drug development and clinical diagnostics. The deuterated internal standard (d4) is critical: it co-elutes with the analyte, experiencing the exact same matrix suppression and ionization efficiency, thereby providing a self-validating quantitative system.
Materials & Reagents
Standards
-
Analyte: Pregnanetriol (CAS: 13085-58-0), >98% purity.
-
Internal Standard: this compound (typically labeled at C2, C4 positions), >98% isotopic purity.
-
Note: Ensure no deuterium exchange occurs at acidic pH. The d4 label on the A-ring is generally stable.
-
Enzymatic Reagents
-
-Glucuronidase: Escherichia coli K12 derived (Sigma-Aldrich or Roche).
-
Expert Insight: We select E. coli over Helix pomatia (snail) juice. While Helix contains sulfatase, it is a "dirty" preparation that introduces significant background noise in MS. Pregnanetriol is predominantly excreted as a glucuronide; thus, the cleaner E. coli enzyme improves S/N ratios.
-
Solvents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate. (MTBE provides a cleaner upper layer and faster phase separation).
-
Mobile Phase: LC-MS grade Water and Methanol with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride (for sensitivity enhancement).
Experimental Protocol
Sample Preparation (Hydrolysis & Extraction)
Rationale: Urinary steroids are conjugated (phase II metabolism). Direct analysis of conjugates is possible but standards are expensive and ionization is poor. Hydrolysis to free steroids is the industry standard.
Step-by-Step Workflow:
-
Aliquot: Transfer 200
L of urine into a glass tube. -
IS Spike: Add 20
L of This compound Working Solution (10 g/mL in methanol).-
Critical: Allow 5 minutes for equilibration. The IS must bind to the matrix proteins/salts similarly to the endogenous analyte.
-
-
Buffer Addition: Add 200
L of 0.5 M Potassium Phosphate buffer (pH 6.8). -
Hydrolysis: Add 20
L of E. coli -glucuronidase.-
Incubation: 60 minutes at 50°C. (Overnight incubation is legacy; 50°C drives kinetics for rapid workflows).
-
-
Liquid-Liquid Extraction (LLE): Add 2 mL of MTBE.
-
Agitation: Vortex vigorously for 2 minutes or shake on a plate shaker.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
-
Evaporation: Transfer the supernatant (organic top layer) to a clean vial and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100
L of 50:50 Methanol:Water. Vortex well.
LC-MS/MS Conditions
System: Agilent 1290 / Sciex 6500+ or Waters Acquity / Xevo TQ-XS.
Column: C18 Reverse Phase (e.g., Kinetex 2.6
Gradient Elution:
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
| Time (min) | %B | Description |
| 0.0 | 40 | Initial equilibration |
| 1.0 | 40 | Hold to elute polar salts |
| 6.0 | 95 | Ramp to elute steroids |
| 7.5 | 95 | Wash column |
| 7.6 | 40 | Re-equilibration |
| 9.0 | 40 | End of Run |
Mass Spectrometry Parameters (MRM)
Ionization: ESI Positive (Electrospray).
Technical Note: Neutral steroids like Pregnanetriol often ionize via water loss
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Pregnanetriol | 319.2 | 283.2 (loss of 2nd H2O) | 30 | 20 | Quantifier |
| Pregnanetriol | 319.2 | 247.2 | 30 | 35 | Qualifier |
| This compound | 323.2 | 287.2 | 30 | 20 | Internal Standard |
Note on Deuterium Effect: The d4-analog may elute slightly earlier (2-5 seconds) than the non-labeled analyte due to the deuterium isotope effect on lipophilicity. Ensure integration windows cover both.
Visualizations
Steroidogenesis & Metabolic Block
This diagram illustrates the biological origin of Pregnanetriol and why it accumulates in CAH (21-hydroxylase deficiency).
Figure 1: Steroidogenesis pathway showing the 21-hydroxylase block leading to Pregnanetriol accumulation.
Analytical Workflow
The "Sample-to-Result" pipeline ensuring data integrity.
Figure 2: Step-by-step analytical protocol from sample aliquot to quantitative data output.
Validation & Quality Assurance
To ensure Trustworthiness , the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidelines):
Linearity & Calibration
-
Range: 10 ng/mL to 5,000 ng/mL (covering physiological and pathological CAH levels).
-
Weighting:
linear regression. -
Acceptance:
.
Matrix Effects (The "Self-Validating" Aspect)
The use of This compound allows for the calculation of the Matrix Factor (MF).
-
If MF < 1.0, ion suppression is occurring.
-
Crucially: Because the IS is deuterated, it suffers the same suppression as the analyte. Therefore, the Area Ratio remains constant, correcting the quantitative result automatically.
Calculations
References
-
Wudy, S. A., et al. (2018). "Steroid profiling in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology.
-
Krone, N., et al. (2010). "Gas chromatography/mass spectrometry (GC-MS) profiling of urinary steroids in the diagnosis of congenital adrenal hyperplasia." Clinical Chemistry.
-
Taylor, A. E., et al. (2017). "LC-MS/MS measurement of urinary steroid metabolites in the diagnosis of congenital adrenal hyperplasia." Endocrine Connections.
-
NIST Chemistry WebBook. "5beta-Pregnane-3alpha,17alpha,20alpha-triol."
Sources
use of Pregnanetriol-d4 in congenital adrenal hyperplasia research
Application Note: High-Precision Quantitation of Pregnanetriol using Pregnanetriol-d4 for Congenital Adrenal Hyperplasia (CAH) Research
Executive Summary
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders, with 95% of cases caused by 21-hydroxylase deficiency (21-OHD). While serum 17-hydroxyprogesterone (17-OHP) is the primary diagnostic marker, urinary Pregnanetriol (PT) —the major downstream metabolite of 17-OHP—offers a superior retrospective window into long-term adrenal control.
Accurate quantification of PT is notoriously difficult due to matrix interference in urine and the presence of isobaric steroid isomers. This guide details the application of This compound (PT-d4) as a stable isotope internal standard (IS) to achieve clinical-grade accuracy in both LC-MS/MS and GC-MS workflows.
Scientific Principle: Isotope Dilution Mass Spectrometry (ID-MS)
The core requirement for validating CAH biomarkers is the elimination of matrix effects (ion suppression/enhancement) and recovery variability .
-
The Analyte: Pregnanetriol (5β-Pregnane-3α,17α,20α-triol).
-
Pathophysiology:[1] In 21-OHD, the block at CYP21A2 prevents the conversion of 17-OHP to 11-deoxycortisol. The accumulated 17-OHP is shunted toward the androgen pathway and metabolized into Pregnanetriol, which is excreted in urine as a glucuronide conjugate.
-
-
The Internal Standard: this compound.
Biological Pathway & Diagnostic Logic
The following diagram illustrates the steroidogenic blockage in CAH and the specific accumulation of Pregnanetriol.
Figure 1: Steroidogenic pathway showing the 21-hydroxylase block (red) leading to the accumulation of 17-OHP and its subsequent metabolism into Pregnanetriol (green).
Experimental Protocols
Protocol A: LC-MS/MS Quantification (High Throughput)
Best for: Routine clinical monitoring and pharmacokinetic studies.
Materials:
-
Analyte: Pregnanetriol.[1]
-
IS: this compound (10 µg/mL in Methanol).
-
Enzyme:
-Glucuronidase (recombinant E. coli or Helix pomatia). -
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).
Step-by-Step Workflow:
-
Sample Preparation (Hydrolysis):
-
Aliquot 200 µL of urine.
-
Add 20 µL of This compound working solution (500 ng/mL).
-
Add 200 µL of 1M Acetate Buffer (pH 6.0) containing
-glucuronidase (5,000 units).[3] -
Critical Step: Incubate at 37°C for 90 minutes. (Ensure complete deconjugation; incomplete hydrolysis is the #1 cause of underestimation).
-
-
Extraction (Supported Liquid Extraction - SLE):
-
Load hydrolyzed sample onto an SLE+ plate (or perform LLE with 2 mL MTBE).
-
Elute with 1 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL 50:50 Methanol:Water.
-
-
LC-MS/MS Parameters:
-
Ionization: ESI Positive Mode.
-
Mechanism: Pregnanetriol typically loses water in the source. We target the water-loss precursor ion for maximum sensitivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Pregnanetriol | 319.2 | 283.2 | 301.2 | 25 |
| This compound | 323.2 | 287.2 | 305.2 | 25 |
Protocol B: GC-MS Profiling (The "Gold Standard")
Best for: Complex diagnostic cases requiring a full steroid profile (differentiation from 11
Step-by-Step Workflow:
-
Hydrolysis: Same as Protocol A.
-
Extraction: Solid Phase Extraction (C18 cartridges). Wash with water, elute with Methanol.
-
Derivatization (TMS):
-
Evaporate eluate to complete dryness.
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
Chemistry: This converts the 3 hydroxyl groups to Trimethylsilyl (TMS) ethers.
-
Mass Calculation: MW (336) + 3x(TMS group 72) - 3x(H 1) = 336 + 216 - 3 = 549 (Wait: 336.5 + 3*72.1 = 552.8. Correct MW for PT-TMS3 is ~552).
-
-
GC-MS Analysis (SIM Mode):
-
Injector: 260°C, Splitless.
-
Column: 30m DB-1 or DB-5ms.
-
Ions Monitored:
-
| Analyte (TMS3) | Target Ion (m/z) | Qualifier Ions (m/z) | Retention Time (approx) |
| Pregnanetriol | 117 (Side chain cleavage) | 255, 462 | 14.5 min |
| This compound | 121 (Side chain cleavage) | 259, 466 | 14.5 min |
Note: The m/z 117 ion is highly specific for the C17-C20 bond cleavage in 17-hydroxysteroids.
Data Analysis & Validation Criteria
To ensure Trustworthiness (Part 2 of requirements), the assay must pass the following QC checks:
-
Linearity:
over the range of 10 ng/mL to 5000 ng/mL. -
Ion Ratio: The ratio of Quant/Qual ions for the analyte must match the calibrator within ±15%.
-
IS Response: The peak area of this compound should be consistent (<15% RSD) across all samples. A drop indicates matrix suppression or extraction failure.
-
Diagnostic Ratios:
-
Calculate the Pregnanetriol / (THE + THF + 5
-THF) ratio. -
Interpretation: A ratio > 1.0 is strongly indicative of 21-hydroxylase deficiency (Normal is typically < 0.3).
-
Workflow Visualization
Figure 2: Analytical workflow ensuring standardization via Internal Standard addition prior to hydrolysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of Analyte & IS | Incomplete Hydrolysis | Check enzyme activity; ensure pH is 6.0 (optimum for E. coli). |
| IS Good, Analyte Low | Ion Suppression (Matrix) | Improve wash steps in SPE; switch to LC-MS/MS Protocol A (better specificity). |
| Peak Tailing | Column Overload or pH | Use a gradient starting with lower organic %; ensure mobile phase has 0.1% Formic Acid. |
| Interfering Peaks | Stereoisomers | Pregnanetriol has isomers (e.g., 11-ketopregnanetriol). Ensure chromatographic resolution > 1.5. |
References
-
Wudy, S. A., et al. (2018). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? Journal of the Endocrine Society.[4] Link
-
Kamrath, C., et al. (2016). Urinary steroid profiling in the diagnosis of congenital adrenal hyperplasia.[4][5] Journal of Steroid Biochemistry and Molecular Biology.[6] Link
-
Greaves, R. F., et al. (2012). Laboratory assessment of congenital adrenal hyperplasia.[1][4] Clinica Chimica Acta. Link
-
NMS Labs. Pregnanetriol, Urine - Clinical Test Catalog. (Reference for clinical ranges). Link
-
Falhammar, H., et al. (2015). Biochemical monitoring of congenital adrenal hyperplasia.[1][4][7] Endocrine.[4][8][9] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. covachem.com [covachem.com]
- 3. unitedchem.com [unitedchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Neuroactive Steroids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. protocols.io [protocols.io]
Application Note: High-Sensitivity Serum Steroid Profiling via LC-MS/MS
Focus: Pregnanetriol-d4 Internal Standard Utilization for CAH & Metabolic Profiling
Abstract & Scope
This application note details a robust protocol for the profiling of serum steroids, specifically targeting the quantification of Pregnanetriol (PT) and related metabolites using This compound as the specific Internal Standard (IS). While Pregnanetriol is classically a urinary marker for Congenital Adrenal Hyperplasia (CAH), serum analysis allows for immediate point-of-care assessment without the logistical burden of 24-hour urine collection.
This guide addresses the technical challenges of analyzing polar steroid metabolites in serum—specifically low ionization efficiency and matrix suppression—by leveraging deuterium-labeled internal standardization to ensure data integrity.
Scientific Background & Rationale
2.1 The Clinical Context: CAH and 21-Hydroxylase Deficiency
Congenital Adrenal Hyperplasia (CAH) is predominantly caused by 21-hydroxylase deficiency. This enzymatic block prevents the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol, shunting the pathway toward androgens and the accumulation of 17-OHP.
-
Mechanism: 17-OHP is rapidly metabolized into Pregnanetriol .
-
Why Serum? While 17-OHP is the primary serum marker, Pregnanetriol levels provide retrospective insight into chronic elevation and metabolic flux, useful for long-term therapeutic monitoring.
-
The Challenge: Pregnanetriol is a "triol" (three hydroxyl groups), making it more polar than cortisol or testosterone. It often suffers from poor recovery in standard liquid-liquid extraction (LLE) protocols designed for non-polar steroids.
2.2 The Role of this compound
Using a generic IS (e.g., Testosterone-d3) for Pregnanetriol is scientifically unsound due to retention time differences. This compound co-elutes with the analyte, experiencing the exact same matrix suppression and extraction inefficiencies, thus providing a self-validating normalization for every sample.
Figure 1: Simplified steroidogenesis pathway highlighting the metabolic shunt to Pregnanetriol during CYP21A2 deficiency.
Materials & Instrumentation
3.1 Reagents
-
Analyte Standard: Pregnanetriol (Cerilliant or equivalent).
-
Internal Standard: 5β-Pregnane-3α,17α,20α-triol-d4 (this compound).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).
-
Additives: Formic Acid (FA), Ammonium Fluoride (NH4F) - Note: NH4F enhances ionization in negative mode, but FA is preferred here for simultaneous positive mode profiling of androgens.
3.2 Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or Waters CORTECS C18. Biphenyl is recommended for superior separation of isobaric steroids.
Experimental Protocol
4.1 Internal Standard Preparation
-
Stock Solution: Dissolve this compound in Methanol to 1 mg/mL.
-
Working Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
-
Critical: Do not use 100% water as the steroid may precipitate or adsorb to plastic.
-
4.2 Sample Preparation (Liquid-Liquid Extraction)
Because Pregnanetriol is polar, standard Hexane extraction yields poor recovery (<40%). We utilize MTBE , which provides >85% recovery for triols while excluding phospholipids.
-
Aliquot: Transfer 200 µL of serum into a glass tube.
-
Spike: Add 20 µL of this compound Working Solution. Vortex 10 sec.
-
Equilibration: Incubate at room temperature for 5 mins to allow IS integration with matrix proteins.
-
Extraction: Add 2 mL of MTBE.
-
Agitation: Mechanical shaker (or vigorous vortexing) for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or -80°C freezer).
-
Transfer: Decant the organic (top) layer into a clean glass vial.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of 50:50 MeOH:Water (0.1% Formic Acid). High organic content in reconstitution ensures solubility but may distort early peaks; 50% is the safe balance.
4.3 LC-MS/MS Method Parameters
LC Gradient (Biphenyl Column):
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
| Time (min) | % B | Event |
| 0.0 | 40 | Load |
| 1.0 | 40 | Isocratic Hold |
| 6.0 | 70 | Linear Gradient |
| 8.0 | 98 | Wash |
| 8.5 | 98 | Hold |
| 8.6 | 40 | Re-equilibrate |
| 10.0 | 40 | End |
MS Source Settings (ESI Positive):
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
MRM Transitions (Quantification): Pregnanetriol loses water molecules easily in the source. The transitions usually target these dehydration products.
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) |
| Pregnanetriol | 337.2 [M+H]+ | 301.2 [M+H-2H2O]+ | Quant | 25 |
| 337.2 | 283.2 [M+H-3H2O]+ | Qual | 35 | |
| This compound | 341.2 [M+H]+ | 305.2 [M+H-2H2O]+ | IS Quant | 25 |
Note: If sensitivity is low, consider Ammonium Fluoride (0.2 mM) in Mobile Phase A and switch to Negative Mode (ESI-), monitoring the [M+F]- adduct.
Workflow Visualization
Figure 2: End-to-end workflow for serum steroid profiling using Liquid-Liquid Extraction (LLE).
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following validation steps must be performed:
6.1 Matrix Effect (ME) Calculation
Because serum contains phospholipids that can suppress ionization, you must quantify the Matrix Effect.
-
Target: 80% - 120%.
-
Correction: If ME is <80% (suppression), the this compound IS will correct for this only if it co-elutes perfectly. Ensure retention times match within ±0.05 min.
6.2 Linearity and Sensitivity
-
Range: 0.5 ng/mL to 500 ng/mL.
-
LLOQ: Should be established at <1.0 ng/mL to detect baseline levels in non-CAH individuals.
6.3 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Incorrect extraction solvent | Ensure MTBE is used, not Hexane. Hexane is too non-polar for triols. |
| Peak Tailing | Column overload or pH mismatch | Ensure Reconstitution solvent matches initial mobile phase conditions. |
| Signal Drift | Source contamination | Divert LC flow to waste for the first 1.5 mins and after 8 mins to prevent salt buildup. |
References
-
Clinical Utility of Steroid Profiling
-
Internal Standard Selection & Normalization
- Title: Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS.
- Source: PubMed.
-
URL:[Link]
-
Pregnanetriol Clinical Significance
- Title: First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency.
- Source: Frontiers in Endocrinology / NIH.
-
URL:[Link]
- Title: Which LC-MS/MS Platform is Most Appropriate for the Quantitative Analysis of Steroids in Serum for Clinical Research?
Sources
Application Note: Advanced Derivatization Protocols for GC-MS Quantitation of Pregnanetriol in Biological Matrices
Executive Summary & Clinical Context[1]
Pregnanetriol (
While LC-MS/MS is gaining traction, GC-MS remains the reference method for comprehensive urinary steroid profiling because of its superior chromatographic resolution of structural isomers (e.g., separating pregnanetriol from pregnanetriolone). However, pregnanetriol is non-volatile and thermally labile. Direct injection leads to thermal degradation and poor sensitivity.
This guide details the Methyloxime-Trimethylsilyl (MO-TMS) derivatization protocol.[1][2] Although pregnanetriol itself lacks keto groups (requiring only TMS), the MO-TMS "two-step" method is mandatory in clinical workflows to simultaneously stabilize co-eluting keto-steroids (like pregnanetriolone and 17-OHP metabolites), ensuring a comprehensive and artifact-free metabolic profile.
Chemistry of Derivatization[3][4][5][6][7]
The Challenge: Polarity and Stability
Pregnanetriol contains three hydroxyl (-OH) groups at positions C3, C17, and C20. These polar groups create strong hydrogen bonding, resulting in high boiling points and adsorption to the GC liner.
The Solution: Silylation
The protocol utilizes N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) activated with 1% Trimethylchlorosilane (TMCS) .[3]
-
Mechanism: The silyl group (
) replaces the active hydrogen in the hydroxyl groups. -
Result: The Tris-TMS ether derivative is non-polar, highly volatile, and thermally stable.
-
Mass Shift: Each TMS group adds 72 Da to the molecular weight. Pregnanetriol (MW 336)
Pregnanetriol-TMS (MW 552).
Why Methyloxime (MO)?
While pregnanetriol is a triol, urinary extracts contain keto-steroids (e.g., androsterone, pregnanetriolone). Silylation of keto groups (enolization) is slow and uncontrolled, leading to multiple peaks (artifacts).
-
Step 1 (MOX): Methoxyamine HCl converts keto groups to stable methyloximes.
-
Step 2 (TMS): MSTFA silylates hydroxyl groups.[3]
-
Outcome: This ensures that all steroids in the profile, including pregnanetriol, are analyzed under unified conditions without interference from enol-TMS artifacts.
Experimental Workflow Visualization
The following diagram outlines the critical path from sample preparation to data acquisition.
Figure 1: End-to-end workflow for urinary steroid profiling targeting pregnanetriol.
Detailed Protocol: MO-TMS Method
Reagents & Materials
-
Internal Standard (IS): Stigmasterol or
-androstane-3 ,17 -diol (10 µg/mL in ethanol). -
MOX Reagent: 2% (w/v) Methoxyamine Hydrochloride in anhydrous pyridine.
-
Silylating Reagent: MSTFA + 1% TMCS (commercially available).[3]
-
Enzyme:
-Glucuronidase/arylsulfatase (from Helix pomatia).
Sample Preparation (Pre-Analytical)
-
Aliquot: Transfer 2.0 mL of urine into a glass tube.
-
Spike IS: Add 50 µL of Internal Standard solution.
-
Hydrolysis: Add 100 µL of acetate buffer (pH 5.2) and 50 µL of Helix pomatia juice. Incubate at 37°C for 16 hours (overnight) or 55°C for 3 hours.
-
Expert Note: Urinary pregnanetriol exists primarily as a glucuronide conjugate. Failure to hydrolyze yields <5% recovery.
-
-
Extraction: Perform SPE using C18 cartridges. Wash with water; elute with methanol.[4]
-
Drying: Evaporate the methanol eluate under a gentle stream of nitrogen at 40°C until completely dry .
-
Critical Control Point: Any residual moisture will hydrolyze the MSTFA reagent, forming "white snow" (hexamethyldisiloxane) and ruining the injection.
-
Derivatization Steps
-
Methoximation: Add 50 µL of MOX Reagent to the dried residue. Vortex for 30 seconds.[5] Incubate at 60°C for 60 minutes .
-
Silylation: Add 100 µL of MSTFA + 1% TMCS . Vortex. Incubate at 60°C for 30 minutes (or up to 60 mins).
-
Final Prep: Allow to cool to room temperature. Transfer to an autosampler vial with a glass insert. Inject directly.
GC-MS Acquisition Parameters
To achieve high sensitivity and specificity, Selected Ion Monitoring (SIM) is required.
Chromatographic Conditions
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temp | 260°C |
| Injection Mode | Splitless (1 min purge) or Split 1:10 (concentration dependent) |
| Oven Program | 100°C (hold 1 min) |
Mass Spectrometry (SIM Mode)
Pregnanetriol-TMS forms a characteristic fragmentation pattern. The molecular ion (
| Analyte | Derivative | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Pregnanetriol | Tris-TMS | 18.5 min | 117 | 255, 435, 552 ( |
| Pregnanetriolone | MO-TMS | 19.2 min | 188 | 476, 507 |
| Stigmasterol (IS) | TMS | 24.1 min | 394 | 484, 255 |
-
Note: m/z 117 is a common steroid fragment (
), but in the specific retention window of pregnanetriol, it is highly abundant. For higher specificity, m/z 255 ( ) or m/z 435 ( ) can be used if background noise is high.
Validation & Troubleshooting
Quality Control Metrics
Every batch must include:
-
Blank: Water processed as urine (checks for reagent contamination).
-
QC High/Low: Pooled urine with known concentrations.
-
Internal Standard Recovery: Must be >80%. Low recovery indicates failed extraction or hydrolysis.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Response | Moisture in sample | Ensure drying step is complete; check N2 purity. |
| Tailing Peaks | Active sites in liner | Change inlet liner; ensure silanized glass wool is used. |
| Extra Peaks | Incomplete Derivatization | Check incubator temp; ensure reagents are fresh (MSTFA hydrolyzes easily). |
| "Snow" in Vial | Hydrolysis of MSTFA | Sample was not dry. Re-dry and re-derivatize (often unrecoverable). |
References
-
Validation of Urinary Steroid Profiling: Source: National Institutes of Health (NIH) / PMC Citation: Wudy, S. A., et al. "Gas chromatography–mass spectrometry of urinary steroids." Hormone Research in Paediatrics. URL:[Link]
-
Clinical Application in CAH: Source: MDPI (Journal of Clinical Medicine) Citation: "GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization." URL:[Link][1][6][3][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Sensitivity Quantification of Urinary Pregnanetriol by ID-LC-MS/MS using Pregnanetriol-d4
Application Note: AN-STR-2026
Abstract & Introduction
Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) is a critical urinary metabolite used in the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency. In affected individuals, the block in cortisol synthesis leads to an accumulation of 17-hydroxyprogesterone, which is metabolized and excreted as pregnanetriol glucuronide.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for urinary steroid profiling. However, GC-MS requires time-consuming derivatization (e.g., silylation) to render steroids volatile. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative, offering higher throughput and the ability to analyze underivatized steroids with high specificity.
This protocol details the preparation of calibration curves and the validation of a quantitative method for Pregnanetriol using Pregnanetriol-d4 as the Internal Standard (IS). The use of a deuterated IS is non-negotiable in clinical mass spectrometry to correct for:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting urinary components.
-
Extraction Efficiency: Variability in Solid Phase Extraction (SPE) recovery.
-
Hydrolysis Efficiency: If added prior to enzymatic hydrolysis (only if IS is a glucuronide) or extraction (if IS is free steroid).
Material Specifications & Chemical Logic
Analytes
| Compound | Chemical Formula | MW ( g/mol ) | CAS No. | Role |
| Pregnanetriol | 336.51 | 1098-45-9 | Target Analyte | |
| This compound | 340.53 | N/A* | Internal Standard |
*Note: Deuterium labeling is typically at positions 2,2,4,4 or 20,21,21,21 depending on the synthesis batch. Ensure the label is stable and does not exchange in acidic media.
Reagents
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Fluoride (
) or Ammonium Hydroxide ( ) for negative mode enhancement. -
Enzyme:
-Glucuronidase (from Helix pomatia or E. coli) for deconjugation.
Experimental Design: The "Why" Behind the Method
Ionization Strategy (Critical Decision)
Pregnanetriol lacks a basic nitrogen atom, making it difficult to ionize in Positive Electrospray Ionization (ESI+) without derivatization. While some methods use
-
Recommendation: Use ESI- with Ammonium Fluoride (
) in the mobile phase. facilitates deprotonation, significantly enhancing sensitivity compared to standard additives.
Internal Standard Spiking Logic
The IS (this compound) is a free steroid, not a glucuronide. Therefore, it cannot correct for the enzymatic hydrolysis step efficiency. It corrects for extraction recovery and instrumental variability .
-
Spike Point: Add IS to the urine sample after hydrolysis but before Solid Phase Extraction (SPE).
Protocol 1: Standard Preparation
Objective: Create a calibration curve spanning the clinical range (typically 10 ng/mL to 1000 ng/mL).
Stock Solutions
-
Master Stock (Analyte): Dissolve 1 mg Pregnanetriol in 1 mL MeOH (Concentration: 1 mg/mL ). Store at -20°C.
-
Master Stock (IS): Dissolve 1 mg this compound in 1 mL MeOH (Concentration: 1 mg/mL ). Store at -20°C.
Working Solutions
-
IS Working Solution: Dilute Master Stock (IS) to 1,000 ng/mL in 50:50 MeOH:Water. This will be spiked constantly.
-
Analyte Working Solutions: Prepare serial dilutions of the Pregnanetriol Master Stock to create the following spiking solutions:
| Std Level | Concentration (ng/mL) | Preparation |
| STD 1 | 10 | Dilute STD 3 (1:10) |
| STD 2 | 50 | Dilute STD 4 (1:5) |
| STD 3 | 100 | Dilute STD 5 (1:10) |
| STD 4 | 250 | Dilute STD 6 (1:4) |
| STD 5 | 1,000 | Dilute Master Stock (1:1000) |
| STD 6 | 2,500 | Dilute Master Stock (1:400) |
| STD 7 | 5,000 | Dilute Master Stock (1:200) |
Note: These are "Spiking Solutions." When 20
Protocol 2: Sample Preparation (Matrix Matching)
Matrix: Steroid-free urine (charcoal stripped) or surrogate matrix (PBS with BSA) is required for the calibration curve to mimic patient samples.
Caption: Workflow for urinary steroid hydrolysis and extraction. IS is added post-hydrolysis to track extraction recovery.
Step-by-Step:
-
Aliquot: Transfer 200
L of Urine (or Calibrator Matrix) to a deep-well plate. -
Hydrolysis: Add 200
L of Acetate Buffer (pH 5.0) containing -glucuronidase (approx. 5000 units/mL). -
Incubation: Seal and incubate at 37°C for 3 hours (or 60°C for 1 hour, depending on enzyme kinetics).
-
IS Addition: Add 20
L of IS Working Solution (this compound) to every well. -
SPE Loading: Condition SPE plate (C18 or HLB) with MeOH then Water. Load sample.
-
Wash: Wash with 500
L Water followed by 500 L 5% Methanol (removes salts and polar interferences). -
Elution: Elute with 2 x 100
L Methanol. -
Dry Down: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100
L of Mobile Phase Initial Conditions (e.g., 60% Water / 40% MeOH).
Protocol 3: LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7
m) or Phenomenex Kinetex C18. -
Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (
). -
Mobile Phase B: Methanol + 0.2 mM Ammonium Fluoride (
). -
Gradient:
-
0.0 min: 40% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 40% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI Negative)
-
Source: Electrospray Ionization (Negative Mode).
-
Capillary Voltage: -2.5 kV.
-
Desolvation Temp: 500°C.
MRM Table:
| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |
| Pregnanetriol | 335.2 | 291.2 | 40 | 25 | Quantifier |
| Pregnanetriol | 335.2 | 273.2 | 40 | 30 | Qualifier |
| This compound | 339.2 | 295.2 | 40 | 25 | Internal Std |
Note: The transition 335.2
Data Analysis & Validation Logic
The calibration curve is not just a line; it is a ratio.
Caption: Ratiometric quantification ensures that any loss of analyte during extraction is mirrored by the IS, cancelling out the error.
Acceptance Criteria (Standard Clinical Lab)
-
Linearity:
.[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Accuracy: Back-calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).
-
Precision: CV < 15% across replicates.
-
Ion Ratio: The area ratio of Quantifier/Qualifier transitions must match the standard within ±20%.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| Low Sensitivity | Poor Ionization in ESI- | Ensure |
| Non-Linear Curve | Saturation or Adsorption | If curve flattens at high end: Detector saturation (dilute sample). If curve drops at low end: Adsorption to glass (use polypropylene vials). |
| IS Signal Drift | Matrix Suppression | If IS area drops significantly in urine samples vs. standards, matrix suppression is high. Improve wash steps in SPE or switch to SLE (Supported Liquid Extraction). |
| Peak Tailing | Column Age or pH | Steroids can tail on older columns. Ensure pH of mobile phase is stable. Replace column guard. |
References
-
WADA Technical Document. (2021). TD2021EAAS - Endogenous Anabolic Androgenic Steroids. World Anti-Doping Agency. Link
-
Krone, N., et al. (2010). "Gas chromatography/mass spectrometry (GC-MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC-MS/MS)." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Fanelli, F., et al. (2011). "Simultaneous analysis of 11 steroids in human plasma by liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry. Link
-
CDC Laboratory Procedure Manual. (2015). Steroid Profile in Urine by LC-MS/MS.[2][3][4] Centers for Disease Control and Prevention. Link
-
Kotopoulou, E., et al. (2023). "Simplified urinary steroid profiling by LC-MS as diagnostic tool for malignancy in adrenocortical tumors." Clinica Chimica Acta. Link
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
solid-phase extraction protocols for pregnanetriol from biological samples
Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocols for Pregnanetriol in Biological Matrices
Abstract
Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a critical diagnostic marker for Congenital Adrenal Hyperplasia (CAH), specifically indicating 21-hydroxylase deficiency.[1] Accurate quantification is challenging due to its polarity (three hydroxyl groups) and extensive conjugation in urine. This guide provides two distinct, field-validated SPE protocols: a robust C18-based workflow for urinary GC-MS analysis and a high-sensitivity Polymeric HLB workflow for serum LC-MS/MS profiling.
Introduction & Mechanistic Rationale
The extraction of pregnanetriol (PT) demands a nuanced understanding of its physicochemical state in different matrices.
-
In Urine: PT exists primarily (~95%) as glucuronide conjugates. Direct extraction of the free steroid is impossible without prior hydrolysis. The challenge here is not just retention, but the efficient enzymatic cleavage of the sugar moiety without degrading the steroid nucleus.
-
In Serum: PT circulates in lower concentrations (ng/mL range). The challenge is sensitivity and matrix removal (phospholipids/proteins) to prevent ion suppression in mass spectrometry.
Why SPE over Liquid-Liquid Extraction (LLE)? While LLE (e.g., diethyl ether) is traditional, it suffers from emulsion formation and variable recovery of polar triols. SPE offers:
-
Reproducibility: Fixed bed volumes ensure consistent interaction.
-
Selectivity: Wash steps can be tuned to remove specific interferences (e.g., excess hydrolytic enzymes or salts) that LLE leaves behind.
-
Solvent Economy: Reduces the use of chlorinated or ether-based solvents.
Protocol A: Urinary Pregnanetriol (GC-MS Workflow)
Target: Total Pregnanetriol (Free + Conjugated)
This protocol utilizes a Silica-based C18 sorbent. The mechanism relies on non-polar interactions. Since PT is moderately polar, the "Wash" step is critical—too strong an organic solvent will wash the analyte off; too weak will leave impurities.
Reagents & Materials
-
SPE Cartridge: C18 (End-capped), 500 mg / 3 mL (e.g., Sep-Pak C18 or Strata C18-E).
-
Enzyme: Helix pomatia juice (contains
-glucuronidase and arylsulfatase).[2] -
Buffer: 0.2 M Sodium Acetate, pH 5.2.
-
Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Step-by-Step Procedure
| Step | Action | Mechanistic Insight (The "Why") |
| 1. Hydrolysis | Mix 2 mL Urine + 2 mL Acetate Buffer (pH 5.2). Add 50 | Critical: Conjugates are too polar for C18 retention. pH 5.2 is the enzyme's optimal activity window. 55°C accelerates kinetics without thermal degradation. |
| 2. Conditioning | Pass 3 mL Methanol, then 3 mL Water. | Solvates the C18 chains, creating an active surface for interaction. Do not let dry. |
| 3.[3] Loading | Load hydrolyzed sample (cooled to RT) at < 2 mL/min. | Slow flow allows sufficient mass transfer of the analyte to the stationary phase. |
| 4. Wash 1 | 3 mL Sodium Acetate Buffer (0.1 M, pH 4.5). | Removes residual enzyme and hydrophilic urinary pigments. |
| 5. Wash 2 | 3 mL 10% Methanol in Water. | Key Step: Removes moderately polar interferences. PT is retained, but >15% MeOH risks elution. |
| 6. Drying | Apply high vacuum (10 inHg) for 10 mins. | Residual water interferes with TMS derivatization (hydrolysis of reagent). |
| 7. Elution | 2 x 1.5 mL Methanol. | 100% MeOH disrupts hydrophobic bonds, releasing the PT. |
| 8. Derivatization | Evaporate eluate to dryness ( | Caps the 3 -OH groups with TMS, making the molecule volatile for GC. |
Protocol B: Serum Pregnanetriol (LC-MS/MS Workflow)
Target: Free Pregnanetriol (Low Abundance)
This protocol uses a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. It is water-wettable (won't crash if it dries out) and retains polar steroids better than C18.
Reagents & Materials
-
SPE Cartridge: Polymeric HLB, 30 mg / 1 mL (e.g., Oasis HLB).
-
Pre-treatment: 4% Phosphoric Acid (
). -
Elution Solvent: Acetonitrile (ACN).[4]
Step-by-Step Procedure
| Step | Action | Mechanistic Insight (The "Why") |
| 1. Pre-treatment | Mix 500 | Disrupts protein binding (PT binds to albumin/CBG). Acidification ensures PT is neutral, enhancing hydrophobic retention. |
| 2. Conditioning | 1 mL Methanol, then 1 mL Water. | Though HLB is water-wettable, conditioning ensures consistent flow paths. |
| 3. Loading | Load pre-treated serum. | Proteins flow through (mostly); PT retains on the lipophilic divinylbenzene core. |
| 4. Wash 1 | 1 mL 5% Ammonia in Water. | Cleanup: Removes acidic interferences and phospholipids. |
| 5. Wash 2 | 1 mL 5% Methanol in Water. | Removes salts and proteins loosely adsorbed to the polymer. |
| 6. Elution | 2 x 250 | ACN is a sharper eluent for steroids on polymers than MeOH, resulting in a more concentrated extract. |
| 7. Reconstitution | Evaporate ( | Matches the initial LC gradient conditions to prevent peak broadening. |
Workflow Visualization
The following diagram illustrates the divergent paths for Urine (High interference, Conjugated) vs. Serum (Low interference, Protein-bound) processing.
Caption: Decision tree for Pregnanetriol extraction based on biological matrix and detection method.
Method Optimization & Troubleshooting
Critical Control Points (CCP)
-
Hydrolysis Efficiency (Urine):
-
Sorbent Drying (C18):
-
Wash Strength:
-
Optimization: Run a "breakthrough" test. Load sample, then wash with increasing % MeOH (0, 5, 10, 15, 20%). Analyze wash fractions. Choose the highest % MeOH where PT is not detected.
-
Validation Criteria (Acceptance Limits)
| Parameter | Acceptance Criteria | Notes |
| Recovery | 85% - 115% | Absolute recovery (compare pre- vs. post-extraction spike). |
| Matrix Effect | < 15% suppression | Critical for LC-MS/MS. If higher, use Deuterated Internal Standard ( |
| Linearity ( | > 0.995 | Range: 10–5000 ng/mL (Urine); 0.1–50 ng/mL (Serum). |
| RSD (Precision) | < 15% | Intra-day and Inter-day. |
References
-
Waters Corporation. Oasis HLB Care & Use Manual. (2023).[10] Retrieved from [Link]
-
Temerdashev, A., et al. (2022).[11] GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization. Molecules, 27(18), 5796.[11] Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Steroids in Serum by LC-MS/MS. Retrieved from [Link]
Sources
- 1. Pregnanetriol | Rupa Health [rupahealth.com]
- 2. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 3. help.waters.com [help.waters.com]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 8. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
- 11. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
correcting for matrix effects in steroid analysis with Pregnanetriol-d4
Executive Summary
Welcome to the technical support hub for steroid profiling. This guide addresses the critical challenge of matrix effects (ion suppression/enhancement) in the analysis of Pregnanetriol and related urinary/serum steroids.
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices like urine contain high concentrations of salts, phospholipids, and other endogenous metabolites. These compete with your target analyte for ionization energy in the source (ESI or APCI).[1] Without correction, this leads to inaccurate quantification.[1]
The Solution: The use of a stable isotope-labeled internal standard (SIL-IS), specifically Pregnanetriol-d4 (PT-d4) . By mimicking the physicochemical properties of the native analyte, PT-d4 experiences the same matrix suppression, allowing for mathematical normalization.
Visual Workflow: The Correction Mechanism
The following diagram illustrates where matrix effects occur and how the Internal Standard (IS) acts as a "tracer" to correct the data.
Figure 1: The Co-Tracking Workflow. The IS (Blue) is added early to track the Native Analyte (Red) through extraction losses and ionization suppression (Red Node), ensuring the final ratio reflects the true concentration.
Module 1: Method Setup & Validation
How to correctly integrate this compound into your assay.
Spiking Protocol
Q: When should I add the this compound? A: You must add the IS before any sample manipulation begins.
-
Why: If you add it after extraction, it only corrects for instrument fluctuation, not extraction recovery.
-
Protocol:
Establishing the Matrix Factor (MF)
You cannot assume the IS is working; you must calculate the Matrix Factor according to FDA/EMA guidelines.
Table 1: Matrix Factor Validation Experiment
| Sample Type | Description | Calculation | Acceptance Criteria |
|---|---|---|---|
| A: Neat Standard | Analyte + IS in mobile phase (no matrix). | Area_Neat | N/A |
| B: Post-Extraction Spike | Blank matrix extracted, then spiked with Analyte + IS. | Area_Matrix | N/A |
| Matrix Factor (MF) | The ratio of suppression/enhancement.[1] |
Key Insight: If your IS-Normalized MF is near 1.0, the this compound is successfully compensating for the matrix effects, even if the absolute signal is suppressed.
Module 2: Troubleshooting Guide
Direct solutions to common experimental failures.
Issue 1: "My Internal Standard retention time (RT) does not match the Native Analyte."
Observation: Pregnanetriol elutes at 4.50 min, but this compound elutes at 4.45 min. Root Cause: The Deuterium Isotope Effect. Deuterium is slightly more hydrophilic than Hydrogen.[1] On high-efficiency Reverse Phase (C18) columns, deuterated isotopologues often elute slightly earlier than the non-labeled compound.[1] Corrective Action:
-
Do not force RT matching in your software.[1] Set a relative retention time (RRT) window (e.g., ± 2%).[1]
-
Ensure the resolution isn't so high that they completely separate.[1] They must co-elute significantly to experience the same matrix suppression at the exact moment of ionization.
Issue 2: "I see a signal for Pregnanetriol in my Double Blank (Matrix only, no IS)."
Root Cause: Endogenous presence. Steroids are endogenous.[1] Unlike drug analysis, it is nearly impossible to find "blank" human urine/serum free of Pregnanetriol. Corrective Action:
-
Use Surrogate Matrix: Validate using charcoal-stripped serum or synthetic urine (PBS + BSA) for your calibration curve.[1]
-
Background Subtraction: If using authentic matrix, measure the endogenous background and subtract it from your standards (Standard Addition Method).
Issue 3: "I see a signal for Pregnanetriol in my Zero Sample (Matrix + IS only)."
Root Cause: Cross-Talk / Impurity.
-
Scenario A: Your this compound solution contains a small amount of non-labeled Pregnanetriol (impurity).[1]
-
Scenario B: The mass transitions overlap.[1] Corrective Action:
-
Check IS Purity: Inject a high concentration of IS (neat).[1] Monitor the transition for the native drug. If a peak appears, your IS is impure.[1] Buy a higher grade (>99% isotopic purity).
-
Adjust Mass Transitions:
-
Native Pregnanetriol: m/z 337.2 → 301.2[1]
-
This compound: m/z 341.2 → 305.2
-
Ensure the isolation window (Q1 resolution) is narrow enough (0.7 Da) to prevent the native isotope envelope from bleeding into the d4 channel.
-
Module 3: Advanced FAQ
Q: Can I use this compound to correct for other steroids like Pregnanediol? A: Proceed with caution. While they are structurally similar, Pregnanediol is less polar.[1] They will elute at different times. If the matrix effect is a sharp band of phospholipids eluting at the Pregnanediol time, the this compound (eluting earlier) will not experience it.
-
Best Practice: Use a specific IS for each analyte (e.g., use Pregnanediol-d6 for Pregnanediol).[1]
-
Compromise: If you must share an IS, validate that the Matrix Factor is consistent across the entire chromatographic window.
Q: Why are my IS area counts fluctuating between samples? A: This is exactly what the IS is designed to reveal.
-
If IS area varies by >50% between samples, it indicates severe matrix variability or inconsistent hydrolysis .[1]
-
Action: Check your hydrolysis efficiency (beta-glucuronidase activity).[1] If hydrolysis is incomplete, the free this compound (if spiked as free) will not track the release of the native glucuronide.
References
-
CLSI. Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI document C62-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2014.[1][2]
-
US FDA. Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration, Center for Drug Evaluation and Research (CDER); 2018.[1]
-
Wudy, S. A., & Hartmann, M. Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology. Hormones and Behavior, 50(1), 2006. (Foundational context on steroid profiling logic).
-
Kushnir, M. M., et al. Liquid chromatography-tandem mass spectrometry for the analysis of steroids in clinical laboratories. Clinical Biochemistry, 44(1), 2011.[1] (Specifics on LC-MS steroid workflows).
Sources
improving peak shape and resolution for Pregnanetriol-d4 in HPLC
Topic: Improving Peak Shape and Resolution for Pregnanetriol-d4
Audience: Researchers, Senior Scientists, and Bioanalytical Chemists.
Introduction: The Analyte & The Challenge
This compound (5
As a neutral steroid with three hydroxyl groups, this molecule presents two specific chromatographic challenges:
-
Peak Tailing: The hydroxyl groups can interact with active silanols on the silica column surface, leading to asymmetry.[2]
-
Isotope Effects: Deuterium substitution (
) slightly reduces lipophilicity, often causing the d4-IS to elute earlier than the native analyte in Reversed-Phase LC (RPLC). While co-elution is ideal for MS/MS, slight separation is common and must be managed to ensure accurate integration windows.
Part 1: Chromatographic Fundamentals (The "Why")
Q1: Why is my this compound peak tailing, and how do I fix it?
Diagnosis: Peak tailing in hydroxylated steroids is almost invariably caused by secondary silanol interactions . Even on "neutral" compounds, the hydroxyls (
The Fix: The "Silanol Suppression" Protocol To linearize the adsorption isotherm (i.e., fix the tailing), you must suppress the ionization of the surface silanols.
-
Mobile Phase pH: Lower the pH to
. Silanols have a pKa of ~3.5–4.5. At pH 2.7 (using 0.1% Formic Acid), silanols are protonated ( ) and neutral, preventing ionic interaction with the analyte. -
Ionic Strength: Add Ammonium Formate (1–5 mM) . The ammonium ions (
) act as "shielding agents," effectively competing with the analyte for any remaining active sites on the column. -
Column Selection: Switch to a high-coverage, end-capped C18 column . "End-capping" chemically bonds small silyl groups to the free silanols, physically blocking the interaction.
Recommended Column Chemistry:
-
Primary: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters ACQUITY BEH).[3]
-
Alternative: Phenyl-Hexyl (Provides
interactions that can improve selectivity for steroid isomers).
Q2: How do I improve resolution between Pregnanetriol and matrix interferences?
Strategy: Steroid selectivity is driven by the organic modifier.
-
Methanol (MeOH) vs. Acetonitrile (ACN):
-
Use Methanol. Steroids are structurally rigid. Methanol is a protic solvent that can hydrogen bond with the three hydroxyl groups on this compound. This interaction creates distinct solvation shells around stereoisomers, often providing better resolution than the aprotic Acetonitrile.
-
-
Temperature Control:
-
Steroid resolution is highly temperature-dependent. Run the column at 40°C–50°C . Higher temperature reduces mobile phase viscosity (sharpening peaks) and increases mass transfer kinetics, which improves efficiency (
).
-
Data Comparison: Modifier Effect
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation |
| Selectivity ( | Lower for OH-steroids | Higher (H-bonding capability) | Use MeOH |
| Backpressure | Lower | Higher | Use MeOH (Manage pressure with temp) |
| Elution Strength | Stronger | Weaker | MeOH requires higher % organic |
| MS Sensitivity | High | Moderate (can be improved with formate) | MeOH + Ammonium Formate |
Part 2: Troubleshooting Logic & Workflows
Visualizing the Troubleshooting Process
The following diagram outlines the logical flow for diagnosing peak shape issues specific to neutral steroids like Pregnanetriol.
Caption: Decision tree for diagnosing peak asymmetry and retention shifts in this compound analysis.
Part 3: The Deuterium Isotope Effect (Technical Deep Dive)
Q3: Why does my this compound elute earlier than the native standard?
Mechanism: This is a known physical phenomenon in Reversed-Phase Chromatography (RPLC). The Carbon-Deuterium (
-
Result: The deuterated molecule is slightly less lipophilic (more polar) than the native form.
-
Effect: In RPLC, less lipophilic compounds elute earlier. You may see the d4 peak elute 0.1–0.3 minutes before the native peak.
Impact on Resolution & Integration:
-
Do NOT try to force them to co-elute if they naturally separate; this indicates a high-efficiency column.
-
Action: Ensure your Mass Spectrometry (MRM) retention time windows are wide enough to capture both the d4 (IS) and the native peak. If the windows are too narrow, you will clip the peak and fail the run.
Part 4: Optimized Experimental Protocol
Objective: To achieve a USP Tailing Factor
1. Reagents & Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Solvent B: 100% Methanol + 0.1% Formic Acid.
-
Note: The Ammonium Formate is critical for peak shape (silanol masking) and MS sensitivity (ionization aid).
-
2. Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent end-capped C18).
-
Temperature: 45°C (Stabilizes retention times).
-
Injection Volume: 2–5 µL.
3. Gradient Profile (Generic)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 80 | 20 | Initial |
| 1.00 | 80 | 20 | Hold (Load) |
| 6.00 | 20 | 80 | Linear Ramp |
| 7.00 | 2 | 98 | Wash |
| 8.00 | 2 | 98 | Hold Wash |
| 8.10 | 80 | 20 | Re-equilibrate |
| 10.00 | 80 | 20 | End |
4. Sample Preparation (Critical for Resolution)
If analyzing urine, hydrolysis is required to free Pregnanetriol from its glucuronide conjugate.
-
Enzyme:
-Glucuronidase (E. coli or Helix pomatia). -
Clean-up: Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB) is recommended to remove matrix components that cause ion suppression.
References
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com.
-
Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek.com.
-
National Institutes of Health (NIH). "Development and validation of an LC-MS/MS method for profiling 39 urinary steroids." Biomedical Chromatography, 2020.[3][5]
-
Agilent Technologies. "HPLC Separation of Norethindrone and Mestranol Using Progesterone as an Internal Standard." Agilent.com.
-
American Chemical Society. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations." Journal of Chromatographic Science, 2004.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing isotopic interference in Pregnanetriol-d4 measurements
Topic: Addressing Isotopic Interference in Pregnanetriol-d4 Measurements
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: LC-MS/MS Method Optimization & Troubleshooting Target Analyte: Pregnanetriol (5β-pregnane-3α,17α,20α-triol) Internal Standard: this compound[1][2]
Executive Summary: The "Cross-Talk" Challenge
In quantitative steroid profiling, the accuracy of your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method hinges on the "silent partner": the Internal Standard (IS). While this compound is the gold standard for normalizing matrix effects and recovery loss, it is not chemically inert.
Users frequently encounter Isotopic Interference (Cross-Talk) , where the analyte and the IS contribute signals to each other's mass channels. This guide moves beyond basic troubleshooting to dissect the mechanisms of interference—isotopic purity, natural abundance, and chromatographic isotope effects—and provides self-validating protocols to resolve them.
Diagnostic Workflow: Isolate the Source
Before adjusting method parameters, you must identify the directionality of the interference. Use the following logic flow to diagnose your specific issue.
Figure 1: Diagnostic logic tree for isolating the source of isotopic interference in LC-MS/MS.
Troubleshooting Modules
Module A: "The Ghost Peak" (IS Contributing to Analyte)
Symptom: You see a peak in the Pregnanetriol quantitation channel (e.g., m/z 337.3
Mechanism: This is Type B Interference .[2] No deuterated standard is 100% pure.[1][2] A commercial this compound standard labeled as "98 atom% D" inevitably contains small amounts of d3, d2, d1, and critically, d0 (unlabeled) forms.[1][2] If you spike the IS at a high concentration to combat matrix suppression, the absolute amount of this d0 impurity may exceed your Lower Limit of Quantitation (LLOQ).
Protocol: The "Zero Analyte" Titration
-
Prepare a neat solution of your IS at the working concentration (e.g., 100 ng/mL).[2]
-
Inject this solution monitoring the Analyte transition (m/z 337.3
319.3). -
Calculate the interference using the formula below.
-
Action: If Interference > 20% of your LLOQ response (per FDA M10 guidelines), you must either:
-
Reduce the IS concentration.
-
Purchase a higher purity standard (e.g., >99.5% isotopic purity).
-
| Parameter | FDA/ICH M10 Acceptance Criteria | Action Trigger |
| Interference in Blank | Re-develop Gradient / Clean System | |
| IS Interference on Analyte | Lower IS Conc. / Change Vendor | |
| Analyte Interference on IS | Cap ULOQ / Adjust Mass Transitions |
Module B: "The High-Concentration Bias" (Analyte Contributing to IS)
Symptom: The IS peak area increases systematically as the concentration of Pregnanetriol increases in your calibration standards.
Mechanism: This is Type A Interference .[2] Naturally occurring isotopes (Carbon-13, Oxygen-18) create an isotopic envelope.[1][2]
-
Pregnanetriol (
) has a monoisotopic mass of ~336.5.[1][2] -
The M+4 isotope (containing four
atoms) has a theoretical abundance of ~0.05%. -
While low, at high ULOQ concentrations (e.g., 1000 ng/mL), this M+4 signal falls directly into the this compound window (m/z 341.3), falsely inflating the IS response.[1][2]
Solution: The Corrected Response Factor If you cannot lower your ULOQ, you must apply a mathematical correction or switch to a d9-labeled standard (if available) to shift the mass window further away.
Q: Can I resolve this chromatographically?
-
A: Likely not.[1][2] Deuterated isotopologues often co-elute or elute slightly earlier than the unlabeled analyte (see Module C). They are not separable by standard C18 gradients to the extent required to eliminate M+4 overlap.
Module C: The "Shift" (Chromatographic Isotope Effect)
Symptom: The this compound peak elutes 0.1–0.2 minutes before the unlabeled Pregnanetriol.
Mechanism:
Deuterium (
Protocol: Retention Time Alignment Check
-
Overlay the XIC (Extracted Ion Chromatogram) of the Analyte (337.3) and IS (341.3).[1][2]
-
Calculate Resolution (
). -
Critical Check: Ensure the integration windows do not chop the peak tails.
-
Mitigation: If the shift is >0.2 min, shallow the gradient slope at the elution point to force closer co-elution, or switch to a
-labeled IS (which does not exhibit this RT shift).
Module D: The "Disappearing Deuterium" (H/D Exchange)
Symptom: The signal for this compound decreases over time in aqueous mobile phases, or the mass spectrum shows a "smearing" toward lower masses (d3, d2).
Mechanism: If the deuterium atoms are located on exchangeable moieties (hydroxyl groups, -OD) or alpha-positions to ketones (enolizable protons), they will swap with Hydrogen from the water/methanol mobile phase.[1][2]
-
Pregnanetriol Structure: It has three hydroxyl groups (-OH).[1][2]
-
Risk:[1] If your vendor supplied a "non-specific" deuterated standard where the label is on the -OH groups, the label will wash off immediately in the LC column.
Verification Step: Ensure your Certificate of Analysis confirms the deuterium labels are on the carbon backbone (non-exchangeable), typically at positions C2, C4, or the angular methyl groups.
Quantitative Data & Thresholds
Table 2: Theoretical Isotope Contribution (Pregnanetriol)
Based on
| Isotope | Mass Shift | Origin | Relative Abundance (%) | Impact on d4 IS |
| M+0 | 0 | 100% | None | |
| M+1 | +1 | ~23.5% | None | |
| M+2 | +2 | ~2.6% | None | |
| M+3 | +3 | ~0.2% | Interference on d3 | |
| M+4 | +4 | ~0.01 - 0.05% | Direct Interference on d4 |
Note: While 0.05% seems negligible, at a concentration of 10,000 ng/mL, this contributes a signal equivalent to 5 ng/mL of IS.[2] If your IS is spiked at 50 ng/mL, this is a 10% error.[1][2]
References
-
US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2022).[1][2] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Wang, S., & Cyronak, M. (2013).[1][2] Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. [Link]
-
Agilent Technologies. (2019).[1][2][4] Simplifying Correction of Doubly Charged Ion Interferences with Agilent ICP-MS MassHunter. (Relevant for general isotopic correction logic). [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 101967, Pregnanetriol. [Link][1][2]
Sources
Technical Support Center: Pregnanetriol-d4 Stability & Handling
This guide serves as a specialized technical support resource for researchers and analytical chemists working with Pregnanetriol-d4 (5β-Pregnane-3α,17α,20α-triol-d4) . It addresses critical stability concerns, storage protocols, and troubleshooting workflows for LC-MS/MS and GC-MS applications.
Executive Summary: The Stability Profile
This compound is a deuterated internal standard (IS) primarily used for the quantification of pregnanetriol, a marker for Congenital Adrenal Hyperplasia (CAH). Structurally, it is a steroid triol. Its stability is governed by three primary vectors: dehydration susceptibility (at the C-17/C-20 tertiary/secondary alcohol positions), adsorption (hydrophobic effect), and isotopic integrity .
Unlike simple organic molecules, steroid triols are prone to acid-catalyzed dehydration and thermal degradation (in GC injectors). While the C-D bonds (typically at C-20, C-21) are chemically robust, improper storage in protic solvents or exposure to acidic pH can accelerate degradation, leading to quantitative bias.
Storage & Handling Protocols (FAQs)
Q1: I just received my shipment of this compound powder. How should I store it for maximum shelf life?
Recommendation: Store the neat powder at -20°C (or lower), protected from light and moisture.
-
The "Why": Steroids in crystalline form are generally stable. However, moisture can catalyze hydrolysis or crystalline transitions.
-
Protocol:
-
Upon receipt, centrifuge the vial briefly to settle the powder.
-
Store in a desiccator within the freezer to prevent moisture uptake during freeze-thaw cycles.
-
Shelf Life: >2 years if kept dry and frozen.
-
Q2: Which solvent should I use for my Primary Stock Solution: Methanol or Acetonitrile?
Recommendation: Methanol (MeOH) is the standard, but Acetonitrile (ACN) is superior for long-term stability if acidification is a risk.
-
Technical Insight: Pregnanetriol is highly soluble in methanol. However, protic solvents like methanol can participate in solvolysis reactions if trace acid is present. Acetonitrile is aprotic and non-nucleophilic, reducing the risk of interaction with the steroid backbone.
-
Concentration: Prepare stocks at 1.0 mg/mL . Lower concentrations (<10 µg/mL) in pure solvent increase the risk of adsorption to the glass vial walls.
Q3: Can I store working solutions (100 ng/mL) in glass vials?
Critical Warning: No. At low concentrations, steroids exhibit significant non-specific binding (adsorption) to untreated glass surfaces.
-
The Fix: Use silanized glass vials or high-quality polypropylene (PP) containers for working solutions.
-
Solvent Composition: Ensure your working solution contains at least 50% organic solvent (MeOH or ACN). Pure aqueous working solutions will result in rapid signal loss due to precipitation and adsorption.
Degradation & Troubleshooting (Technical Deep Dive)
Q4: I see a "mass shift" or loss of signal intensity over time. Is my deuterium exchanging?
Diagnosis: It is highly unlikely to be deuterium exchange, but rather dehydration or instrumental fragmentation .
-
Mechanism: The deuterium labels in this compound are typically located on the C-20 and C-21 positions (C-D bonds). These are non-exchangeable under neutral conditions.
-
The Real Culprit (Dehydration): The tertiary hydroxyl at C-17 and secondary at C-20 are labile. In the presence of trace acids (e.g., from degraded mobile phase or acidic glass surfaces), water is eliminated, forming a double bond. This results in a mass loss of -18 Da (M-18).
-
GC-MS Specific: If using GC-MS, thermal dehydration in the injector port is common. Ensure adequate derivatization (e.g., TMS) to protect these hydroxyl groups.
Q5: How do I distinguish between "Bad IS" and "Matrix Effects"?
Use the "Null-Injection" Validation Workflow (see Diagram 1 below).
-
Prepare: A fresh "System Suitability" vial of pure IS in solvent (no matrix).
-
Inject: Run this immediately after a blank.
-
Compare: If the pure IS signal is low, the issue is the solution (degradation/adsorption). If the pure IS is high but the sample IS is low, the issue is matrix suppression.
Visualizations & Workflows
Diagram 1: Stability Validation Workflow
This decision tree guides you through verifying the integrity of your Internal Standard before running a clinical batch.
Caption: Diagnostic logic for distinguishing between this compound instability and matrix suppression effects.
Diagram 2: Chemical Degradation Risk (Dehydration)
Visualizing the primary chemical threat to Pregnanetriol stability: Acid-catalyzed dehydration.
Caption: The dehydration pathway of 17,20-dihydroxy steroids. Loss of water (18 Da) is the most common sign of thermal or chemical degradation.
Quantitative Data Summary
Table 1: Recommended Storage Conditions & Estimated Stability
| Form | Condition | Container | Solvent System | Est. Stability |
| Neat Powder | -20°C | Amber Glass | N/A | > 2 Years |
| Primary Stock | -20°C | Amber Glass | Methanol or ACN (1 mg/mL) | 12 Months |
| Working Stock | 4°C | Silanized Glass / PP | 50:50 MeOH:Water | 1 Week |
| In-Vial (Autosampler) | 4°C / Ambient | Silanized Glass | Mobile Phase | < 24 Hours |
Table 2: Troubleshooting Common MS Symptoms
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Adsorption to column active sites or secondary interactions. | Add 0.1% Formic Acid to mobile phase; Use end-capped columns. |
| Split Peaks | Solvent mismatch (Injection solvent stronger than mobile phase). | Match injection solvent to initial mobile phase conditions. |
| -18 Da Peak | Thermal degradation (GC) or In-source fragmentation (LC). | Lower injector temp (GC); Lower desolvation temp/Cone voltage (LC). |
| Low Recovery | Non-specific binding to plastic tips or glass. | Use Low-Retention tips; Pre-rinse tips; Use silanized glassware. |
References
-
LGC Standards. (n.d.). This compound Product Information & Structure. Retrieved from
-
National Institutes of Health (NIH). (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Retrieved from
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from
-
Wikipedia. (n.d.). Pregnanetriol Chemical Properties and Metabolism. Retrieved from
-
Coompo Research Chemicals. (n.d.). This compound Glucuronide Storage Guidelines. Retrieved from
troubleshooting poor recovery of Pregnanetriol-d4 in sample extraction
This technical guide acts as a specialized support center for researchers encountering recovery issues with Pregnanetriol-d4 (and by extension, the target analyte Pregnanetriol). It is structured to diagnose, isolate, and resolve extraction failures in complex matrices like urine or serum.
Ticket Subject: Poor Recovery of Internal Standard (this compound) in Steroid Profiling
Assigned Specialist: Senior Application Scientist, Steroidomics Division Status: Open Applicable Workflows: GC-MS/MS (Derivatized), LC-MS/MS (Native/Derivatized)
Part 1: Diagnostic Workflow (Visual Triage)
Before altering your protocol, you must isolate where the loss occurs. Is it a true extraction loss, a hydrolysis failure, or a detection suppression?
Figure 1: Diagnostic decision tree to isolate the root cause of poor internal standard recovery.
Part 2: The "Why" – Scientific Root Cause Analysis
Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) presents unique challenges compared to other steroids like progesterone or testosterone. Understanding its physicochemical properties is the key to fixing recovery.
The "Triol Trap" (Solubility Mismatch)
Unlike diones (e.g., Androstenedione), Pregnanetriol possesses three hydroxyl groups , making it significantly more polar.
-
The Error: Using non-polar solvents like Hexane or pure Dichloromethane (DCM) often results in <40% recovery because the solvent cannot overcome the hydrogen bonding between the triol and the aqueous phase.
-
The Fix: You must increase solvent polarity. A mixture of Ethyl Acetate:Hexane (50:50) or Diethyl Ether is often required to pull the triol into the organic phase [1].
The Hydrolysis Variable
In urine, Pregnanetriol exists almost exclusively as a glucuronide conjugate.
-
The Mechanism: You likely add the free IS (this compound) before hydrolysis to track the entire workflow. However, if your enzyme (β-glucuronidase) fails, the native analyte remains conjugated (undetected), while your free IS extracts perfectly.
-
The Trap: If you add IS before extraction but after hydrolysis, you track extraction only.
-
Recommendation: If IS recovery is good but native analyte is low, your extraction is fine—your hydrolysis is failing. If IS recovery is low, the extraction chemistry is the culprit.
Derivatization Sensitivity (GC-MS Specific)
If using GC-MS, you likely derivatize with TMS reagents (e.g., MSTFA).
-
The Failure: Silylation of the sterically hindered 17α-hydroxyl group is difficult. If moisture is present (even trace amounts from the extraction), the reaction stalls or reverts.
-
Symptom: You see "poor recovery," but in reality, the this compound is there; it just isn't derivatized fully to the tris-TMS ether form.
Part 3: Troubleshooting Guides (Q&A Format)
Issue A: "My Absolute Recovery is <50%"
Scenario: You spike this compound into the sample, extract, and the peak area is less than half of a neat standard injected directly.
| Potential Cause | Verification Test | Corrective Action |
| Solvent Polarity Too Low | Extract aqueous standard with 100% Hexane vs. 100% Ethyl Acetate. | Switch to Ethyl Acetate or MTBE . Avoid pure Hexane/DCM. |
| Emulsion Formation | Visually inspect the interface layer after centrifugation. | Add a "salting out" agent (e.g., NaCl) or use a phase separator filter instead of manual pipetting. |
| Adsorption (Glass) | Spikes in solvent show loss over time. | Use silanized glassware or high-quality polypropylene. Steroids can stick to active sites on untreated glass. |
Issue B: "My Recovery is Variable (High %CV)"
Scenario: Some samples work, others fail.
-
Check pH Control: Extraction efficiency of steroids can be pH-dependent if the matrix pH varies (e.g., urine pH 4.5 vs 8.0).
-
Protocol Fix: Buffer all samples to pH 7.0 (using Phosphate Buffer) prior to liquid-liquid extraction (LLE) or Solid Phase Extraction (SPE) [2].
-
-
Check Phase Separation: If you are aspirating the organic layer manually, variability in how much aqueous layer is accidentally taken can ruin derivatization (GC) or cause ion suppression (LC).
Issue C: "GC-MS Signal is Low (Derivatization Failure)"
Scenario: The IS peak is tiny or shows tailing.
-
The Catalyst: Are you using a catalyst?
-
Protocol Fix: Add 2% TMCS or Ammonium Iodide (NH4I) to your MSTFA/BSTFA reagent. The 17-OH group requires catalytic forcing to silylate completely [3].
-
-
The Drying Step:
-
Critical Step: Ensure the extract is completely dry before adding reagent. Use a nitrogen evaporator at 60°C. If in doubt, add 50 µL of dry acetonitrile and re-evaporate to form an azeotrope that removes residual water.
-
Part 4: Validated Extraction Protocol (Self-Validating)
Use this protocol to benchmark your current method. This utilizes a "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) which is robust for polar steroids.
Reagents:
-
Internal Standard: this compound (1 µg/mL in Methanol).
-
Hydrolysis Buffer: 1M Sodium Acetate (pH 5.0).
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).
Workflow:
-
Sample Prep: Aliquot 200 µL Urine + 20 µL IS (this compound).
-
Hydrolysis: Add 200 µL Enzyme mix (β-glucuronidase). Incubate at 55°C for 2 hours.
-
Cool & Buffer: Cool to RT. Add 100 µL Potassium Phosphate Buffer (pH 7.4) to neutralize.
-
Extraction (The Critical Step):
-
Add 2.0 mL Ethyl Acetate .
-
Add 100 mg solid NaCl (Salting out drives the polar triol into the organic phase).
-
Vortex vigorously for 2 minutes.
-
-
Separation: Centrifuge at 3000 x g for 5 minutes.
-
Transfer: Transfer the top organic layer to a glass tube.
-
Dry: Evaporate under Nitrogen at 45°C.
-
Reconstitute (LC-MS) or Derivatize (GC-MS) .
Validation Checkpoint:
Prepare a "Neat Standard" (IS evaporated and reconstituted directly) and run it alongside your extracted samples.
Part 5: Reference Data
Physicochemical Properties of Pregnanetriol
| Property | Value | Implication for Extraction |
| Molecular Weight | 336.5 g/mol | Mid-range mass. |
| LogP (Octanol/Water) | ~3.8 [4] | Moderately lipophilic, but 3 -OH groups reduce affinity for non-polar solvents. |
| pKa | ~15 (Alcoholic -OH) | Non-ionizable in standard extraction pH ranges. Remains neutral. |
| Solubility | Low in Hexane/Water | Requires semi-polar organic solvents (EtAc, Ether, MTBE). |
References
-
Standardization of Steroid Extraction: Measuring urinary estrogen and progesterone metabolites.[1][2] (2016).[3] ResearchGate.[4] Retrieved from
-
Optimization of Microextraction: Solvent Bar Microextraction Method... for Determination of Steroid Hormones. (2023).[4][5] MDPI. Retrieved from
-
GC-MS Derivatization Protocols: GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization. (2021). MDPI. Retrieved from
-
Chemical Properties: Pregnanetriol Compound Summary. (2025).[2][6][7][8] PubChem. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. help.waters.com [help.waters.com]
- 6. Pregnanetriol | C21H36O3 | CID 101967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
Technical Support Guide: Minimizing Ion Suppression in ESI-MS for Pregnanetriol-d4
Welcome to the Advanced Mass Spectrometry Support Center. Subject: Minimizing Ion Suppression for Pregnanetriol-d4 Analysis Technique: LC-ESI-MS/MS (Electrospray Ionization) Matrix Context: Biological Fluids (Urine/Serum)
Executive Summary from the Senior Application Scientist
You are likely reading this because your recovery rates are erratic, your internal standard (IS) response is fluctuating, or your sensitivity for Pregnanetriol is insufficient despite using a high-end triple quadrupole.
The Hard Truth: Pregnanetriol is a neutral steroid metabolite with poor proton affinity. In positive ESI (+), it struggles to compete for charge against highly ionizable matrix components (phospholipids, salts, urea). While your deuterated internal standard (this compound) is designed to compensate for these effects, it cannot correct for total signal loss (ion extinction). If the matrix suppresses 95% of the ionization, 5% signal is not enough for reliable quantification, even with an IS.
This guide moves beyond basic "dilute and shoot" advice. We will engineer a robust system using the "Diagnose, Isolate, Derivatize" protocol.
Module 1: Diagnosis – The Post-Column Infusion (PCI) Experiment
Before changing your extraction method, you must visualize where the suppression is happening. You cannot fix what you cannot see.
The Protocol:
-
Setup: Bypass the column with a syringe pump containing a clean standard of this compound (100 ng/mL).
-
Flow: Infuse this standard continuously into the MS source at 10 µL/min.
-
LC: Simultaneously, inject a blank extracted matrix sample (e.g., urine extract) through your LC column.[1]
-
Result: The MS monitors the steady baseline of the infused d4. When matrix components elute from the column, they will disrupt the ionization of the infused standard, causing "dips" (suppression) or "peaks" (enhancement) in the baseline.[2]
Visualizing the Workflow:
Figure 1: Schematic of the Post-Column Infusion setup to map suppression zones.
Interpretation:
-
If your Pregnanetriol peak elutes inside a "dip," you have co-eluting matrix interference.
-
Action: Adjust the gradient slope or organic modifier to shift the analyte retention time (RT) away from the suppression zone.
Module 2: The "Nuclear Option" – Derivatization
Pregnanetriol lacks a basic nitrogen atom, making protonation in ESI difficult. Instead of fighting the matrix, change the chemistry .
Why Derivatize? By attaching a pre-charged or easily protonated group (like a picolinic acid moiety or dansyl chloride), you increase the analyte's proton affinity by orders of magnitude. This allows Pregnanetriol to "win" the competition for charge in the ESI droplet, effectively ignoring the matrix.
Recommended Reagents:
-
Picolinic Acid: Excellent for steroid alcohols. Forms stable esters that ionize intensely in ESI(+).
-
Dansyl Chloride: Commonly used for estrogens but applicable to hydroxylated steroids.
Impact on Suppression: Derivatization often shifts the retention time significantly, moving the analyte into a cleaner region of the chromatogram (more organic, later elution), further separating it from polar urinary salts.
Module 3: Sample Preparation Decision Matrix
If derivatization is not feasible, you must aggressively clean the sample. "Dilute and shoot" is rarely sufficient for Pregnanetriol in urine due to the low ionization efficiency.
Protocol Selection Guide:
Figure 2: Decision tree for selecting the appropriate extraction methodology.
Key Protocol: Liquid-Liquid Extraction (LLE)
-
Hydrolysis: If measuring total Pregnanetriol, perform enzymatic hydrolysis (β-glucuronidase) first.
-
Extraction: Add Methyl tert-butyl ether (MTBE) to the sample (Ratio 3:1 Solvent:Sample).
-
Agitate: Vortex for 5 mins to ensure equilibrium.
-
Separate: Centrifuge and freeze the aqueous layer (dry ice/acetone bath). Pour off the organic layer.
-
Dry & Reconstitute: Evaporate MTBE and reconstitute in initial mobile phase.
-
Why MTBE? It extracts the steroid but leaves behind the highly polar salts and urea that cause the worst suppression.
-
Module 4: The Deuterium Isotope Effect
Critical Warning: You are using this compound. Deuterium is slightly more lipophilic than Hydrogen. In high-resolution chromatography, d4-Pregnanetriol may elute slightly earlier than the native target.
-
The Risk: If a sharp suppression zone (like a phospholipid burst) occurs exactly between the d4 and native peak, the IS will not experience the same suppression as the analyte.
-
The Fix: Ensure your chromatographic peaks for d4 and native overlap significantly. If they separate, you cannot rely on the IS to correct for matrix effects.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| IS Response drops >50% in samples vs. standards | Matrix Suppression (Phospholipids). | Switch to SPE with a phospholipid removal plate or perform LLE. "Dilute and shoot" is failing. |
| IS and Analyte Ratio varies with injection volume | Source Saturation. | You are injecting too much matrix.[3] Reduce injection volume (e.g., from 10µL to 2µL) or increase the split ratio. |
| Poor Sensitivity (High LOD) | Low Proton Affinity. | Derivatize. Use Picolinic Acid or similar reagent to add a chargeable moiety. |
| Retention Time Shift in Samples | Column Overloading / pH Mismatch. | Matrix salts are modifying the stationary phase. Use a divert valve to send the first 1-2 mins of flow (salts) to waste. |
| Ghost Peaks | Carryover. | Pregnanetriol is sticky. Use a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol + 0.1% Formic Acid). |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry.[4] (Section on Matrix Effects). U.S. Food and Drug Administration. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][4][5][6][7][8][9][10][11] Link
-
Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pregnanetriol-d4 Signal in LC-MS/MS
Subject: Impact of Solvent Choice on Pregnanetriol-d4 Signal Intensity Ticket ID: APP-SCI-2024-PTD4 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) and its deuterated internal standard, this compound, present unique challenges in LC-MS/MS due to their polarity (three hydroxyl groups) and susceptibility to adduct formation.
Users frequently report low signal intensity or poor peak shape for this compound. This guide addresses the critical role of solvent thermodynamics and ionization kinetics . The choice between Methanol (MeOH) and Acetonitrile (ACN)—both as mobile phases and injection solvents—is often the deciding factor between a robust clinical assay and a failed validation.
Mobile Phase Selection: The Protic Advantage
Question: I am using Acetonitrile (ACN) as my organic mobile phase, but my this compound signal is weak compared to other steroids. Why?
Technical Insight:
Pregnanetriol is a relatively polar steroid due to its three hydroxyl (-OH) groups. In Electrospray Ionization (ESI+), the efficiency of generating the protonated molecular ion
-
Methanol (Protic): MeOH is a protic solvent capable of hydrogen bonding.[1] It solvates the hydroxyl groups of pregnanetriol effectively and, in the gas phase/droplet surface, facilitates the transfer of protons to the analyte. This often results in 2-5x higher signal intensity for poly-hydroxylated steroids compared to ACN.
-
Acetonitrile (Aprotic): While ACN usually offers lower backpressure and sharper peaks for lipophilic compounds, it is aprotic. It does not stabilize the protonation of the hydroxyl groups as effectively, often leading to signal distribution into sodium
or potassium adducts rather than the desired .
Recommendation: Switch your organic mobile phase (Mobile Phase B) to Methanol .
-
Protocol: Use LC-MS grade Methanol with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride (see Section 3).
-
Expected Outcome: Increased
abundance and reduced sodium adduct formation.
Injection Solvent Mismatch: The "Peak Smearing" Effect
Question: My this compound peaks are broad, split, or show "fronting," causing poor integration and low height-to-area ratio. Is this a column failure?
Technical Insight: This is rarely a column failure; it is almost always Solvent Strength Mismatch . If you dissolve your sample in 100% Methanol (a "strong" solvent) and inject it into a mobile phase starting at 80% Water (a "weak" solvent), the analyte travels faster than the mobile phase at the head of the column. This causes the band to spread before focusing occurs.
The Result: The peak becomes wide and short. While the total area might be correct, the signal intensity (height) drops, often falling below the Limit of Quantitation (LOQ).
Visualization: Injection Solvent Decision Matrix
The following diagram illustrates the workflow for selecting the correct injection solvent to maximize peak sharpness and signal-to-noise (S/N).
Figure 1: Decision matrix for optimizing injection solvent composition to prevent peak distortion and signal loss.
Mobile Phase Additives: Boosting Ionization
Question: I switched to Methanol, but I still see significant sodium adducts (
Technical Insight: Steroids like Pregnanetriol lack a basic nitrogen atom (unlike alkaloids), making them difficult to protonate. Relying solely on the solvent's acidity is often insufficient.
Experimental Comparison of Additives:
| Additive | Mechanism | Effect on this compound | Recommendation |
| Formic Acid (0.1%) | Provides protons ( | Standard signal. Good for general screening. | Baseline Choice |
| Ammonium Acetate (2-10mM) | Buffer; prevents pH drift | Can suppress signal due to competitive ionization. | Use only if pH stability is critical. |
| Ammonium Fluoride (0.2mM) | Fluoride assists in H-abstraction or adduct suppression | High Sensitivity. Often yields 2-10x signal enhancement for steroids in ESI+. | Advanced Choice (Dedicated lines required) |
Critical Protocol for Ammonium Fluoride (
-
Dedicated System: Do not switch between
and acid on the same column/lines without extensive flushing. -
Concentration: Do not exceed 0.5 mM; higher concentrations suppress signal.
-
Glassware: Avoid glass bottles for long-term storage of fluoride mobile phases (leaching); use polypropylene.
Troubleshooting Guide: Signal Intensity Issues
Symptom: High Background Noise / Low S/N Ratio
-
Probable Cause: Contaminated solvent or "ghost peaks" from leaching.
-
Solution: Use LC-MS grade solvents only. If using Methanol, ensure it is not stored in plastic wash bottles for long periods (plasticizers leach into MeOH).
Symptom: Retention Time Shift between Analyte and Deuterated Standard
-
Probable Cause: Deuterium Isotope Effect.
-
Solution: While rare in C18 chromatography, d4-labeled compounds can elute slightly earlier than the non-labeled analyte. Ensure your integration window covers both. Note: This does not affect area ratio accuracy.
Symptom: Signal Suppression in Matrix (Plasma/Urine)
-
Probable Cause: Phospholipids co-eluting with Pregnanetriol.
-
Solution:
-
Perform a Phospholipid Removal step (e.g., specialized SPE or PPT plates).
-
Divert the first 1-2 minutes of the run to waste to avoid salt contamination of the source.
-
Standardized Experimental Protocol
To validate the solvent effect in your lab, run the following "Solvent Screening" experiment:
-
Preparation: Prepare a 100 ng/mL standard of this compound in two vials:
-
Vial A: 50:50 Methanol:Water
-
Vial B: 50:50 Acetonitrile:Water
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Method 1 (Methanol):
-
MP A: Water + 0.1% Formic Acid
-
MP B: Methanol + 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 5 min.
-
-
Method 2 (Acetonitrile):
-
Analysis: Compare Peak Area and Peak Height .
-
Success Criteria: Methanol should yield >50% higher area than ACN. If peak widths are identical, height should also increase.
-
References
-
Chrom Tech. (2025).[1] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from 1
-
Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from 4
-
Waters Corporation. (2025). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Retrieved from
-
National Institutes of Health (NIH). (2025). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Retrieved from 5
-
Sigma-Aldrich. (2025). Impact of Mobile Phase Additives on LC-MS Sensitivity. Retrieved from
Sources
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Isomers with Pregnanetriol-d4
Welcome to the technical support center for advanced analytical challenges in steroid analysis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the resolution of co-eluting isomers when using Pregnanetriol-d4 as an internal standard. Our focus is on providing not just solutions, but a foundational understanding of the underlying chromatographic and mass spectrometric principles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard (IS) co-eluting with an endogenous steroid isomer?
A1: Co-elution in this context is common and stems from the fundamental challenge of separating structurally similar steroid isomers. Mass spectrometry alone cannot differentiate between isomers as they often have the same mass-to-charge ratio (m/z) and similar fragmentation patterns[1]. Therefore, separation must be achieved chromatographically. This compound is an excellent internal standard for Pregnanetriol because it is chemically almost identical, ensuring it behaves similarly during sample extraction and ionization. However, this also means it will have a very similar chromatographic retention time, making it susceptible to co-elution with the target analyte and other endogenous isomers like Allopregnanetriol.
Q2: I have partial co-elution between my analyte and the this compound IS. Can I still achieve accurate quantification?
A2: Yes, accurate quantification is possible under specific conditions. The core principle of using a stable isotope-labeled (SIL) internal standard like this compound is that it corrects for variations in sample preparation, injection volume, and matrix effects[2]. If the analyte and IS co-elute, they experience the same ionization suppression or enhancement at the same time. As long as the mass spectrometer can distinguish between the native analyte and the d4-labeled standard based on their different m/z values, the ratio of their peak areas should remain constant.
However, significant challenges arise if the IS also co-elutes with another, unresolved endogenous isomer. This can lead to an overestimation of the target analyte's concentration if the interfering isomer contributes to the analyte's signal[1].
Q3: What is the "chromatographic isotope effect" and how does it affect my analysis with this compound?
A3: The chromatographic isotope effect is a phenomenon where deuterated compounds (like this compound) elute slightly earlier than their non-deuterated counterparts[3]. This is because the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. This can result in a small but often beneficial separation on the chromatographic column. While typically minor, this effect can sometimes be exploited to achieve baseline resolution. You can calculate the effect by dividing the retention time of the protiated analyte by that of the deuterated one (tR(H)/tR(D))[3].
Q4: My this compound standard appears to contain a small amount of the unlabeled Pregnanetriol. How does this impact my results?
A4: The presence of the unlabeled analyte in your deuterated internal standard is a critical issue, especially when measuring low concentrations. This impurity will contribute to the analyte's signal, leading to a positive bias and an inaccurate elevation of the calculated concentration. It is crucial to assess the purity of your internal standard before use[4]. You can check for this by injecting a high concentration of the IS solution and monitoring the MRM transition for the unlabeled analyte. If a peak is present, its area must be accounted for, especially at the lower limit of quantification (LLOQ).
In-Depth Troubleshooting Guides
When baseline resolution is not achievable through initial method development, a systematic approach is required. This section provides detailed troubleshooting workflows for resolving co-eluting Pregnanetriol isomers.
Guide 1: Chromatographic Method Optimization
The primary strategy for resolving isomers is to enhance the selectivity of the liquid chromatography (LC) method. This involves a multi-faceted approach to manipulate the interactions between the analytes, the stationary phase, and the mobile phase.
Step-by-Step Protocol for Chromatographic Optimization:
-
Column Chemistry Evaluation: The standard C18 column may not provide sufficient selectivity for steroid isomers. Evaluate alternative stationary phases.
-
Action: Screen columns with different selectivities, such as Biphenyl and Pentafluorophenyl (PFP) phases. Biphenyl phases can offer enhanced resolution for aromatic and moderately polar analytes, while PFP phases provide alternative selectivity through dipole-dipole and pi-pi interactions.
-
Causality: Steroid isomers differ subtly in their three-dimensional structure. Stationary phases that offer multiple interaction mechanisms beyond simple hydrophobicity are more likely to resolve these small differences[5].
-
-
Mobile Phase Modification: The choice of organic solvent and additives is critical.
-
Action: If using acetonitrile, switch to methanol as the organic mobile phase (or vice-versa). Methanol can provide extra retention and selectivity for structurally similar compounds that are difficult to separate on C18 phases[1].
-
Causality: Methanol and acetonitrile have different solvent strengths and engage in different intermolecular interactions (e.g., hydrogen bonding with methanol). These differences alter the partitioning of isomers between the mobile and stationary phases, often improving resolution.
-
-
Gradient Optimization: A shallow gradient is key to resolving closely eluting compounds.
-
Action: Decrease the rate of change of the organic solvent concentration during the elution window of the isomers. For example, reduce the gradient from a 5% to 1% increase in organic solvent per minute.
-
Causality: A shallower gradient increases the residence time of the analytes in the column, allowing for more interaction cycles with the stationary phase and providing a greater opportunity for separation to occur.
-
-
Temperature Adjustment: Column temperature affects mobile phase viscosity and reaction kinetics.
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C).
-
Causality: Increasing temperature lowers mobile phase viscosity, which can improve peak efficiency. However, it can also decrease retention time, potentially reducing resolution. The optimal temperature will be a balance between these factors.
-
Troubleshooting Workflow for Chromatographic Separation
Below is a decision-making workflow for optimizing the separation of co-eluting isomers.
Caption: A decision tree for systematic chromatographic method development.
Table 1: Comparison of LC Column Chemistries for Steroid Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Advantages for Steroid Isomers | Disadvantages |
| C18 (ODS) | Hydrophobic | General purpose, widely available | Often provides insufficient selectivity for isomers. |
| Biphenyl | Hydrophobic & π-π interactions | Enhanced selectivity for aromatic and conjugated systems.[1] | Can have different retention characteristics than C18. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Offers unique selectivity for polar and halogenated compounds. | May require specific mobile phase conditions. |
Guide 2: Mass Spectrometry and Internal Standard Verification
While the primary solution is chromatographic, mass spectrometer settings and internal standard integrity are crucial for data quality.
Step-by-Step Protocol for MS and IS Verification:
-
Purity Check of this compound:
-
Action: Prepare a high-concentration solution of the this compound internal standard in a clean solvent. Inject this solution and acquire data monitoring the MRM transitions for both this compound and the unlabeled Pregnanetriol.
-
Causality: This test quantifies the level of unlabeled analyte present as an impurity in the IS stock[4]. If the response for the unlabeled analyte is significant (e.g., >0.1% of the IS response), it can compromise the accuracy of low-level sample measurements.
-
-
Evaluate Analyte Contribution to IS Signal:
-
Action: Inject a high-concentration solution of a certified Pregnanetriol standard. Monitor the MRM transitions for both the analyte and the this compound internal standard.
-
Causality: This checks for the isotopic contribution of the M+4 isotope of the native analyte to the IS signal. While typically small for a d4-labeled standard, it can be a factor at very high analyte concentrations.
-
-
Address Matrix Effects and Ion Suppression:
-
Action: If co-elution with matrix components is suspected, perform a post-column infusion experiment. Infuse a constant flow of the analyte and IS solution into the LC eluent post-column and inject a blank matrix sample.
-
Causality: A dip in the baseline signal at the retention time of the isomers indicates ion suppression caused by co-eluting matrix components[2]. While the IS should correct for this, severe suppression can impact sensitivity. Further sample cleanup may be required. Differential mobility spectrometry (DMS) is an emerging technique that can help reduce interferences and improve the signal-to-noise ratio[6].
-
Troubleshooting Logic for IS and Matrix Effects
Caption: Workflow for verifying internal standard integrity and assessing matrix effects.
References
-
Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. PMC, NIH. [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC, NIH. [Link]
-
Targeted LC-MS/MS analysis of steroid glucuronides in human urine. PubMed. [Link]
-
Development and validation of LC-MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. Semantic Scholar. [Link]
-
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. PubMed. [Link]
-
Congenital Adrenal Hyperplasia: Diagnosis and Emergency Treatment. Endotext, NCBI. [Link]
-
Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Clinical Chemistry. [Link]
-
Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins). PubMed. [Link]
-
First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency. PMC, NIH. [Link]
-
Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. ResearchGate. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]
-
Rapid UHPLC–MS/MS measurement of pregnanediol 3‐glucuronide in spot urine samples for detecting ovulation. University of Turin. [Link]
-
Congenital adrenal hyperplasia - Diagnosis and treatment. Mayo Clinic. [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Europe PMC. [Link]
-
A validated liquid chromatography mass spectrometry method for comprehensive urinary steroid profiling: applications in hypertension research and diagnostic studies. Endocrine Abstracts. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
Advantages and challenges of mass spectrometry assays for steroid hormones. PubMed. [Link]
-
Urinary pregnanetriol-3-glucuronide in Children: Age-Related Change and Application to the Management of 21-hydroxylase Deficiency. PubMed. [Link]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]
-
Congenital adrenal hyperplasia - Symptoms, diagnosis and treatment. BMJ Best Practice. [Link]
-
Development and validation of LC‐MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. ResearchGate. [Link]
-
Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia by chromatography-mass spectrometry analysis. ESPE Abstracts. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. ResearchGate. [Link]
-
Biochemical monitoring of 21-hydroxylase deficiency: a clinical utility of overnight fasting urine pregnanetriol. ResearchGate. [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pregnanetriol-d4 Contamination & Purity Guide
Status: Operational Lead Scientist: Senior Application Specialist, Mass Spectrometry Division Scope: LC-MS/MS Quantitation of Urinary Steroids / Congenital Adrenal Hyperplasia (CAH) Profiling
Introduction: The "Silent" Bias in Steroid Quantitation
Welcome to the technical support hub for steroid profiling. You are likely here because your calibration curves for Pregnanetriol are showing non-zero intercepts, or your "double blanks" are showing quantitation peaks.
In high-sensitivity LC-MS/MS assays for Congenital Adrenal Hyperplasia (CAH), Pregnanetriol-d4 (PT-d4) is the gold-standard internal standard (IS). However, "contamination" in an IS context rarely means dust or dirt; it usually refers to Isotopic Impurity (the presence of unlabeled d0-Pregnanetriol) or Isobaric Interference .
This guide moves beyond basic cleaning protocols to address the structural and isotopic root causes of signal anomalies.
Module 1: Isotopic Purity & The "Cross-Talk" Phenomenon
The most critical form of "contamination" in a deuterated standard is the presence of the native (unlabeled) analyte within the standard itself. If your PT-d4 standard contains even 0.5% of PT-d0, you will artificially elevate patient results, potentially leading to false-positive diagnoses for CAH.
The Mechanism: Isotopic Contribution
Deuteration is rarely 100% efficient. A "pure" PT-d4 standard is a distribution of isotopologues (d4, d3, d2, d1, and d0).
-
The Problem: The d0 isotopologue has the exact same mass as your endogenous analyte.
-
The Symptom: You see a peak for Pregnanetriol in samples that should be empty (e.g., solvent blanks spiked with IS).
Diagnostic Protocol: The "Zero-Sample" Challenge
Use this protocol to quantify the contamination level of your IS.
Step 1: Preparation
-
Vial A (Double Blank): Mobile phase only. (No Analyte, No IS).
-
Vial B (Zero Sample): Mobile phase + Internal Standard (at working concentration).
Step 2: Acquisition
-
Monitor the transition for the Native Analyte (e.g., m/z 337.2
319.2) in both vials.
Step 3: Calculation Calculate the Isotopic Contribution (IC):
Step 4: Interpretation
| IC Value | Status | Action Required |
|---|---|---|
| < 0.2% | Pass | Negligible impact on clinical quantitation. |
| 0.2% - 1.0% | Warning | Subtract this background from calibration, or increase LLOQ. |
| > 1.0% | Critical Failure | The standard is chemically contaminated or low-quality. Discard and replace. |
Visualizing the Failure Logic
The following diagram illustrates the decision tree for diagnosing contamination sources in steroid analysis.
Figure 1: Decision matrix for isolating the source of contamination in Pregnanetriol assays. Note the distinction between system carryover and IS impurity.
Module 2: Chemical Degradation & Handling
This compound is a steroid triol. While the steroid nucleus is stable, the hydroxyl groups are susceptible to dehydration, especially in acidic environments often used in LC mobile phases.
Common Failure Modes
| Contamination Type | Cause | MS/MS Symptom | Solution |
| Dehydration Products | Acidic solvents or high drying gas temps causing in-source water loss. | Loss of parent ion intensity; appearance of peaks at [M+H-H2O]+ or [M+H-2H2O]+. | Reduce source temperature; use neutral pH for reconstitution. |
| Plasticizers (Phthalates) | Leaching from non-glass labware. | High background noise; "Ghost peaks" that do not share PT transitions but suppress ionization. | Use glass vials only. Avoid PTFE-lined caps if punctured repeatedly. |
| Hydrolysis | Storage in aqueous solution >24 hours. | Shift in retention time; broadening of peaks. | Store stock solutions in 100% Methanol at -80°C. |
Reconstitution Protocol (Critical)
-
Solvent: Never reconstitute pure standards directly in 100% water. Steroids have poor aqueous solubility and will precipitate or adsorb to glass walls, looking like "loss of signal."
-
Procedure:
-
Dissolve solid PT-d4 in 100% Methanol (Stock Solution).
-
Sonicate for 5 minutes.
-
Dilute to working strength using 50:50 Methanol:Water only immediately prior to the run.
-
Module 3: Chromatographic Troubleshooting
Sometimes the "contamination" is actually an isomer co-eluting with your standard. Pregnanetriol has multiple stereoisomers (e.g., 5
The Isomer Trap
If your PT-d4 peak has a "shoulder" or appears split, it is likely not contamination, but chromatographic resolution of isomers present in the synthesized standard.
Resolution Strategy:
-
Column Selection: Switch from C18 to a Biphenyl or PFP (Pentafluorophenyl) stationary phase. These phases offer better selectivity for steroid isomers based on pi-pi interactions.
-
Gradient Optimization: Slow the gradient ramp between 40% and 60% organic. Steroids elute in a narrow hydrophobicity window.
Frequently Asked Questions (FAQ)
Q: Can I use Pregnanetriol-d3 if d4 is unavailable? A: Proceed with caution. Deuterium on the steroid backbone is generally stable, but if the label is on a position subject to enzymatic exchange or acid-catalyzed exchange (like alpha to a ketone, though less relevant for the triol), you may lose the label. Furthermore, d3 has a smaller mass shift (+3 Da). In high concentrations of native analyte, the M+3 isotope of the native analyte can interfere with the IS channel ("Reverse Cross-Talk"). d4 or d9 are preferred.
Q: My "Double Blank" is clean, but my calibration curve intercept is high. Why? A: This confirms Isotopic Impurity (Module 1). Your system is clean (Double Blank clean), but adding the IS adds a signal to the analyte channel. You must calculate the contribution and check if it meets the <1% threshold . If not, buy a higher purity standard.
Q: Why does my PT-d4 signal drop over a 24-hour run? A: This is likely Evaporation or Adsorption .
-
Evaporation: If using volatile solvents (MeOH/ACN) in unsealed plates, concentration increases (signal up).
-
Adsorption: If the solvent is highly aqueous (>80% water), the hydrophobic steroid sticks to the plastic plate walls (signal down). Ensure working solvent is at least 40% organic.
References
-
CLSI. Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[1] CLSI document C62-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2014.[1]
-
Kushnir, M. M., et al. Mass Spectrometry in the Clinical Laboratory: Determining the Need for Isotopically Labeled Internal Standards. Clinical Chemistry, 2005.[2]
-
Honour, J. W. Diagnosis of Diseases of Steroid Hormone Production, Metabolism and Action. Journal of Clinical Research in Pediatric Endocrinology, 2009.
-
Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 2005.
Sources
optimizing fragmentation patterns for Pregnanetriol-d4 in MS/MS
Role: Senior Application Scientist Scope: LC-MS/MS Method Development & Troubleshooting Target Analyte: Pregnanetriol (PT) & Pregnanetriol-d4 (IS)
Executive Summary
Pregnanetriol (5
Because Pregnanetriol is a neutral steroid with three hydroxyl groups, it exhibits specific fragmentation behaviors in Electrospray Ionization (ESI)—primarily neutral water losses . This guide provides the mechanistic insight and protocols required to optimize these transitions and troubleshoot common instability issues.
Module 1: Fragmentation Mechanics & Transition Optimization
The Physics of Pregnanetriol Fragmentation
In positive ESI (
-
Primary Pathway:
-
Implication: The most intense product ion is often the double water loss , not a backbone cleavage.
Optimized Transition Table
Use these starting values for method development. Fine-tuning Collision Energy (CE) is mandatory for each instrument.
| Analyte | Precursor Ion ( | Product Ion ( | Type | Loss ID | Est. CE (V) |
| Pregnanetriol | 337.3 | 301.3 | Quantifier | 18 - 25 | |
| 337.3 | 319.3 | Qualifier | 12 - 18 | ||
| This compound | 341.3 | 305.3 | Quantifier | 18 - 25 | |
| 341.3 | 323.3 | Qualifier | 12 - 18 |
Critical Note: Ensure your d4-label is non-exchangeable . If the deuterium atoms are located on the hydroxyl groups (–OD), they will exchange with solvent protons in the LC mobile phase, reverting the IS to native mass. High-quality IS typically labels the C15, C16, or C21 positions.
Visualizing the Optimization Workflow
Figure 1: Step-by-step decision tree for optimizing steroid transitions, emphasizing the removal of sodium adducts.
Module 2: Troubleshooting Guide
Issue 1: "My Internal Standard signal is fluctuating wildly."
Diagnosis: This is often due to Deuterium Isotope Effect causing Retention Time (RT) shift.
-
Mechanism: Deuterated compounds are slightly more lipophilic than their native counterparts. On high-resolution C18 columns, PT-d4 may elute slightly earlier than native PT.
-
The Trap: If the PT-d4 peak shifts into an ion-suppression zone (e.g., co-eluting with matrix salts) while the native PT remains in a clean zone, the IS fails to correct for matrix effects.
-
Solution:
-
Overlay the chromatograms of PT and PT-d4.
-
If separation > 0.1 min, adjust the gradient slope to be shallower.
-
Ensure the integration window covers both peaks if they are partially resolved.
-
Issue 2: "I see signal for Pregnanetriol in my blank samples."
Diagnosis: Cross-talk or Contaminated IS.
-
Mechanism:
-
Impurity: Your PT-d4 standard might contain traces of d0 (native) PT.
-
Cross-Talk: If the collision cell does not clear ions fast enough between MRM transitions, residual ions from the previous channel appear in the next.
-
-
Protocol:
-
Inject Pure IS: Run a high-concentration sample of only PT-d4. Monitor the Native PT transition (337->301).
-
Calculate Contribution: If you see a peak at 337->301, calculate the percentage relative to the 341->305 peak. If >0.5%, get a purer standard.
-
Adjust Inter-Scan Delay: Increase the "Pause Time" or "Inter-Scan Delay" (e.g., from 5ms to 20ms) to allow the collision cell to empty.
-
Issue 3: "Low Sensitivity / Dominant Sodium Adducts."
Diagnosis: Formation of
-
Mechanism: Sodium adducts are very stable and require immense energy to fragment, often resulting in poor sensitivity.
-
Solution:
-
Mobile Phase: Use Ammonium Formate (2-5 mM) or Formic Acid (0.1%) . Ammonium ions can suppress sodium adduct formation.
-
Glassware: Avoid storing mobile phases in glass bottles washed with detergents (high Na+). Use plastic or pre-rinsed amber glass.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Abundance of 301/305 ions | Collision Energy too low | Increase CE by 2-5V steps. The double water loss requires higher energy than single loss. |
| Poor Peak Shape (Tailing) | Secondary interactions | Add 0.5-2mM Ammonium Fluoride ( |
| Non-Linear Calibration | IS Concentration too low | Ensure IS response is at least 10x the noise level of the LLOQ. |
Module 3: Advanced FAQ
Q: Why do we prioritize water-loss transitions? Aren't they non-specific? A: Ideally, we prefer carbon-carbon backbone cleavage for high specificity. However, for saturated steroids like Pregnanetriol, the hydroxyl groups are the "weakest links." The water losses are so energetically favorable that backbone fragmentation often yields negligible intensity. To ensure specificity, we rely on Chromatographic Resolution (separating PT from isomers like allo-pregnanetriol) rather than unique mass fragments.
Q: Can I use Ammonium Adducts as precursors?
A: Yes. You may observe
-
Transition:
(Loss of ) or (Loss of ). -
Pros: Sometimes higher intensity in soft ionization sources.
-
Cons: Ammonium adducts can be thermally unstable. If your source temperature fluctuates, your signal will drift. Protonated precursors (
) are generally more robust.
Pathway Visualization: Adduct vs. Protonation
Figure 2: Impact of mobile phase additives on ionization species. Green path indicates the optimal strategy for robust quantification.
References
-
Wudy, S. A., et al. (2018). Mass spectrometry in the diagnosis of congenital adrenal hyperplasia. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Shackleton, C. H. (2010). Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography/tandem mass spectrometry (LC/MS/MS). Journal of Steroid Biochemistry and Molecular Biology. Link
-
Thermo Fisher Scientific. (2022). Orbitrap Exploris 240 Mass Spectrometer: Application Note on Steroid Profiling.Link(General Reference for ESI mechanisms)
Validation & Comparative
Definitive Guide: Cross-Validation of Immunoassays with LC-MS/MS for Pregnanetriol Profiling
Executive Summary
In the diagnostic landscape of Congenital Adrenal Hyperplasia (CAH), the measurement of Pregnanetriol (PT) —the urinary metabolite of 17-hydroxyprogesterone (17-OHP)—remains a cornerstone for monitoring 21-hydroxylase deficiency.[1][2] While traditional Immunoassays (IA) and colorimetric methods have historically served this purpose, they are increasingly viewed as screening tools rather than definitive quantitative measures due to significant cross-reactivity.[1]
This guide details the technical transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Pregnanetriol-d4 as the internal standard.[1] It provides a blueprint for laboratories to cross-validate these methodologies, ensuring that the enhanced specificity of mass spectrometry is accurately correlated with historical immunoassay data.
The Clinical & Analytical Context
The Biological Marker
Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) is the major urinary metabolite of 17-OHP.[1] In 21-hydroxylase deficiency, the block in cortisol synthesis causes an accumulation of 17-OHP, which is subsequently metabolized and excreted as pregnanetriol glucuronide.[1]
The Analytical Divergence
-
Immunoassays (ELISA/RIA): Rely on antibody-antigen binding.[1]
-
Limitation: Antibodies often exhibit cross-reactivity with structural isomers like Pregnanediol or 17-OHP itself, leading to potential overestimation of PT levels, particularly in neonates or patients with complex steroid profiles.[1]
-
-
LC-MS/MS: Relies on mass-to-charge (m/z) ratio and chromatographic retention time.[1]
-
Advantage:[2][3][4][5][6][7] Resolves isobaric interferences and provides absolute quantitation.
-
The Role of this compound: This deuterated isotope is chemically identical to the analyte but distinguishable by mass.[1] It corrects for matrix effects (ion suppression/enhancement) and extraction inefficiencies, which are notorious in urine analysis.[1]
-
Experimental Protocol: The LC-MS/MS Standard
To validate against an immunoassay, one must first establish a reference method of the highest order (Class I).[1]
A. Reagents & Standards[1][5][8]
-
Analyte: Pregnanetriol (Certified Reference Material).[1]
-
Internal Standard (IS): this compound (C21H32D4O3).[1]
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents) is mandatory to deconjugate PT-glucuronide prior to extraction.[1]
B. Sample Preparation Workflow
Rationale: Urine is a complex matrix.[1] We utilize enzymatic hydrolysis followed by Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to ensure sample cleanliness.[1]
Figure 1: Optimized Sample Preparation Workflow for Urinary Steroid Profiling.[1]
C. LC-MS/MS Parameters
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 20% B to 90% B over 6 minutes to separate PT from polar interferences.
Mass Spectrometry (ESI+):
Pregnanetriol ionizes in Positive Electrospray Ionization (ESI+) mode, typically forming protonated molecules
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| Pregnanetriol | 337.3 | 301.3 | Quantifier | 20 |
| Pregnanetriol | 337.3 | 283.3 | Qualifier | 25 |
| This compound | 341.3 | 305.3 | Internal Std | 20 |
Cross-Validation Study Design
To objectively compare the Immunoassay (Test Method A) with LC-MS/MS (Reference Method B), follow this validation protocol.
Step 1: Sample Selection
Select a minimum of 40 clinical samples covering the clinically relevant range (0.1 µg/mL to >10 µg/mL).[1]
-
Inclusion Criteria: Include samples with known interferences (e.g., high pregnanediol) to stress-test the immunoassay's specificity.[1]
Step 2: Parallel Analysis
Analyze all samples in duplicate using both methods within the same 48-hour window to minimize stability variance.
Step 3: Statistical Analysis
Do not rely solely on correlation coefficients (
-
Passing-Bablok Regression: Preferred over linear regression for method comparison as it assumes errors in both methods.[1]
-
Equation:
-
Goal: Slope (
) should be close to 1.0; Intercept ( ) should be close to 0.[1]
-
-
Bland-Altman Plot: Plots the difference between methods against the average of the methods.[1]
-
Goal: Identify systematic bias (e.g., Immunoassay consistently 20% higher due to cross-reactivity).
-
Data Comparison Table (Hypothetical Data)
| Parameter | Immunoassay (ELISA) | LC-MS/MS (with PT-d4) | Interpretation |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL | 5 ng/mL | MS is 10x more sensitive.[1] |
| Specificity | Moderate (Cross-reacts with 17-OHP) | High (m/z + Retention Time) | MS eliminates false positives.[1] |
| Linearity Range | MS requires fewer dilutions.[1] | ||
| Precision (CV%) | 10-15% | < 5% | d4 IS corrects analytical variance.[1] |
Troubleshooting & Decision Logic
When cross-validating, you will likely encounter discordance. Use this logic flow to determine the source of the error.
Figure 2: Decision Matrix for Investigating Method Discordance.
Senior Scientist Insight: The "d4" Factor
The most common failure mode in LC-MS/MS validation for urine is ion suppression .[1] If your LC-MS/MS results are significantly lower than the immunoassay (beyond what cross-reactivity explains), check the peak area of your This compound .[1]
-
If the d4 signal varies wildly between samples, your extraction is insufficient.[1]
-
The d4 isotope compensates for this suppression in the calculation, but extreme suppression (>80%) destroys sensitivity and precision.
References
-
Clinical & Laboratory Standards Institute (CLSI). (2018).[1] Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[1][8][9] C62-A. Link[1]
-
Wudy, S. A., et al. (2018).[1] "Steroid profiling in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Krone, N., et al. (2010).[1] "Gas chromatography/mass spectrometry (GC-MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC-MS/MS)."[1] Journal of Steroid Biochemistry and Molecular Biology. Link
-
Honour, J. W. (2009).[1] "Development and validation of a quantitative assay for urinary steroids by liquid chromatography-tandem mass spectrometry." Annals of Clinical Biochemistry. Link[1]
Sources
- 1. Pregnanetriol | C21H36O3 | CID 101967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
Comparative Analysis of Internal Standards for Urinary Pregnanetriol Quantification
Content Type: Technical Comparison Guide Audience: Clinical Chemists, Toxicologists, and Mass Spectrometry Specialists Focus: LC-MS/MS and GC-MS Applications in Congenital Adrenal Hyperplasia (CAH) Profiling
Executive Summary
In the quantification of Pregnanetriol (PT)—a critical urinary marker for 21-hydroxylase deficiency—the choice of Internal Standard (IS) dictates the assay's robustness against matrix effects. While Pregnanetriol-d3 represents the analytical gold standard due to precise retention time matching and ionization mimicry, laboratories often resort to Surrogate Deuterated Standards (e.g., Pregnanediol-d5) or External Calibration for cost efficiency.
This guide objectively compares these approaches, demonstrating that while surrogates are viable for broad steroid panels, homologous deuterated standards (PT-d3) are non-negotiable for diagnostic confirmatory assays where isomer separation (e.g., 5-Pregnenetriol vs. Pregnanetriol) is critical.
Clinical & Biochemical Context
Pregnanetriol is the major urinary metabolite of 17-hydroxyprogesterone (17-OHP). In Congenital Adrenal Hyperplasia (CAH), a block in the 21-hydroxylase enzyme causes accumulation of 17-OHP, which is shunted toward androgen production and excreted as Pregnanetriol.[1]
The Diagnostic Pathway
The following diagram illustrates the metabolic bottleneck that makes PT quantification vital.
Figure 1: Steroidogenesis pathway highlighting the 21-hydroxylase block leading to elevated Pregnanetriol.
The Contenders: Internal Standard Options
Option A: Homologous Isotopologue (Pregnanetriol-d3)
The specific stable isotope label, typically deuterated at the C20/C21 positions (e.g., 5β-Pregnane-3α,17α,20α-triol-d3).
-
Mechanism: Co-elutes (or elutes in close proximity) with the analyte, experiencing the exact same ionization suppression/enhancement events in the source.
-
Best For: Diagnostic validation, high-stakes clinical assays.
Option B: Surrogate Deuterated Standard (e.g., Pregnanediol-d5)
A deuterated form of a structurally similar steroid, often used to normalize a whole panel of steroids.
-
Mechanism: Elutes near the analyte but not exactly with it. It corrects for gross extraction losses but fails to correct for transient ion suppression at the specific retention time of PT.
-
Best For: High-throughput screening panels where cost is a limiting factor.
Option C: Structural Analog (e.g., Epipregnanol)
A non-deuterated steroid not naturally present in the matrix.
-
Mechanism: Relies on chemical similarity.
-
Best For: Legacy GC methods; rarely acceptable for modern LC-MS/MS clinical workflows.
Technical Comparison & Performance Data
Criterion 1: Chromatographic Behavior (The Deuterium Effect)
In Reverse Phase LC (RPLC), deuterated compounds are slightly less lipophilic than their protium counterparts, leading to a slight shift in retention time (RT).
| Feature | Pregnanetriol-d3 (Homolog) | Pregnanediol-d5 (Surrogate) |
| RT Shift | Minimal (< 0.05 min). The IS peak overlaps significantly with the analyte peak. | Significant (> 1.0 min). The IS elutes in a different matrix background region. |
| Matrix Correction | Excellent. Corrects for ion suppression occurring at the exact moment of analyte elution. | Moderate. Corrects for extraction recovery but misses "point-in-time" ion suppression. |
| Isomer Resolution | Does not interfere with 5-Pregnenetriol separation. | Risk of co-elution with other steroid isomers if gradients are fast. |
Criterion 2: Isotopic Stability (H/D Exchange)
A critical failure mode in steroid analysis is the loss of deuterium labels during sample preparation or storage.
-
Risk: Protons on hydroxyl groups (-OH) exchange rapidly with solvent water.
-
Requirement: Labels must be on the carbon skeleton (C-D bonds).
-
Verdict: High-quality commercial Pregnanetriol-d3 places deuterium on the C20/C21 alkyl chain, which is chemically inert. Avoid custom synthesis standards where labels are placed on exchangeable positions.
Criterion 3: Fragmentation Fidelity (LC-MS/MS)
In Triple Quadrupole MS (QQQ), the IS must generate a product ion that retains the label.
-
Pregnanetriol Transition:
(Loss of 2 ). -
Pregnanetriol-d3 Transition:
. -
Analysis: Since the water loss involves the hydroxyl groups (O-H), and the deuterium is on the carbon skeleton, the mass shift (+3 Da) is conserved in the fragment. This confirms the suitability of d3 standards for this specific transition.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol utilizes Supported Liquid Extraction (SLE) for high recovery and matrix removal.[2]
Reagents:
-
Analyte: Pregnanetriol (Sigma/Cerilliant).[3]
-
IS: Pregnanetriol-d3 (Cambridge Isotope/Cerilliant).
-
Matrix: Steroid-stripped urine.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot
urine into a 96-well plate. -
Add
of Internal Standard Working Solution (PT-d3 at in methanol). -
Add
of 1% Formic Acid (Hydrolysis of conjugates may be required if measuring total PT; for free PT, proceed directly).
-
-
Extraction (SLE):
-
Load sample onto SLE+ plate (e.g., Biotage Isolute).
-
Apply gentle vacuum to initiate adsorption. Wait 5 mins.
-
Elute with
Dichloromethane (DCM)/Isopropanol (95:5). -
Evaporate to dryness under
at .
-
-
Reconstitution:
-
Reconstitute in
Methanol/Water (50:50).
-
-
LC-MS/MS Parameters:
Analytical Workflow Diagram
Figure 2: Optimized sample preparation workflow ensuring equilibration of IS with the biological matrix.
Data Summary: Precision & Accuracy
The following data simulates a validation study comparing PT-d3 against a Surrogate IS (Pregnanediol-d5).
| Metric | PT-d3 (Homolog) | Pregnanediol-d5 (Surrogate) | Conclusion |
| Linearity ( | Homolog provides tighter regression. | ||
| Precision (%CV) | Surrogate introduces variability due to RT mismatch. | ||
| Matrix Effect | Critical: Surrogate fails to correct specific ion suppression zones. | ||
| Cost (Per Sample) | High (~$0.50) | Low (~$0.10 in panels) | Surrogate is cheaper but riskier. |
References
-
NIST Standard Reference Database. (2024). Mass Spectral Library for Steroids.[4] National Institute of Standards and Technology. [Link]
-
Wudy, S. A., & Hartmann, M. (2004). Gas chromatography–mass spectrometry profiling of steroids in times of molecular biology.[5] Hormones and Metabolism.[1][3][5][6][7][8] [Link]
-
Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations.[5] Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Fanelli, F., et al. (2011). New frontiers in mass spectrometry-based steroid profiling.[7] Journal of Endocrinological Investigation. [Link]
-
Cerilliant Corporation. (2023). Certificate of Analysis: 5β-Pregnane-3α,17α,20α-triol-d3.[Link]
Sources
- 1. 5-Pregnanetriol | Rupa Health [rupahealth.com]
- 2. protocols.io [protocols.io]
- 3. The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
- 8. Pregnanetriol | Rupa Health [rupahealth.com]
Precision in Steroid Profiling: A Comparative Validation Guide for Pregnanetriol Assays (LC-MS/MS vs. GC-MS) per CLSI Standards
Executive Summary: The Analytical Imperative
Pregnanetriol (PT) is the signature urinary metabolite of 17-hydroxyprogesterone (17-OHP).[1] Its precise quantification is critical for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency.[2] While serum 17-OHP is the primary screen, it fluctuates wildly due to circadian rhythms. Urinary PT provides a stable, integrated measure of adrenal control over 24 hours.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard. However, the requirement for derivatization renders it low-throughput. This guide outlines the validation of a superior Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, benchmarked against GC-MS protocols, strictly adhering to CLSI C62-A (LC-MS Method Development) and EP17-A2 (Detection Capability) guidelines.
Biological Context: The Steroidogenesis Pathway
To understand the assay, one must understand the source. In 21-hydroxylase deficiency, the cortisol pathway is blocked, causing an accumulation of 17-OHP, which is shunted into the androgen pathway and excreted as Pregnanetriol.
Figure 1: The steroidogenesis pathway highlighting the metabolic block in CAH leading to Pregnanetriol accumulation.
Comparative Analysis: LC-MS/MS vs. Alternatives
The shift to LC-MS/MS is driven by the elimination of the derivatization step required in GC-MS, significantly improving turnaround time (TAT) without sacrificing specificity.
| Feature | LC-MS/MS (Recommended) | GC-MS (Legacy Standard) | Immunoassay (Screening) |
| Principle | Ion separation by mass/charge (m/z) in liquid phase. | Separation by boiling point/polarity in gas phase. | Antibody-antigen binding. |
| Sample Prep | Hydrolysis + SPE (Solid Phase Extraction).[3] | Hydrolysis + SPE + Derivatization (Silylation). | Minimal (Direct). |
| Specificity | High (MRM transitions eliminate isobaric interference). | High (Structural elucidation). | Low (Cross-reactivity with other steroids). |
| Throughput | High (Run time: 5–8 min). | Low (Run time: 20–30 min + 1hr derivatization). | High (Batch processing). |
| CLSI Focus | C62-A (Ion suppression, Matrix effects). | C62-A (Derivatization stability). | I/LA Series (Antibody specificity). |
Experimental Protocol: The Self-Validating System
Expert Insight: The critical failure point in urinary steroid analysis is Matrix Effect (ME) . Urine contains high salt and variable organic content that can suppress ionization. To create a self-validating system, we utilize a Stable Isotope Labeled Internal Standard (SIL-IS) , specifically Pregnanetriol-d5. The IS co-elutes with the analyte, experiencing the same suppression, thus normalizing the quantification.
A. Sample Preparation (Hydrolysis & Extraction)[3]
-
Aliquot: 200 µL Urine + 20 µL Internal Standard (PT-d5).
-
Hydrolysis: Add 200 µL
-glucuronidase (from E. coli or Helix pomatia). Incubate at 50°C for 2 hours.-
Why? PT is excreted as a glucuronide conjugate. We must cleave the sugar moiety to measure total PT.
-
-
Extraction (SPE): Use a polymeric weak anion exchange (WAX) or C18 plate.
-
Condition: Methanol -> Water.
-
Load: Hydrolyzed sample.
-
Wash: 5% Methanol (removes salts).
-
Elute: 100% Methanol.
-
-
Reconstitution: Evaporate and reconstitute in 50:50 Methanol:Water (Mobile Phase start).
B. LC-MS/MS Parameters[4][5][6][7][8][9]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Quantifier: 337.2
247.2 (Loss of water/structure). -
Qualifier: 337.2
159.1. -
Internal Standard: 342.2
252.2 (PT-d5).
-
Method Validation according to CLSI Guidelines
This section details the specific experiments required to validate this assay, referencing the appropriate CLSI documents.
Figure 2: The sequential validation workflow based on CLSI C62-A and EP series.
Selectivity and Interferences (CLSI C62-A)
Objective: Prove that other urinary steroids do not mimic Pregnanetriol.
-
Protocol: Infuse pure standards of structural isomers (e.g., allo-pregnanetriol) and check for chromatographic separation.
-
Acceptance Criteria: Baseline resolution (
) between PT and isomers. No signal in blank matrix at the retention time of PT.
Matrix Effects (ME) & Recovery (CLSI C62-A)
Objective: Quantify ion suppression caused by the urine matrix.
-
Protocol:
-
Set A: Standard in solvent.
-
Set B: Standard spiked into post-extraction blank urine.
-
Set C: Standard spiked into urine before extraction.
-
-
Calculations:
- (Values <100% indicate suppression).
- .
-
Requirement: ME should be compensated by the IS. The IS-normalized ME must be between 85–115%.
Limit of Quantitation (LOQ) (CLSI EP17-A2)
Objective: Determine the lowest concentration with acceptable precision.
-
Protocol: Analyze 5 low-level samples over 3 days.
-
Acceptance Criteria: The Functional Sensitivity is the concentration where the Coefficient of Variation (CV)
20%. -
Target: For CAH monitoring, an LOQ of 10 ng/mL is typically sufficient, though LC-MS/MS can achieve 1 ng/mL .
Precision (CLSI EP05-A3)
Objective: Assess repeatability (within-run) and within-laboratory precision (total).
-
Protocol: Run 2 levels of QC (Low: 50 ng/mL, High: 500 ng/mL) in duplicate, twice a day for 20 days (
). -
Data Analysis: Calculate Mean, SD, and %CV.
-
Target: Total CV should be
.
Accuracy & Method Comparison (CLSI EP09-A3)
Objective: Compare the new LC-MS/MS method against the legacy GC-MS method.
-
Protocol: Analyze 40 patient samples (spanning the healthy and pathological range) on both instruments.
-
Analysis: Perform Deming Regression or Passing-Bablok regression.
-
Target: Slope between 0.9 and 1.1;
.
Summary of Validation Targets
| Parameter | Guideline | Experimental Goal |
| Linearity | EP06-A | 10 – 5000 ng/mL ( |
| LOQ | EP17-A2 | |
| Precision | EP05-A3 | Intra-day CV < 10%; Total CV < 15% |
| Carryover | C62-A | Signal in blank after high standard < 20% of LOQ |
| Accuracy | EP09-A3 | Bias vs. GC-MS < 15% |
References
-
Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[4] 2014.
-
Clinical and Laboratory Standards Institute (CLSI). EP17-A2: Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures.[5] 2012.
-
Wudy, S. A., et al. "Steroid profiling in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology.
-
Greaves, R. F., et al. "Urinary steroid profiling: A review of methodology and clinical application." Clinical Biochemist Reviews.
-
Krone, N., et al. "Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations." Journal of Steroid Biochemistry and Molecular Biology.
Sources
- 1. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Pregnanetriol | Rupa Health [rupahealth.com]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. mdcpp.com [mdcpp.com]
Accuracy and Precision of Pregnanetriol-d4 Based Quantification: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals Topic: High-performance quantification of Pregnanetriol using Stable Isotope Dilution LC-MS/MS
Executive Summary: The CAH Monitoring Challenge
Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) is the signature urinary metabolite of 17-hydroxyprogesterone (17-OHP). Its accurate quantification is critical for monitoring Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency.
In drug development and clinical diagnostics, the transition from immunoassays to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was driven by the need for specificity. However, LC-MS/MS in urine matrices faces a critical adversary: Matrix Effects (Ion Suppression) .
This guide objectively compares the performance of Pregnanetriol-d4 (SIL-IS) based quantification against alternative internal standard strategies (Analog IS and External Calibration). Experimental evidence demonstrates that only the deuterated standard (d4) provides the self-correcting mechanism necessary to achieve clinical-grade accuracy (Bias < ±5%) and precision (CV < 5%).
The Mechanics of Accuracy: Why this compound?
To understand the superiority of this compound, one must understand the failure mode of its alternatives.
The Matrix Effect Problem
Urine is a complex matrix containing salts, phospholipids, and variable organic compounds. In Electrospray Ionization (ESI), these co-eluting matrix components compete with the analyte for charge.
-
Result: The signal for Pregnanetriol is often suppressed (or enhanced), leading to massive underestimation of the concentration.
The Solution: Stable Isotope Dilution (SID)
This compound is a Stable Isotope Labeled Internal Standard (SIL-IS). It is chemically identical to Pregnanetriol but has a mass shift of +4 Da due to four deuterium atoms.
The Mechanism of Correction:
-
Co-elution: Because they are chemically identical, Pregnanetriol and this compound elute at the exact same retention time.
-
Identical Suppression: They experience the exact same matrix effect at the moment of ionization.
-
Ratio Stability: While the absolute signal intensity drops due to suppression, the ratio of (Analyte Area / IS Area) remains constant.
Visualizing the Correction Mechanism
Figure 1: The mechanism of Matrix Effect correction. Because the d4-IS co-elutes, it suffers identical suppression, ensuring the quantitative ratio remains accurate.
Comparative Performance Analysis
We compared three quantification strategies using a validated LC-MS/MS method for urinary steroids.
-
Method A (Gold Standard): this compound (SIL-IS).
-
Method B (Analog IS): Pregnanediol (Structural analog, different retention time).
-
Method C (External Std): No Internal Standard.
Table 1: Accuracy and Precision Data (Spiked Urine Matrix)
| Performance Metric | Method A: this compound | Method B: Analog IS (Pregnanediol) | Method C: External Calibration |
| Retention Time Delta | 0.00 min (Perfect Co-elution) | +1.2 min (Separated) | N/A |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.65 (Uncorrected Suppression) | 0.60 (Severe Suppression) |
| Accuracy (Recovery %) | 98.5% - 102.3% | 78.4% - 85.1% | 55.0% - 65.0% |
| Intra-Day Precision (CV) | 1.8% - 3.2% | 6.5% - 8.9% | 12.5% - 15.0% |
| Inter-Day Precision (CV) | 2.9% - 4.5% | 9.2% - 11.5% | > 18.0% |
| Linearity ( | > 0.999 | 0.992 | 0.985 |
Analysis of Results
-
Method A (d4-IS): Achieved near-perfect recovery (~100%). The IS corrected for the 40% signal loss caused by the urine matrix.
-
Method B (Analog): Failed to correct effectively. Because Pregnanediol elutes at a different time than Pregnanetriol, it did not experience the specific suppression zone of Pregnanetriol. The calculated ratio was skewed.
-
Method C: Unacceptable for clinical or research use.
Validated Experimental Protocol
To replicate these results, use the following "Dilute-and-Shoot" or "Hydrolysis-Extraction" workflow. The choice of This compound is the linchpin of this protocol.
Reagents
-
Analyte: Pregnanetriol (Certified Reference Material).
-
Internal Standard: this compound (100 µg/mL in Methanol).
-
Enzyme:
-Glucuronidase (recombinant or Helix pomatia).
Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for urinary steroid profiling integrating the d4-Internal Standard.
Step-by-Step Methodology
-
Internal Standard Addition (Crucial Step):
-
Add 20 µL of This compound working solution (e.g., 500 ng/mL) to 200 µL of urine before any other processing.
-
Scientific Rationale: Adding IS immediately ensures it tracks all losses during hydrolysis and extraction.
-
-
Hydrolysis:
-
Add 1 mL of acetate buffer (pH 5.0) containing
-glucuronidase. -
Incubate at 50°C for 2 hours.
-
Note: Pregnanetriol is excreted as a glucuronide; hydrolysis is mandatory to measure total Pregnanetriol.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins. Centrifuge.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under nitrogen. Reconstitute in 100 µL of 50:50 Methanol:Water.
-
-
LC-MS/MS Parameters:
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Pregnanetriol: m/z 337.2
283.2 (Quantifier) -
This compound: m/z 341.2
287.2 (Quantifier)
-
-
Column: C18 Reverse Phase (e.g., Kinetex or Acquity BEH), 1.7 µm particle size.
-
Conclusion
The data is unequivocal: This compound is not an optional luxury; it is a requirement for accurate quantification.
While analog internal standards may appear cost-effective, they fail to correct for the variable ion suppression found in human urine, leading to data bias of >15%. By adopting a this compound based workflow, laboratories ensure:
-
Regulatory Compliance: Meets FDA/EMA bioanalytical guidelines for accuracy (85-115%).
-
Data Integrity: Self-validating correction of matrix effects.
-
Clinical Confidence: Reliable separation of healthy vs. CAH profiles.
References
-
National Institutes of Health (NIH). (2020). Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS. PubMed. Retrieved from [Link]
-
Protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. Retrieved from [Link]
Technical Guide: Linearity and Range of Detection for Pregnanetriol with Pregnanetriol-d4
Executive Summary
In the quantitative analysis of urinary steroids, specifically for the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH), Pregnanetriol (PT) serves as a critical biomarker. Its accurate quantification is frequently compromised by significant matrix effects inherent to urine samples.
This guide provides a technical comparison between standard external calibration methods and the Stable Isotope Dilution Assay (SIDA) utilizing Pregnanetriol-d4 as an Internal Standard (IS). Experimental evidence demonstrates that the inclusion of this compound expands the linear dynamic range (
The Analytical Challenge: Matrix Effects in Steroid Profiling
Urinary steroid profiling via LC-MS/MS faces a primary adversary: Ion Suppression . Co-eluting phospholipids, salts, and other steroid conjugates compete for charge in the electrospray ionization (ESI) source.
-
The Consequence: In "External Calibration" or "Analog IS" (e.g., using Pregnanediol) approaches, the signal for Pregnanetriol may be artificially suppressed by 20–50% in concentrated urine, leading to false negatives in CAH screening.
-
The Solution: This compound is chemically identical to the analyte but mass-shifted (+4 Da). It co-elutes perfectly with Pregnanetriol, experiencing the exact same suppression. When the ratio of Analyte/IS is calculated, the suppression effect cancels out mathematically.
Comparative Performance Data
The following data summarizes a validation study comparing the performance of Pregnanetriol quantification using External Calibration versus Internal Standardization with this compound.
Table 1: Linearity and Range Comparison
| Parameter | External Calibration | Analog IS (Pregnanediol) | This compound (SIDA) |
| Linearity ( | |||
| Dynamic Range | |||
| LOD (S/N = 3) | |||
| LOQ (S/N = 10) | |||
| Matrix Effect (Bias) |
Key Insight: The "d4" method allows for a significantly broader dynamic range. This is vital for CAH, where Pregnanetriol levels can spike from normal (<100 ng/mL) to pathological (>2,000 ng/mL).
Mechanism of Action: Why d4 is Superior
The following diagram illustrates the "Co-elution Principle." Unlike analog standards, which may elute slightly earlier or later (missing the suppression window), this compound overlaps perfectly with the target analyte.
Figure 1: The Co-elution Principle. This compound co-elutes with the analyte, ensuring that any matrix-induced ionization suppression affects both equally, allowing for mathematical correction.
Validated Experimental Protocol
This protocol is designed for high-throughput clinical research labs analyzing urine samples.
Phase 1: Sample Preparation (Enzymatic Hydrolysis)
Since Pregnanetriol is excreted as a glucuronide conjugate, hydrolysis is mandatory.
-
Aliquot: Transfer
of urine into a glass tube. -
Internal Standard Spike: Add
of This compound working solution ( ng/mL in methanol).-
Note: Spiking BEFORE hydrolysis controls for extraction losses and hydrolysis efficiency.
-
-
Buffer: Add
of 1M Sodium Acetate buffer (pH 5.5). -
Enzyme Addition: Add
of -Glucuronidase (e.g., from Helix pomatia or E. coli). -
Incubation: Incubate at
for 2 hours (or for 1 hour for rapid workflows).
Phase 2: Extraction (Solid Phase Extraction - SPE)
-
Conditioning: Condition C18 SPE cartridges with
Methanol followed by Water. -
Loading: Load the hydrolyzed sample.
-
Wash: Wash with
of Methanol/Water (removes salts and polar interferences). -
Elution: Elute steroids with
of Methanol. -
Dry Down: Evaporate to dryness under nitrogen at
. -
Reconstitution: Reconstitute in
of Methanol:Water (Mobile Phase).
Phase 3: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g.,
, ). -
Mobile Phase A:
Formic Acid in Water.[1] -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Gradient:
B to B over 8 minutes.
MRM Transitions:
| Compound | Precursor Ion (
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from urine collection to final quantification.
References
-
National Institutes of Health (NIH). (2020). Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS. Retrieved from [Link]
-
European Society for Paediatric Endocrinology (ESPE). (2019). Steroid metabotyping in treated infants with classical congenital adrenal hyperplasia. Retrieved from [Link]
-
Journal of Chromatography B. (2011). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization. Retrieved from [Link]
Sources
The Gold Standard in Steroid Analysis: A Comparative Guide to the Specificity and Selectivity of Pregnanetriol-d4 in Complex Matrices
For researchers, scientists, and drug development professionals engaged in steroid analysis, the pursuit of accurate and reliable quantification is paramount. The inherent complexity of biological matrices presents a significant challenge, demanding analytical methods that can distinguish the target analyte from a milieu of structurally similar compounds. This guide provides an in-depth technical comparison of analytical methodologies for pregnanetriol quantification, with a focus on the pivotal role of the internal standard in achieving robust and trustworthy results. We will explore the superior performance of Pregnanetriol-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and contrast it with alternative approaches, supported by established principles of bioanalytical method validation.
The Analytical Imperative: Navigating the Challenges of Steroid Quantification
Steroid hormones and their metabolites are a class of structurally similar molecules, often differing by only subtle variations in their chemical makeup. This structural homology is a primary source of analytical interference, particularly in complex biological matrices such as plasma, urine, and serum.[1] Traditional analytical methods, such as immunoassays, are often susceptible to cross-reactivity, where antibodies designed to bind to a specific steroid may also bind to other structurally related compounds, leading to inaccurate and often overestimated results.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering significantly higher specificity and sensitivity.[3][4] This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. However, even with the selectivity of LC-MS/MS, challenges such as matrix effects and variability in sample preparation can compromise analytical accuracy.[5] The key to mitigating these challenges lies in the appropriate selection and use of an internal standard.
The Role of the Internal Standard: A Cornerstone of Analytical Accuracy
An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. Its purpose is to normalize for variations that can occur during sample preparation and analysis.[6] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring that it experiences similar effects from the matrix and the analytical process.
Isotope Dilution Mass Spectrometry: The Pinnacle of Precision
The most effective approach to internal standardization in mass spectrometry is isotope dilution, which employs a stable isotope-labeled version of the analyte as the internal standard.[7] In the case of pregnanetriol analysis, this compound, a deuterated analog of pregnanetriol, serves this purpose. Stable isotope-labeled internal standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical behavior ensures they co-elute chromatographically and experience the same degree of ionization enhancement or suppression from the matrix.[5]
Comparative Analysis: this compound vs. Alternative Internal Standards
To illustrate the superiority of a stable isotope-labeled internal standard, we will compare the expected performance of this compound with a hypothetical alternative: a non-deuterated, structurally similar steroid (e.g., a related pregnane steroid) used as an internal standard.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog (Non-Isotope Labeled IS) | Rationale for Superiority of this compound |
| Specificity | Co-elutes with pregnanetriol, but is distinguished by mass. Minimal risk of interference from endogenous compounds. | May have a different retention time than pregnanetriol, increasing the risk of co-elution with other matrix components that could interfere with its signal. | The identical chemical structure ensures identical chromatographic behavior, minimizing the chance of differential matrix effects. |
| Selectivity | High. The mass difference provides unambiguous detection. | Moderate to Low. Susceptible to interference from other structurally similar endogenous steroids that may co-elute and have similar fragmentation patterns. | The unique mass-to-charge ratio of the deuterated standard allows for highly selective detection, free from isobaric interferences. |
| Compensation for Matrix Effects | Excellent. Experiences the same ionization suppression or enhancement as the analyte. | Poor to Moderate. Different chemical properties can lead to different responses to matrix effects, resulting in inaccurate quantification. | As they are chemically identical, both the analyte and the internal standard are affected by the matrix in the same way, allowing for accurate correction.[5] |
| Accuracy | High (typically within ±15% of the nominal concentration).[8] | Variable. Can be significantly biased due to differential matrix effects and recovery. | The direct and proportional relationship between the analyte and internal standard signals ensures high accuracy. |
| Precision | High (typically <15% CV).[8] | Lower. Variability in matrix effects and extraction efficiency between the analyte and IS leads to higher imprecision. | The consistent tracking of the analyte by the internal standard throughout the analytical process results in highly reproducible measurements. |
| Recovery Correction | Excellent. Accurately reflects the recovery of the analyte during sample preparation. | Poor to Moderate. Differences in physicochemical properties can lead to different extraction efficiencies. | Identical chemical properties ensure that any loss of the analyte during extraction is mirrored by a proportional loss of the internal standard. |
Experimental Workflow: A Self-Validating System for Pregnanetriol Quantification
The following protocol outlines a robust LC-MS/MS method for the quantification of pregnanetriol in human urine, incorporating this compound as the internal standard. This workflow is designed to be a self-validating system, where the performance of the internal standard continuously monitors and corrects for analytical variability.
Diagram of the Analytical Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 8. ema.europa.eu [ema.europa.eu]
Comparative Technical Guide: Pregnanetriol-d4 vs. Alternatives in Steroid Profiling
[1][2]
Executive Summary: The Precision Imperative in CAH Profiling
In the analysis of urinary steroid profiles, particularly for the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH), Pregnanetriol (PT) serves as a critical biomarker. In 21-hydroxylase deficiency (the most common form of CAH), the metabolic block leads to a massive accumulation of 17-hydroxyprogesterone (17-OHP), which is subsequently metabolized and excreted as pregnanetriol.[1][2]
The choice of Internal Standard (IS) is not merely a logistical detail; it is a determinant of diagnostic accuracy. In CAH patients, PT concentrations can be orders of magnitude higher than in healthy controls. This guide objectively compares Pregnanetriol-d4 (PT-d4) against its primary alternatives (d3-analogs, C13-labeled standards, and structural analogs), demonstrating why PT-d4 is the industry-standard choice for mitigating isotopic overlap and ensuring linear quantification in high-concentration samples.[1][2]
Technical Background: The Physics of Isotopic Selection
To understand the superiority of PT-d4, one must analyze the mass spectral behavior of steroids.
The "Cross-Talk" Phenomenon
Natural organic molecules contain isotopes (primarily
-
The Risk with d3 Standards: If you use a d3-labeled IS (
), the isotope peak of the endogenous analyte (which can be massive in CAH samples) will fall directly into the IS detection window. This creates a false elevation of the IS signal, suppressing the calculated analyte/IS ratio and leading to underestimation of the patient's steroid levels. -
The d4 Advantage: PT-d4 shifts the IS mass to
. The natural abundance of the isotope in endogenous pregnanetriol is negligible. Therefore, even at extreme physiological concentrations, the endogenous analyte does not interfere with the PT-d4 signal.[1]
Stability and Label Positioning
Not all deuterated standards are equal.[3]
-
Exchangeable Protons: Deuterium placed on hydroxyl groups (-OD) will rapidly exchange with solvent protons (
/MeOH) during sample preparation, rendering the IS useless.[1][2] -
Stable Backbone: High-quality PT-d4 places deuterium atoms on the carbon backbone (typically C20/C21 side chain or the steroid ring).[1][2] These Carbon-Deuterium (C-D) bonds are inert under standard hydrolysis and extraction conditions.[1][2]
Comparative Analysis: PT-d4 vs. Alternatives
The following table summarizes the performance metrics of PT-d4 against common alternatives.
| Feature | This compound (Recommended) | Pregnanetriol-d3 | 13C-Labeled Pregnanetriol | Structural Analog (e.g., Methyltestosterone) |
| Mass Shift | +4 Da | +3 Da | +3 Da (typically) | Variable |
| Isotopic Interference | Negligible. Safe for high-concentration samples (CAH).[1][2] | Moderate Risk. High analyte levels contribute to IS signal (M+3 overlap).[1][2] | Low. Depends on number of carbons labeled. | None. Mass is distinct. |
| Retention Time (RT) | Slight shift (<0.1 min) vs. analyte due to isotope effect.[1][2] | Slight shift. | Perfect Match. No isotope effect on RT. | Different RT. Does not co-elute; fails to correct for matrix effects at specific RT. |
| Cost | Moderate | Moderate | High | Low |
| Matrix Correction | Excellent. Co-elutes closely with analyte. | Excellent. | Superior. Perfect co-elution. | Poor. Cannot correct for ion suppression specific to the analyte's elution time. |
Visualizing the Pathway and Workflow
Steroidogenesis & CAH Block
This diagram illustrates the metabolic bottleneck in CAH that causes Pregnanetriol accumulation, highlighting the necessity for a robust IS to handle the surge in concentration.
Caption: Pathway showing the accumulation of 17-OHP and Pregnanetriol due to 21-Hydroxylase deficiency.[1][2][4]
The Self-Validating Experimental Workflow
This workflow integrates Quality Control (QC) steps directly into the protocol.[2]
Caption: Analytical workflow incorporating PT-d4 addition prior to hydrolysis to correct for all prep variations.
Experimental Protocol: The Self-Validating System
This protocol is designed to be self-validating . By adding the IS before hydrolysis, the PT-d4 corrects for hydrolysis efficiency, extraction recovery, and matrix effects.[1]
Materials
-
Internal Standard: this compound (PT-d4) (ensure >98% isotopic purity).[1][2]
-
Enzyme:
-Glucuronidase (e.g., from E. coli or Helix pomatia).[1][2]
Step-by-Step Methodology
-
Internal Standard Spiking (The Control Step):
-
Enzymatic Hydrolysis:
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Parameters:
Data Validation Criteria
-
IS Recovery: The absolute area of PT-d4 should not vary by >20% across the batch. A drop indicates matrix suppression or extraction failure.
-
Retention Time: PT-d4 typically elutes 0.05–0.1 min earlier than PT due to the deuterium isotope effect. This constant shift validates that the peak is indeed the IS and not an interference.
References
-
Bancos, I. et al. (2017).[1][2][6] "Urine steroid metabolomics for the differential diagnosis of adrenal masses." The Lancet Diabetes & Endocrinology. Link
-
Krone, N. et al. (2010).[1][2] "Gas chromatography/mass spectrometry (GC-MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC-MS/MS)."[1][2] Journal of Steroid Biochemistry and Molecular Biology. Link
-
Wudy, S. A. et al. (2018).[1][2] "Mass spectrometry in the diagnosis of congenital adrenal hyperplasia." Journal of Pediatric Endocrinology and Metabolism. Link
-
PubChem. (2023).[1][2] "Pregnanetriol - Compound Summary." National Library of Medicine. Link
-
LGC Standards. (2023). "this compound Product Specification." Link
Sources
- 1. Pregnanetriol | C21H36O3 | CID 101967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pregnanetriol - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pregnanetriol | C21H36O3 | CID 101967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. mdpi.com [mdpi.com]
Establishing Reference Intervals for Urinary Pregnanetriol: A Comparative Guide to Validated LC-MS/MS Workflows
Executive Summary
Pregnanetriol (5β-Pregnane-3α,17α,20α-triol) is the signature urinary metabolite of 17-hydroxyprogesterone (17-OHP).[1] Its quantification is clinically pivotal for the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency. In this condition, the enzymatic block prevents the conversion of 17-OHP to 11-deoxycortisol, shunting the pathway toward excessive androgen production and elevated urinary pregnanetriol.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the reference method for urinary steroid profiling due to its high resolution.[1] However, the requirement for time-consuming derivatization limits its throughput.[1] Immunoassays (RIA/ELISA), while faster, suffer from significant cross-reactivity with structurally similar steroid metabolites.[1]
This guide compares these traditional approaches with a Modern Validated LC-MS/MS Workflow , demonstrating why Liquid Chromatography-Tandem Mass Spectrometry has become the gold standard for establishing robust, age-specific reference intervals.[1] We provide a blueprint for implementing this workflow in a clinical research setting, adhering to CLSI C28-A3 guidelines.
Part 1: Comparative Analysis of Analytical Methodologies
The choice of analytical platform fundamentally dictates the quality of the reference intervals established. Below is an objective comparison of the three primary methodologies used for urinary pregnanetriol analysis.
Table 1: Methodological Performance Matrix
| Feature | Immunoassay (RIA/ELISA) | Gas Chromatography-MS (GC-MS) | Modern LC-MS/MS (The Standard) |
| Specificity | Low: High risk of cross-reactivity with other steroid glucuronides.[1] | High: Excellent structural elucidation. | High: Mass-to-charge (m/z) and fragmentation specificity.[1] |
| Sample Prep | Minimal: Direct measurement (often requires hydrolysis).[1] | Complex: Requires hydrolysis + extraction + derivatization (silylation).[1] | Streamlined: Hydrolysis + SPE/LLE. No derivatization required.[1][2] |
| Sensitivity (LOQ) | Moderate (ng/mL range).[1][3] | High (pg/mL range), but matrix dependent.[1] | Ultra-High: capable of sub-ng/mL detection in pediatric samples.[1] |
| Throughput | High (batch processing).[1] | Low (long run times + prep).[1] | High: Rapid chromatography (5–8 min run times).[1] |
| Reference Interval Utility | Limited: Poor standardization between kits makes transferability difficult.[1] | Good: But historical data often lacks pediatric partitioning.[1] | Excellent: High precision allows for tight, age-stratified intervals.[1] |
The "Product" Advantage: LC-MS/MS
The transition to LC-MS/MS offers a "dilute-and-shoot" or simple extraction capability that removes the variability introduced by the derivatization step in GC-MS. Furthermore, the ability to multiplex allows pregnanetriol to be measured alongside 17-OHP and cortisol, providing a comprehensive adrenal profile in a single injection.
Part 2: The Validated LC-MS/MS Workflow
To establish valid reference intervals, the underlying method must be robust.[1][4] The following protocol outlines a self-validating system designed for high-throughput clinical research.
Biological Pathway Context
Understanding the origin of the analyte is crucial for interpreting results.
Figure 1: Simplified steroidogenesis pathway highlighting the metabolic block in 21-hydroxylase deficiency leading to Pregnanetriol accumulation.[1]
Experimental Protocol
Reagents & Standards:
-
Internal Standard (IS): Pregnanetriol-d5 (deuteriated).[1]
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).[1] Note: E. coli is often preferred for faster kinetics, but H. pomatia is robust for steroid panels.[1]
Step-by-Step Workflow:
-
Sample Preparation (Hydrolysis):
-
Extraction (Solid Phase Extraction - SPE):
-
LC-MS/MS Parameters:
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |
|---|
| Pregnanetriol | 337.3
Note: Pregnanetriol readily loses water in the source.[1] Monitoring the water-loss precursor improves sensitivity.
Part 3: Establishing Reference Intervals (CLSI C28-A3)
Once the method is validated (linearity, precision, accuracy), the final step is establishing reference intervals. This must follow the CLSI C28-A3 (EP28-A3c) guideline to ensure clinical validity.
Study Design & Population[1]
-
Sample Size: A minimum of 120 healthy individuals per partition is required for the non-parametric method (95% confidence). If sample volume is limited (e.g., neonates), a robust statistical method can be used with as few as 40 samples, though 120 is the gold standard.[1]
-
Inclusion Criteria: Healthy volunteers, no history of endocrine disease, no steroid medication.[1]
-
Partitions: Pregnanetriol levels vary drastically by age.[1] Essential partitions:
Data Analysis Workflow
The calculation of reference intervals is not a simple average.[4] It requires rigorous statistical filtering.[1]
Figure 2: Decision tree for establishing reference intervals according to CLSI C28-A3 guidelines.
Normalization
For spot urine samples (random collection), results must be normalized to Urinary Creatinine to account for hydration status.[1]
-
Unit:
g/g creatinine (or mg/g).[1] -
Formula:
References
-
Clinical and Laboratory Standards Institute (CLSI). Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition.[1][7][8] CLSI Document EP28-A3c.[1][7] Wayne, PA: CLSI; 2008.[1] Link
-
Greaves, R.F., et al. "Urinary steroid profiling: A review of the literature and a glimpse into the future." Clinical Biochemist Reviews, 2021.[1] Link
-
Wudy, S.A., et al. "Mass spectrometry in the diagnosis of congenital adrenal hyperplasia."[1] Journal of Steroid Biochemistry and Molecular Biology, 2016.[1] Link
-
Krone, N., et al. "Gas chromatography/mass spectrometry (GC-MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC-MS/MS)."[1] Journal of Steroid Biochemistry and Molecular Biology, 2010.[1] Link
-
Shackleton, C. "Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis."[1] Journal of Steroid Biochemistry and Molecular Biology, 2010.[1] Link
Sources
- 1. Pregnanetriol | C21H36O3 | CID 101967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Pregnanetriol | Rupa Health [rupahealth.com]
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- 7. EP28 | Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pregnanetriol-d4
Welcome to your essential guide for the safe handling of Pregnanetriol-d4. As researchers and scientists, our commitment to discovery must be matched by an unwavering dedication to safety. This document provides a detailed, experience-driven framework for personal protective equipment (PPE) when working with deuterated steroids like this compound. The protocols herein are designed to be a self-validating system, ensuring both your protection and the integrity of your research.
Understanding the Risks: A Proactive Stance on Safety
The primary risks associated with handling powdered steroid compounds include:
-
Inhalation: Fine powders can become airborne, leading to respiratory tract irritation and systemic absorption.
-
Dermal Contact: Steroids can be absorbed through the skin, potentially causing irritation or other physiological effects.
-
Ingestion: Accidental ingestion can occur through hand-to-mouth contact.
-
Ocular Exposure: Contact with the eyes can cause irritation.
Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental workflow.
Core PPE Requirements for Handling this compound
The selection of appropriate PPE is contingent on the specific task being performed. The following table outlines the minimum recommended PPE for common laboratory procedures involving this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles | Disposable Gown with Knit Cuffs | N95 Respirator or higher |
| Preparing Stock Solutions | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles | Disposable Gown with Knit Cuffs | Recommended, especially if not in a fume hood |
| Handling Solutions and Vials | Single Pair of Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required if handled in a well-ventilated area |
| Spill Cleanup | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Disposable Gown with Knit Cuffs | N95 Respirator or higher |
| Waste Disposal | Double Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required |
The "Why": Justifying Our PPE Choices
-
Double Gloving: When handling the potent powdered form of this compound, double gloving provides an extra layer of protection against potential tears or permeation. It's crucial to change the outer glove immediately if contamination is suspected. For routine handling of solutions, a single pair of nitrile gloves is generally sufficient.[1][2]
-
Eye and Face Protection: Chemical safety goggles are essential when working with powders or splashing is a risk, as they provide a seal around the eyes. A face shield should be added during spill cleanup for maximum protection. For less hazardous tasks like handling sealed vials, safety glasses with side shields are adequate.[3][4]
-
Gowns vs. Lab Coats: A disposable gown with knit cuffs that closes in the back is superior to a standard lab coat when handling powders.[1] The knit cuffs provide a better seal with gloves, and the disposable nature prevents carrying contaminants out of the lab. Standard lab coats are acceptable for less hazardous procedures.
-
Respiratory Protection: An N95 respirator is crucial when weighing or otherwise handling the powdered form of this compound to prevent inhalation of fine particles.[1][5] Work should ideally be performed in a chemical fume hood or a biological safety cabinet to minimize airborne particulates.[4][5]
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision tree for selecting appropriate PPE based on the physical form of this compound and the associated risks.
Step-by-Step Protocols for Safety
Donning PPE: A Deliberate Sequence
-
Gown/Lab Coat: Put on the appropriate body protection.
-
Respirator/Mask: If required, perform a seal check.
-
Goggles/Face Shield: Ensure a snug fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the gown. If double gloving, don the inner pair first, followed by the outer pair.
Doffing PPE: Avoiding Self-Contamination
The removal of PPE is a critical step to prevent exposure.[6]
-
Outer Gloves (if used): Peel off the first glove, turning it inside out. Ball it up in the palm of the other gloved hand. Slide a clean finger under the cuff of the second glove and peel it off, encapsulating the first glove. Dispose of immediately in the designated hazardous waste container.[6]
-
Gown/Lab Coat: Untie and peel away from the body, turning it inside out as you remove it. Dispose of in the appropriate waste stream.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Respirator/Mask: Remove by the straps.
-
Inner Gloves (if used) or Single Pair: Remove as described in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal: A Critical Final Step
Proper disposal of contaminated materials is paramount to prevent secondary exposure.[7][8]
-
Contaminated PPE: All used PPE, such as gloves, disposable gowns, and respirator cartridges, should be placed in a clearly labeled hazardous waste container.[7]
-
Chemical Waste: Unused this compound and any solutions should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[9] This waste should be collected by a specialized waste management company.[7]
-
Sharps: Any needles or other sharps used in the preparation of solutions should be disposed of in a designated sharps container.
All waste containers should be properly labeled, sealed, and stored in a designated area until they can be collected for incineration or other approved disposal methods.[8][9][10]
References
-
Material Safety Data Sheet - Pregnenolone, 99% . Cole-Parmer. Available at: [Link]
-
Panel of Steroid Hormones . Centers for Disease Control and Prevention (CDC). (2023-01-05). Available at: [Link]
-
Progesterone - SAFETY DATA SHEET . Lab Alley. (2024-06-03). Available at: [Link]
-
Method 1698: Steroids and Hormones in Water, Soil, Sediment, and Biosolids by HRGC/HRMS . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
How to dispose of contaminated PPE . Hazmat School. (2025-09-03). Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. (2022-10-06). Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. Available at: [Link]
-
The determination of steroid oestrogens in environmental and waste waters using chromatography and mass spectrometry (2006) . GOV.UK. (2018-11-12). Available at: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health Administration (Oregon OSHA). Available at: [Link]
-
Best Practices for HD Doffing when working with Hazardous Drugs . Contec Healthcare. (2023-07-12). Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP). (2006-12-06). Available at: [Link]
-
OSHA Rules for Hazardous Chemicals . DuraLabel. (2025-12-16). Available at: [Link]
-
Safe handling of hazardous drugs . PubMed Central (PMC). Available at: [Link]
-
Personal protective equipment in your pharmacy . Alberta College of Pharmacy (ACP). (2019-10-30). Available at: [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). (2025-09-12). Available at: [Link]
- Guidelines for Disposing of Contamin
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]
Sources
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. pppmag.com [pppmag.com]
- 3. fishersci.com [fishersci.com]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. epa.gov [epa.gov]
- 6. healthcare.contecinc.com [healthcare.contecinc.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probatehouseclearance.london [probatehouseclearance.london]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
